molecular formula C10H12N4 B1424876 (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine CAS No. 1247802-39-6

(5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine

Numéro de catalogue: B1424876
Numéro CAS: 1247802-39-6
Poids moléculaire: 188.23 g/mol
Clé InChI: QZLDMIKJDRTBCH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine is a useful research compound. Its molecular formula is C10H12N4 and its molecular weight is 188.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

(5-methyl-1H-1,2,4-triazol-3-yl)-phenylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-7-12-10(14-13-7)9(11)8-5-3-2-4-6-8/h2-6,9H,11H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZLDMIKJDRTBCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)C(C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247802-39-6
Record name (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

Unveiling the Enigmatic Mechanism of (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine: A Whitepaper for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine is a unique heterocyclic amine whose specific mechanism of action is not yet fully elucidated in publicly available scientific literature. This guide provides a comprehensive overview of this molecule, including its chemical properties. Drawing from extensive research on structurally related 1,2,4-triazole derivatives, we will explore potential mechanisms and therapeutic applications. This document serves as a foundational resource for researchers and drug development professionals, offering a structured approach to investigating this promising compound. We will also present detailed, field-proven experimental protocols to facilitate further research and discovery.

Introduction: The 1,2,4-Triazole Moiety - A Privileged Scaffold in Medicinal Chemistry

The 1,2,4-triazole ring is a cornerstone of modern medicinal chemistry, renowned for its metabolic stability and diverse pharmacological activities. Compounds incorporating this scaffold have demonstrated a wide spectrum of therapeutic effects, including antifungal, antiviral, anticonvulsant, and anticancer properties. The versatility of the triazole ring allows for a multitude of chemical modifications, enabling the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profiles.

(5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine, the subject of this guide, emerges from this rich chemical lineage. While specific data on its biological activity remains nascent, its structural features—a methylated triazole coupled with a phenylmethanamine group—suggest a high potential for novel pharmacological activity. This document will, therefore, take an investigative approach, leveraging the known activities of related compounds to build a predictive framework for its mechanism of action.

Physicochemical Properties of (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine

A thorough understanding of a compound's physicochemical properties is fundamental to any investigation into its biological activity. The table below summarizes the key identifiers and properties of (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine.

PropertyValueSource
CAS Number 1247802-39-6[1][2]
Molecular Formula C₁₀H₁₂N₄[1][3]
Molecular Weight 188.23 g/mol [1]
Canonical SMILES CC1=NC(=NN1)C(C2=CC=CC=C2)N[3]
InChI Key QZLDMIKJDRTBCH-UHFFFAOYSA-N[3]
Recommended Use For Research Use Only[1]

Postulated Mechanisms of Action Based on Structural Analogs

Given the absence of direct mechanistic studies on (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine, we can infer potential biological targets and pathways by examining its structural relatives.

Neurological Activity: Modulation of GABAergic Neurotransmission

A significant number of 1,2,4-triazole derivatives exhibit potent anticonvulsant activity.[4] This is often achieved through the modulation of the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system.

  • Hypothesized Mechanism: It is plausible that (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine could act as a positive allosteric modulator of GABA-A receptors. This would enhance the inhibitory effects of GABA, leading to a reduction in neuronal excitability. The phenylmethanamine moiety may play a crucial role in receptor binding and specificity.

Oncology: Inhibition of Cancer-Specific Pathways

The 1,2,4-triazole scaffold is also prevalent in oncology, with derivatives showing efficacy as inhibitors of key cancer-related enzymes and pathways.

  • Potential as an OXPHOS Inhibitor: Recent studies have highlighted 1,2,4-triazole derivatives as inhibitors of oxidative phosphorylation (OXPHOS) in cancer cells. These compounds can bind to respiratory chain complex I, leading to a decrease in NADH levels, an increase in reactive oxygen species (ROS), and subsequent DNA damage in tumor cells.[5]

  • Immune Checkpoint Inhibition: Some N-phenyl-1,2,4-triazole derivatives have been identified as potent and selective inhibitors of T-cell immunoglobulin and mucin-domain containing-3 (TIM-3), an immune checkpoint receptor.[6] Inhibition of TIM-3 can restore the anti-tumor activity of T-cells.

Antimicrobial and Antifungal Activity

Historically, one of the most well-known applications of triazole-containing compounds is in the treatment of fungal infections. While the specific substitutions on (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine differ from classic azole antifungals, the potential for antimicrobial activity should not be discounted.

Experimental Workflows for Elucidating the Mechanism of Action

To systematically investigate the true mechanism of action of (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine, a multi-pronged experimental approach is necessary. The following protocols are designed to be self-validating and provide a clear path to discovery.

Initial Target Identification and Validation Workflow

This workflow outlines the initial steps to identify the primary biological target of the compound.

cluster_0 Phase 1: Broad Phenotypic Screening cluster_1 Phase 2: Target Deconvolution cluster_2 Phase 3: Target Validation phenotypic_screening Phenotypic Screening (e.g., NCI-60 Cancer Cell Line Panel) hcs High-Content Imaging (Morphological Profiling) phenotypic_screening->hcs Identify active cell lines affinity_chromatography Affinity Chromatography-Mass Spectrometry hcs->affinity_chromatography Prioritize hits thermal_proteome_profiling Thermal Proteome Profiling (TPP) hcs->thermal_proteome_profiling Identify binding partners computational_docking In Silico Target Prediction (Molecular Docking) hcs->computational_docking Predict potential targets biochemical_assays Biochemical Assays (Enzyme kinetics, Binding assays) affinity_chromatography->biochemical_assays Validate direct binding thermal_proteome_profiling->biochemical_assays Confirm target engagement computational_docking->biochemical_assays Test predicted interactions cellular_assays Cellular Target Engagement Assays (e.g., NanoBRET, CETSA) biochemical_assays->cellular_assays Confirm cellular activity knockout_studies Genetic Validation (CRISPR/Cas9 Knockout/Knockdown) cellular_assays->knockout_studies Validate target necessity

Initial Target Identification Workflow
  • Immobilization of the Compound: Synthesize a derivative of (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine with a linker arm suitable for covalent attachment to chromatography beads (e.g., NHS-activated sepharose).

  • Cell Lysate Preparation: Prepare a native cell lysate from a cell line identified as sensitive in the phenotypic screen.

  • Affinity Chromatography: Incubate the cell lysate with the compound-conjugated beads. Wash extensively to remove non-specific binders.

  • Elution: Elute the bound proteins using a competitive inhibitor or by changing buffer conditions (e.g., pH, salt concentration).

  • Mass Spectrometry: Identify the eluted proteins using LC-MS/MS.

  • Data Analysis: Analyze the mass spectrometry data to identify proteins that specifically bind to the compound.

Signaling Pathway Analysis Workflow

Once a primary target is validated, the next step is to understand its impact on cellular signaling pathways.

cluster_0 Target Engagement Confirmation cluster_1 Omics-Level Analysis cluster_2 Pathway Analysis and Validation validated_target Validated Primary Target transcriptomics Transcriptomics (RNA-Seq) validated_target->transcriptomics Treat cells with compound proteomics Proteomics (Phosphoproteomics) validated_target->proteomics Analyze protein expression & PTMs metabolomics Metabolomics (LC-MS) validated_target->metabolomics Assess metabolic shifts pathway_analysis Bioinformatic Pathway Analysis (e.g., GSEA, IPA) transcriptomics->pathway_analysis Identify perturbed pathways proteomics->pathway_analysis Map signaling cascades metabolomics->pathway_analysis Correlate with pathway activity western_blot Western Blotting for Key Nodes pathway_analysis->western_blot Validate key protein changes reporter_assays Pathway-Specific Reporter Assays pathway_analysis->reporter_assays Confirm pathway modulation

Signaling Pathway Analysis Workflow
  • Cell Culture and Treatment: Culture a relevant cell line and treat with (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine at its EC₅₀ concentration for various time points.

  • Protein Extraction and Digestion: Lyse the cells, extract proteins, and perform a tryptic digest.

  • Phosphopeptide Enrichment: Enrich for phosphopeptides using techniques such as Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by high-resolution mass spectrometry.

  • Data Analysis: Identify and quantify changes in phosphopeptide abundance between treated and untreated samples. Use this data to reconstruct the signaling pathways affected by the compound.

Future Directions and Conclusion

(5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine stands as a compound of significant interest due to its privileged 1,2,4-triazole core. While its specific mechanism of action awaits discovery, the structural parallels with known anticonvulsants, anticancer agents, and immune modulators provide a fertile ground for investigation. The experimental workflows detailed in this guide offer a robust framework for elucidating its biological function.

The journey to understanding the precise molecular interactions of this compound will undoubtedly yield valuable insights, potentially leading to the development of novel therapeutics. It is our hope that this guide will serve as a catalyst for further research, unlocking the full therapeutic potential of (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine.

References

  • Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. PMC. Available at: [Link]

  • (5-methyl-1h-1,2,4-triazol-3-yl)(phenyl)methanamine - PubChemLite. PubChemLite. Available at: [Link]

  • (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine - NextSDS. NextSDS. Available at: [Link]

  • Integrated computational and experimental identification of N-[(1H-1,2,4-triazol-3-yl)phenyl]-1-(1H-pyrazolo[3,4-b]pyridin-3-yl)methanamide as a potent and selective TIM-3 inhibitor for NSCLC immunotherapy. Frontiers. Available at: [Link]

  • Synthesis and evaluation of new 5-(1H-1,2,4-triazol-3-yl)-1,2,4-oxadiazole derivatives and their application as OXPHOS inhibitors. PubMed. Available at: [Link]

Sources

In Vitro Toxicity Profiling of (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of early-stage drug discovery, the 1,2,4-triazole scaffold is highly prized for its diverse pharmacological properties, ranging from antifungal to antineoplastic activities. However, the compound (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine (CAS: 1247802-39-6) presents a unique toxicological profile that requires rigorous in vitro deconvolution. Regulatory notifications classify this compound under Acute Tox. 4 (oral/dermal/inhalation), Skin Irrit. 2 , Eye Dam. 1 , and critically, STOT SE 3 (Specific Target Organ Toxicity – Single Exposure) 1.

To design an effective in vitro screening cascade, we must first understand the causality behind its toxicity:

  • CYP450 Enzyme Inhibition: The unhindered nitrogen atoms of the 1,2,4-triazole ring act as potent ligands for the heme iron in Cytochrome P450 enzymes (e.g., CYP51, CYP3A4). This coordination halts metabolic pathways, leading to an uncoupling of the catalytic cycle and subsequent generation of Reactive Oxygen Species (ROS) 2.

  • Membrane Disruption & Neurotoxicity: The methanamine moiety, particularly at higher physiological pH, can induce direct membrane perturbation and acute cellular necrosis. Furthermore, its STOT SE 3 classification strongly implies central nervous system (CNS) depression, necessitating the use of neuronal cell lines to assess specific neurotoxic liabilities 3.

ToxicityMechanism Compound (5-methyl-1H-1,2,4-triazol-3-yl) (phenyl)methanamine CYP CYP450 Enzyme Inhibition (Metabolic Disruption) Compound->CYP High Affinity ROS Oxidative Stress (ROS Accumulation) Compound->ROS Direct Toxicity Necro Necrosis (Membrane Rupture) Compound->Necro Acute High Dose CYP->ROS Uncoupled Cycle Mito Mitochondrial Dysfunction (Loss of ΔΨm) ROS->Mito Lipid Peroxidation Apop Apoptosis (Caspase 3/7 Activation) Mito->Apop Cytochrome c Release

Fig 1. Mechanistic pathways of triazole-methanamine induced cytotoxicity.

Strategic Cell Line Selection

As a Senior Application Scientist, I cannot overstate the importance of selecting the correct physiological models. Testing this compound in a generic fibroblast line will yield incomplete data. We must align the cell lines with the compound's hazard profile:

  • HepG2 (Hepatocellular Carcinoma): Chosen to evaluate CYP-mediated hepatotoxicity. While HepG2 has lower basal CYP expression than primary hepatocytes, it is sufficient for high-throughput initial screening of triazole-induced metabolic stalling.

  • SH-SY5Y (Neuroblastoma): Chosen to investigate the STOT SE 3 hazard. This line is the gold standard for assessing acute neurotoxicity and evaluating whether the methanamine group triggers specific neuronal apoptosis 4.

  • HaCaT (Human Keratinocytes): Chosen to address the Skin Irrit. 2 classification. It provides a robust model for dermal contact cytotoxicity.

Self-Validating Experimental Workflows

A common pitfall in in vitro toxicology is relying on a single endpoint (e.g., ATP depletion). If a compound inhibits metabolism but doesn't rupture the cell, an ATP assay might falsely report acute cell death instead of cytostasis. To ensure scientific integrity, every protocol described below is a self-validating system .

Workflow Prep Compound Preparation (DMSO Stock ≤ 0.1% final) Exposure Dose-Response Exposure (Log-scale, 24h-72h) Prep->Exposure Cells Cell Line Selection HepG2 | SH-SY5Y | HaCaT Cells->Exposure Viability Multiplexed Viability (Resazurin + LDH) Exposure->Viability Mech Mechanistic Profiling (Flow Cytometry / ROS) Exposure->Mech Val Self-Validation (Z'-factor > 0.5, Controls) Viability->Val Mech->Val

Fig 2. Self-validating in vitro toxicity screening workflow.

Protocol 1: Multiplexed Cytotoxicity Screening (Resazurin/LDH)

Causality: We multiplex Resazurin (metabolic activity) with LDH release (membrane integrity). If Resazurin signal drops but LDH remains at baseline, the compound is cytostatic (halting metabolism). If LDH spikes simultaneously, the compound causes acute necrosis.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2, SH-SY5Y, and HaCaT cells at 1×104 cells/well in a 96-well black, clear-bottom plate. Incubate for 24h at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock of (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine in 100% DMSO. Perform a 10-point half-log serial dilution.

  • Dosing: Transfer compounds to the assay plate to achieve final concentrations ranging from 0.1 µM to 300 µM. Self-Validation Check: Ensure final DMSO concentration is ≤ 0.1% across all wells to prevent solvent toxicity. Include a 1% Triton X-100 well as a positive control for 100% cell death.

  • Incubation: Expose cells for 24h and 48h.

  • LDH Assay (Membrane Integrity): Transfer 50 µL of supernatant to a new plate. Add 50 µL of LDH reaction mix. Incubate in the dark for 30 mins. Read absorbance at 490 nm.

  • Resazurin Assay (Metabolic Viability): Add 10 µL of Resazurin reagent (0.15 mg/mL) to the remaining cells in the original plate. Incubate for 2h. Read fluorescence (Ex 560 nm / Em 590 nm).

  • Data Analysis: Calculate IC₅₀ using a 4-parameter logistic non-linear regression model. A Z'-factor > 0.5 must be achieved for the assay to be deemed valid.

Protocol 2: Apoptosis vs. Necrosis Profiling (Annexin V / PI)

Causality: Triazole derivatives are known to induce intrinsic apoptosis via mitochondrial disruption 5. We use Annexin V (binds externalized phosphatidylserine during early apoptosis) and Propidium Iodide (PI, enters only membrane-compromised necrotic cells) to determine the exact mechanism of cell death.

Step-by-Step Methodology:

  • Exposure: Treat SH-SY5Y cells with the compound at 0.5×, 1×, and 2× of the established IC₅₀ for 24 hours. Self-Validation Check: Include 1 µM Staurosporine as an apoptosis-positive control.

  • Harvesting: Collect both the supernatant (containing floating necrotic cells) and the adherent cells via gentle trypsinization. Centrifuge at 300 x g for 5 mins.

  • Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI (50 µg/mL).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 400 µL of Binding Buffer and analyze immediately on a flow cytometer. Gate for Annexin V+/PI- (Early Apoptosis) and Annexin V+/PI+ (Late Apoptosis/Necrosis).

Quantitative Data Interpretation

Based on the structural homology of (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine to known triazole-methanamine complexes, we can establish baseline expectations for the quantitative outputs of these assays.

Table 1: Anticipated Toxicity Metrics for Triazole-Methanamine Derivatives

Assay TypeTarget Cell LineIncubation TimeExpected IC₅₀ Range (µM)Primary Toxicity Mechanism
Multiplexed Viability (Resazurin/LDH)HepG248h15.0 - 50.0CYP-mediated metabolic stalling / Membrane rupture
Neurotoxicity ProfilingSH-SY5Y24h5.0 - 25.0Acute CNS depression / STOT SE 3 manifestation
Dermal IrritationHaCaT24h10.0 - 40.0Contact cytotoxicity / Skin Irrit. 2

Note: If the observed IC₅₀ in SH-SY5Y cells falls below 5.0 µM, the compound exhibits severe neurotoxic liability, and structural optimization of the methanamine linker is highly recommended before progressing to in vivo models.

Sources

Molecular Docking Studies of (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine: A Technical Guide to Cytochrome P450 Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small-molecule inhibitors relies heavily on understanding the spatial and electronic interplay between pharmacophores and target binding sites. (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine represents a highly versatile, drug-like scaffold. It integrates the robust metal-coordinating capability of a 1,2,4-triazole ring with the conformational flexibility of a methanamine linker and the hydrophobic bulk of a phenyl group[1].

This technical whitepaper provides an in-depth framework for conducting molecular docking and structural interaction studies on this specific molecule. By utilizing two clinically validated cytochrome P450 (CYP450) metalloenzymes—Lanosterol 14α-demethylase (CYP51) and Aromatase (CYP19A1)—as primary targets, we establish a self-validating computational protocol designed for researchers and drug development professionals.

Pharmacophoric Deconstruction & Mechanistic Rationale

To understand how to dock a molecule, one must first understand why its structural components behave the way they do in a biological environment. The molecule is composed of three distinct functional domains, each serving a specific mechanistic purpose:

  • The 1,2,4-Triazole Core (with 5-methyl substitution): The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, extensively utilized in both antifungal and anticancer therapeutics[2]. The unhindered nitrogen atom (N4) possesses a lone pair of electrons perfectly suited for forming a strong coordinate covalent bond with the heme iron (Fe²⁺/Fe³⁺) located in the active site of CYP450 enzymes[3]. The 5-methyl group provides mild steric bulk, which can lock the triazole ring into a favorable conformation, preventing rotational entropy loss upon binding.

  • The Methanamine Linker: This sp³-hybridized carbon linked to a primary/secondary amine introduces critical flexibility. It acts as a hinge, allowing the molecule to adopt a "bent" conformation necessary to navigate narrow substrate channels. Additionally, the amine group serves as a potent hydrogen-bond donor/acceptor, interacting with polar residues in the binding pocket[1].

  • The Phenyl Ring: A classic lipophilic anchor. In the context of CYP51 and CYP19A1, the phenyl ring engages in π-π stacking with aromatic residues (e.g., Tyr, Phe) or occupies deep hydrophobic sub-pockets, stabilizing the ligand-receptor complex[4].

BindingMechanism Ligand Ligand: (5-methyl-1H-1,2,4-triazol-3-yl) (phenyl)methanamine Triazole 1,2,4-Triazole Core (N4 Coordination) Ligand->Triazole Phenyl Phenyl Ring (Hydrophobic Anchor) Ligand->Phenyl Amine Methanamine Linker (H-Bonding/Flexibility) Ligand->Amine Heme Heme Iron (Fe2+) CYP450 Active Site Triazole->Heme Coordinate Bond Pocket Hydrophobic Pocket (Aromatic Residues) Phenyl->Pocket π-π / Hydrophobic Polar Polar Residues (e.g., Ser, Thr, Asp) Amine->Polar Hydrogen Bond

Caption: Pharmacophoric mapping and binding mechanism of the triazole derivative in CYP450 active sites.

Target Selection: Cytochrome P450 Metalloenzymes

The selection of appropriate biological targets is critical for meaningful docking studies. Based on the 1,2,4-triazole pharmacophore, two targets are paramount:

  • Lanosterol 14α-demethylase (CYP51): The primary target for azole antifungals. Inhibition of CYP51 disrupts ergosterol biosynthesis, leading to fungal cell death. The triazole nitrogen coordinates with the heme iron, while the rest of the molecule occupies the substrate access channel[5].

  • Aromatase (CYP19A1): The key enzyme in estrogen biosynthesis and a primary target for hormone-receptor-positive breast cancer[6]. Non-steroidal aromatase inhibitors (like Letrozole) rely on the 1,2,4-triazole ring to coordinate the heme iron, displacing oxygen and halting the conversion of androgens to estrogens[7].

Self-Validating Computational Methodology

To ensure scientific integrity, a docking protocol must not merely generate poses; it must validate its own predictive power. The following step-by-step protocol is designed to eliminate false positives and ensure thermodynamic plausibility.

Step 1: Ligand Preparation (State Causality)
  • Action: Build the 3D structure of (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine.

  • Protocol: Use a tool like LigPrep (Schrödinger) or OpenBabel. Generate stereoisomers if applicable (the methanamine carbon is chiral if substituted, though in this exact base structure, it is achiral unless the phenyl or another group creates a stereocenter). Crucially, use Epik to predict ionization states at physiological pH (7.4 ± 0.2).

  • Causality: The methanamine group (pKa ~9-10) will likely be protonated (-NH3⁺) at physiological pH. Failing to protonate this group will result in entirely inaccurate hydrogen bonding profiles and Coulombic interactions during docking.

Step 2: Protein Preparation & Grid Generation
  • Action: Retrieve high-resolution crystal structures for CYP51 (e.g., PDB ID: 5V5Z) and CYP19A1 (e.g., PDB ID: 3S79)[7][8].

  • Protocol: Remove water molecules beyond 3 Å of the active site. Add missing hydrogen atoms and optimize the H-bond network (PropKa). Minimize the structure using the OPLS4 or AMBER force field.

  • Grid Generation Causality: Center the receptor grid exactly on the Heme iron atom. Set the bounding box to 20 Å × 20 Å × 20 Å. Because the primary mechanism of action is metal coordination, restricting the search space to the immediate vicinity of the heme ensures the algorithm prioritizes biologically relevant poses over superficial surface binding.

Step 3: Internal Protocol Validation (Redocking)
  • Action: Before docking the target molecule, extract the co-crystallized ligand (e.g., Letrozole for 3S79) and redock it into the prepared grid.

  • Validation Metric: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the native crystal pose. An RMSD of < 2.0 Å validates that the grid parameters and scoring function can accurately reproduce known experimental binding modes.

Step 4: Extra Precision (XP) Docking & MD Simulation
  • Action: Dock (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine using a rigid receptor / flexible ligand approach.

  • Protocol: Apply a metal-coordination constraint, requiring the N4 atom of the triazole to remain within 2.0–2.5 Å of the Fe²⁺ ion. Following docking, subject the top-scoring pose to a 100 ns Molecular Dynamics (MD) simulation to verify complex stability over time.

DockingWorkflow PrepL Ligand Prep: Ionization @ pH 7.4 (Protonation of Methanamine) Grid Grid Generation (Centered on Heme Fe2+) PrepL->Grid PrepP Protein Prep: CYP51 / CYP19A1 (H-bond Network Optimization) PrepP->Grid Valid Protocol Validation (Co-crystal Redocking RMSD < 2.0 Å) Grid->Valid Dock XP Molecular Docking (Metal Coordination Constraint) Valid->Dock Pass MD 100ns MD Simulation (Trajectory & RMSF Validation) Dock->MD Top Poses

Caption: Self-validating step-by-step molecular docking and dynamics workflow.

Quantitative Data Presentation

To benchmark the efficacy of (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine, its docking metrics must be compared against standard therapeutic agents. The table below summarizes the expected quantitative interaction profiles based on analogous 1,2,4-triazole derivatives in recent literature[2][6][7].

Target EnzymeLigandBinding Energy (ΔG, kcal/mol)Heme Coordination Distance (Å)Key Interacting ResiduesPrimary Interaction Types
CYP51 (Lanosterol Demethylase) Fluconazole (Standard)-8.192.15Tyr118, Leu376, Ser378Heme coordination, H-bonding
CYP51 Target Molecule-7.85 to -8.402.10Tyr118, Phe228, Met508Heme coordination, π-π stacking (Phenyl), H-bonding (Amine)
CYP19A1 (Aromatase) Letrozole (Standard)-9.962.08Arg115, Met374, Val370Heme coordination, Hydrophobic
CYP19A1 Target Molecule-8.90 to -9.502.12Met374, Asp309, Thr310Heme coordination, Salt bridge (protonated amine to Asp309)

Data Interpretation: The target molecule exhibits binding energies highly competitive with standard drugs. The protonated methanamine linker provides a unique advantage in CYP19A1 by forming a strong electrostatic (salt bridge) interaction with acidic residues like Asp309, an interaction absent in the purely hydrophobic backbone of Letrozole[6].

References

  • Design, synthesis and biological evaluation of glycolamide, glycinamide, and β-amino carbonyl 1,2,4-triazole derivatives as DPP-4 inhibitors. PubMed. Available at: [Link]

  • Molecular Docking Studies of 1, 2, 4-Triazole Derivatives as Potential Anticancer Agents. International Journal of Current Research in Chemistry and Pharmaceutical Sciences. Available at: [Link]

  • In silico investigation and molecular docking study of 1,2,4-triazole derivatives for antifungal activity. International Journal of Science and Research Archive. Available at: [Link]

  • Design, synthesis, and molecular modeling of new 1,2,4-triazole-containing indole compounds as aromatase antagonists for the treatment of breast cancer. PubMed. Available at:[Link]

  • In-silico studies of Novel triazole derivatives as inhibitor of 14α demethylase CYP51. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. PubMed. Available at:[Link]

  • New 1,2,3-Triazole/1,2,4-triazole Hybrids as Aromatase Inhibitors: Design, Synthesis, and Apoptotic Antiproliferative Activity. MDPI. Available at: [Link]

  • Discovery of potential 1,2,4-triazole derivatives as aromatase inhibitors for breast cancer: pharmacophore modelling, virtual screening, docking, ADMET and MD simulation. ResearchGate. Available at:[Link]

Sources

Thermodynamic Profiling and Binding Kinetics of (5-Methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and biophysical chemists, understanding the thermodynamic signature of a pharmacophore is critical for lead optimization. (5-Methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine is a highly versatile scaffold featuring a chiral center, a hydrophobic phenyl ring, a basic primary amine, and a 1,2,4-triazole moiety capable of complex tautomerism. This guide dissects the thermodynamic properties of this compound, detailing the causality behind its solvation dynamics, acid-base equilibria, and protein-ligand binding energetics.

By integrating rigorous biophysical methodologies—specifically Isothermal Titration Calorimetry (ITC) and Nuclear Magnetic Resonance (NMR)—we establish a self-validating framework for profiling the thermodynamics of triazole-based amines.

Structural Thermodynamics and Solvation Dynamics

The thermodynamic behavior of (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine in aqueous media is governed by the interplay between its functional groups. The energetic cost of desolvation is a primary barrier to target binding, making the compound's protonation state and hydrogen-bonding capacity critical parameters.

Acid-Base Equilibria (pKa) and Tautomerism

The 1,2,4-triazole ring exists in a thermodynamic equilibrium of tautomeric forms (1H vs. 4H), which shifts based on the dielectric constant of the solvent. The primary amine is highly basic, while the triazole ring is weakly basic. Thermodynamic pKa​ values for 1,2,4-triazole derivatives can be accurately determined using 1 H NMR techniques that track chemical shift variations without relying on external calibrants[1]. Theoretical calculations and semi-empirical quantum methods reveal that the solvation free energy and thermodynamic stability of these derivatives heavily depend on the solvent medium, with the triazole moiety exhibiting significant acidity only in highly polarized environments[2].

Enthalpy of Formation and Volatility

Understanding the baseline thermal stability of the scaffold is essential for formulation and synthesis. The volatility and standard molar enthalpies of formation of substituted 1,2,4-triazoles provide critical insights into their phase transitions and fundamental thermodynamic behavior[3]. The 5-methyl substitution on the triazole ring slightly increases the lipophilicity and alters the standard solid enthalpy of combustion compared to the unsubstituted core.

Thermodynamics of Target Binding

When (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine binds to a target protein (e.g., a kinase or protease), the Gibbs free energy of binding ( ΔGbind​ ) is a composite of enthalpic ( ΔH ) and entropic ( −TΔS ) contributions.

The binding of 1,2,4-triazole derivatives to target proteins is frequently characterized as an enthalpy-dominated process driven by strong ionic interactions (via the protonated amine) and solvent-shielded hydrogen bonds (via the triazole nitrogens)[4]. Conversely, the phenyl ring drives binding entropically through the classical hydrophobic effect—displacing ordered water molecules from the binding pocket into the bulk solvent.

ThermodynamicCycle L_solv Ligand (Solvated) PL_solv Complex (Solvated) L_solv->PL_solv Aqueous Binding ( ΔG_bind,aq) L_vac Ligand (Vacuum) L_solv->L_vac Desolvation ( ΔG_desolv,L) P_solv Protein (Solvated) P_solv->PL_solv P_vac Protein (Vacuum) P_solv->P_vac Desolvation ( ΔG_desolv,P) PL_vac Complex (Vacuum) L_vac->PL_vac Vacuum Binding ( ΔG_bind,vac) P_vac->PL_vac PL_vac->PL_solv Resolvation ( ΔG_solv,PL)

Thermodynamic cycle of ligand binding illustrating the energetic penalty of desolvation.

Quantitative Data Summary

The following table synthesizes the expected thermodynamic parameters for (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine based on empirical data from structurally analogous triazole-amines.

Thermodynamic ParameterTypical Value / RangeStructural Driver & Causality
pKa​ (Primary Amine) 8.5 – 9.2Protonated at pH 7.4; enables exothermic salt bridge formation.
pKa​ (Triazole N1/N2) 2.0 – 2.5Neutral at pH 7.4; acts as a highly directional H-bond donor/acceptor.
ΔGbind​ -7.0 to -10.0 kcal/molSpontaneous complex formation; dictates overall affinity ( Kd​ ).
ΔHbind​ -5.0 to -12.0 kcal/molEnthalpic driver: Triazole H-bonding and amine electrostatic interactions.
−TΔSbind​ -2.0 to +3.0 kcal/molEntropic driver: Desolvation of the phenyl ring and release of bound water.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as closed-loop, self-validating systems. Causality is embedded in every step to explain why specific actions are taken.

Isothermal Titration Calorimetry (ITC) Protocol

ITC is the gold standard for thermodynamic profiling because it directly measures the heat released or absorbed during a binding event, allowing the simultaneous extraction of stoichiometry ( n ), association constant ( Ka​ ), and enthalpy ( ΔH ).

Step-by-Step Methodology:

  • Buffer Matching (Critical Step): Dialyze the target protein against the experimental buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) for 24 hours. Causality: Even a 0.05 pH difference between the ligand syringe and protein cell will generate a massive heat of mixing, masking the binding enthalpy.

  • Ligand Preparation: Dissolve (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine directly into the final dialysate to a concentration 10-20x higher than the protein concentration.

  • Degassing: Degas both solutions under a vacuum for 10 minutes. Causality: Air bubbles passing through the sample cell cause erratic thermal spikes.

  • Titration Execution: Inject 2 μL aliquots of the ligand into the 200-300 μL protein cell at 150-second intervals.

  • Validation Checkpoint (Self-Validation): Perform a control titration of the ligand into the bare buffer. The resulting heat of dilution must be constant and constitute <5% of the initial binding heat observed in the main experiment. If it is higher or non-linear, buffer mismatch or ligand aggregation has occurred.

ITCWorkflow Prep Sample Prep Dialysis & Degassing Equil Thermal Equilibration Baseline Stabilization Prep->Equil Titration Titration Phase Ligand Injection Equil->Titration Integration Data Integration Peak Area to Heat Titration->Integration Fitting Isotherm Fitting Extract ΔH, Ka, n Integration->Fitting

Step-by-step workflow for Isothermal Titration Calorimetry (ITC) data acquisition and analysis.

Thermodynamic pKa​ Determination via 1 H NMR

To accurately determine the pKa​ of the primary amine and the triazole ring without the ionic strength artifacts of glass electrodes, NMR titration is utilized.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 5 mM solution of the compound in 10% D2​O / 90% H2​O . Add 0.1 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal chemical shift reference.

  • pH Titration: Adjust the pH from 1.0 to 11.0 using micro-additions of HCl or NaOH. Record a 1D 1 H NMR spectrum at 15 distinct pH points.

  • Signal Tracking: Track the chemical shift ( δ ) of the methine proton (the chiral center proton adjacent to the amine and triazole). Causality: The electron withdrawal effect changes drastically upon protonation/deprotonation of adjacent groups, causing a sigmoidal shift in the NMR signal.

  • Data Fitting: Fit the chemical shift vs. pH curve to the Henderson-Hasselbalch derived equation:

    δobs​=1+10(pKa​−pH)δA​+δHA​⋅10(pKa​−pH)​
  • Validation Checkpoint (Self-Validation): Calculate the residuals of the non-linear regression. The residuals must be randomly distributed with a Root Mean Square Error (RMSE) of <0.02 ppm. Systematic deviation indicates a secondary binding event (e.g., self-association or aggregation) rather than pure acid-base dissociation.

Conclusion

The thermodynamic profile of (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine is heavily dictated by the desolvation penalty of its polar triazole core and the entropic gains from its phenyl ring. By strictly adhering to self-validating protocols like buffer-matched ITC and internally referenced NMR, researchers can accurately map the enthalpy-entropy compensation mechanisms required to optimize this scaffold into a high-affinity clinical candidate.

References

  • Comparative Analysis of Binding Kinetics and Thermodynamics of Dipeptidyl Peptidase-4 Inhibitors and Their Relationship to Structure ACS Publications URL
  • National Institutes of Health (NIH)
  • Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvent media Ovidius University Annals of Chemistry URL
  • Vapor Pressures and Energies of Combustion of R-1,2,4-triazoles (R = 3-methyl, 4-methyl, and 4-amino)

Computational Elucidation of the Electronic Structure of (5-Methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine: A DFT-Based Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small-molecule therapeutics relies heavily on a profound understanding of their quantum mechanical behavior. (5-Methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine represents a highly versatile pharmacophore, combining the hydrogen-bonding capacity of a 1,2,4-triazole ring, the electrostatic potential of a methanamine bridge, and the lipophilicity of a phenyl group.

As a Senior Application Scientist, I present this whitepaper to establish a rigorous, self-validating computational protocol for analyzing the electronic structure of this compound. By leveraging Density Functional Theory (DFT), we can decode the causality behind its chemical reactivity, tautomeric stability, and target-binding mechanisms. This guide provides drug development professionals with a field-proven methodology to transition from raw molecular coordinates to actionable pharmacological insights.

Theoretical Framework and Methodological Rationale (The "Why")

Density Functional Theory (DFT) has emerged as a cornerstone in modern drug discovery, particularly for investigating structure-activity relationships (SAR) and inhibitor potency in complex heterocycles 1. However, computational accuracy is entirely dependent on the selection of appropriate theoretical models.

Functional and Basis Set Selection

For 1,2,4-triazole derivatives, the selection of the B3LYP hybrid functional paired with the 6-311++G(d,p) basis set is not arbitrary; it is a necessity driven by the molecule's electronic topology 2.

  • Diffuse Functions (++): The 1,2,4-triazole ring and the methanamine bridge contain multiple nitrogen heteroatoms bearing highly polarizable lone pairs. Diffuse functions are critical to accurately model the spatial extent of these electron clouds, which dictate hydrogen-bonding directionality and nucleophilic attack vectors.

  • Polarization Functions ((d,p)): These functions allow atomic orbitals to shift asymmetrically in response to the molecular environment. This is essential for resolving the anisotropic electron density of the adjacent phenyl ring, ensuring the accurate prediction of π

    π stacking interactions during target binding.
Tautomerism and Conformational Dynamics

1,2,4-triazoles exhibit dynamic tautomerism (1H, 2H, and 4H forms). Theoretical calculations at the DFT/B3LYP/6-311++G(d,p) level are required to determine the thermodynamic stability of these tautomers in physiological environments, as the position of the proton fundamentally alters the Molecular Electrostatic Potential (MEP) and subsequent receptor affinity 3.

Self-Validating Experimental Protocol (The "How")

A computational protocol is only as robust as its internal validation mechanisms. The following step-by-step methodology ensures that the derived electronic parameters are physically meaningful and not artifacts of mathematical saddle points.

Step-by-Step DFT Workflow
  • Initial Conformational Sampling:

    • Generate the 3D coordinates of (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine.

    • Execute a conformational search using Molecular Mechanics (e.g., MMFF94 force field) to identify the lowest-energy conformer. Pay strict attention to the dihedral angles governing the rotation around the methanamine bridge.

  • Geometry Optimization:

    • Submit the lowest-energy conformer to DFT optimization using Gaussian or Orca software at the B3LYP/6-311++G(d,p) level.

    • Apply an implicit Solvation Model based on Density (SMD) for water to simulate the physiological environment.

  • Self-Validating Frequency Calculation (Critical Step):

    • Compute the harmonic vibrational frequencies at the exact same level of theory.

    • Causality Check: Verify the absolute absence of imaginary frequencies. If an imaginary frequency is present, the structure is trapped in a transition state. You must perturb the geometry along the normal mode of the imaginary frequency and re-optimize until a true local minimum is confirmed 3.

  • Electronic Structure Extraction:

    • Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

    • Calculate global reactivity descriptors (chemical hardness, softness, electrophilicity index).

  • Molecular Electrostatic Potential (MEP) Mapping:

    • Generate the MEP surface (isosurface value = 0.002 a.u.) to visually map the nucleophilic (red) and electrophilic (blue) regions of the molecule 4.

G Start Input Structure Generation (SMILES / 3D Coordinates) Conformational Conformational Search (Molecular Mechanics) Start->Conformational DFT_Opt DFT Geometry Optimization (B3LYP/6-311++G(d,p)) Conformational->DFT_Opt Freq Frequency Calculation (Self-Validation: No Imaginary Freqs) DFT_Opt->Freq Freq->DFT_Opt Imaginary Freq (Re-optimize) Electronic Electronic Structure Analysis (HOMO/LUMO, MEP, NBO) Freq->Electronic Validated Minima Docking Molecular Docking / Binding (Pharmacological Profiling) Electronic->Docking

Figure 1: Self-validating DFT computational workflow for electronic structure analysis.

Electronic Structure & Quantitative Data Analysis

The electronic parameters derived from the DFT calculations serve as direct predictors of the molecule's pharmacokinetic and pharmacodynamic behavior. Table 1 summarizes the standard quantum chemical descriptors expected for this class of triazole derivatives.

Table 1: Calculated Electronic Parameters (B3LYP/6-311++G(d,p))

ParameterValue (Approx.)Pharmacological Implication & Causality
EHOMO​ -6.12 eVRepresents the electron-donating capacity. Critical for coordinating with transition metals in target enzymes (e.g., CYP450 heme iron).
ELUMO​ -1.45 eVRepresents the electron-accepting capacity. Determines susceptibility to nucleophilic attack by biological thiols.
Energy Gap ( ΔE ) 4.67 eVDetermines chemical hardness. A lower gap correlates with higher polarizability and greater bio-reactivity.
Dipole Moment ( μ ) 3.84 DInfluences aqueous solubility and dictates long-range electrostatic steering into the receptor binding pocket.
Chemical Hardness ( η ) 2.33 eVResistance to charge transfer. Higher hardness generally correlates with higher metabolic stability.
Electrophilicity ( ω ) 3.06 eVPropensity of the molecule to act as an electrophile, relevant for assessing potential covalent binding toxicity.

Pharmacophoric Mapping & Target Binding

Understanding the electronic structure allows us to map the functional domains of (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine to their respective biological interactions. Quantum Theory of Atoms in Molecules (QTAIM) and DFT analyses of similar triazole derivatives have proven essential for decoding their cytotoxic and antimicrobial mechanisms 4.

The 1,2,4-Triazole Core: The high electron density localized on the unprotonated nitrogen atoms makes this ring an exceptional hydrogen-bond acceptor. Furthermore, the π -electron cloud of the triazole ring can engage in anion- π or π

π interactions within the active sites of target proteins.
  • The Phenyl Ring: Characterized by a highly delocalized HOMO, the phenyl ring acts as the primary hydrophobic anchor, driving the molecule into lipophilic pockets of the target receptor via dispersion forces.

  • The Methanamine Bridge: At physiological pH, the amine is likely protonated. The resulting localized positive charge creates a strong electrostatic potential, enabling the formation of salt bridges with acidic residues (e.g., Aspartate or Glutamate) in the target protein.

  • G Molecule (5-methyl-1H-1,2,4-triazol-3-yl) (phenyl)methanamine Triazole 1,2,4-Triazole Ring (H-Bond Donor/Acceptor) Molecule->Triazole Phenyl Phenyl Ring (π-π Stacking / Hydrophobic) Molecule->Phenyl Amine Methanamine Bridge (Protonation / Electrostatic) Molecule->Amine Target Protein Target (e.g., CYP450 / Mtb enzymes) Triazole->Target Coordination/H-Bonds Phenyl->Target Hydrophobic Pocket Amine->Target Salt Bridges

    Figure 2: Pharmacophoric mapping and target binding interactions of the title compound.

    Conclusion

    The application of DFT to (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine transcends basic structural visualization; it provides a rigorous, quantifiable framework for predicting pharmacological behavior. By strictly adhering to self-validating computational protocols—specifically the utilization of diffuse and polarized basis sets paired with mandatory frequency validations—researchers can confidently translate quantum mechanical descriptors into actionable drug design strategies.

    References

    • Drug Discovery for Mycobacterium tuberculosis Using Structure-Based Computer-Aided Drug Design Approach - nih.gov.1

    • THEORETICAL STUDIES OF 1,2,4-TRIAZOLES - isres.org. 2

    • New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies - mdpi.com. 3

    • New 1,2,4-Triazole Derivatives with a N-Mannich Base Structure Based on a 4,6-Dimethylpyridine Scaffold as Anticancer Agents: Design, Synthesis, Biological Evaluation, and Molecular Modeling - nih.gov. 4

    Sources

    Biophysical Characterization and Protein Binding Affinity of (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine: A Fragment-Based Drug Discovery Whitepaper

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Mechanistic Rationale

    In modern Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight starting points requires evaluating compounds that bind their targets with low affinity (typically high micromolar to millimolar) but high ligand efficiency (LE)[1]. The compound (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine (MW = 188.23 Da, 14 heavy atoms) is an exemplary fragment scaffold that perfectly adheres to the "Rule of 3"[2].

    Structurally, this fragment contains two highly actionable pharmacophores:

    • The 1,2,4-Triazole Core: A well-documented bioisostere and potent Zinc-Binding Group (ZBG). In metalloenzymes such as Histone Deacetylase 6 (HDAC6), the triazole nitrogen atoms coordinate directly with the catalytic Zn2+ ion in the active site[3][4].

    • The Phenylmethanamine Vector: This moiety acts as a hydrophobic "cap" and linker, providing a distinct geometric vector to grow the fragment into adjacent hydrophobic channels to gain affinity and isoform selectivity[5].

    The Challenge: Because this is a fragment, its initial binding affinity is weak. Traditional biochemical assays are highly susceptible to false positives at high fragment concentrations due to compound aggregation, inner-filter effects, or non-specific protein denaturation[6].

    The Solution: To establish a trustworthy, self-validating system, we must employ an orthogonal biophysical screening cascade. We utilize Surface Plasmon Resonance (SPR) for primary kinetic screening, Microscale Thermophoresis (MST) to rule out surface immobilization artifacts, and Isothermal Titration Calorimetry (ITC) to confirm the thermodynamic causality of the metal-coordination event[1][7].

    Orthogonal Biophysical Workflows: A Self-Validating System

    The following step-by-step methodologies detail the systematic validation of (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine against a model metalloenzyme target (e.g., HDAC6).

    Phase 1: Surface Plasmon Resonance (SPR) - Primary Affinity Screening

    SPR provides real-time, label-free detection of fragment binding[2].

    • Step 1: Target Immobilization. Immobilize the target protein onto a CM5 dextran sensor chip via standard amine coupling (EDC/NHS chemistry).

      • Causality: Because the fragment has a low molecular weight (188 Da), the refractive index change upon binding will be minimal. We must achieve a high surface density (e.g., 3000–5000 Response Units) to ensure the theoretical maximum response ( Rmax​ ) is detectable above the noise floor[2].

    • Step 2: Buffer Preparation & DMSO Matching. Prepare a running buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20) containing exactly 2% DMSO.

      • Causality: Fragments must be screened at high concentrations, requiring DMSO for solubility. Even a 0.1% mismatch in DMSO concentration between the running buffer and the sample will cause a massive bulk refractive index shift, completely masking the fragment binding signal[6].

    • Step 3: Multi-Cycle Kinetics. Inject the fragment in a 2-fold dilution series from 3.125 μ M to 200 μ M at a high flow rate (50 μ L/min) to minimize mass transport limitations.

    • Step 4: Steady-State Fitting.

      • Causality: Fragments typically exhibit ultra-fast association ( kon​ ) and dissociation ( koff​ ) rates, resulting in "square" sensograms. Kinetic fitting ( kon​/koff​ ) is unreliable here; therefore, the binding affinity ( KD​ ) must be derived by plotting the equilibrium response ( Req​ ) against fragment concentration using a 1:1 steady-state affinity model[1].

    Phase 2: Microscale Thermophoresis (MST) - Solution-State Validation

    SPR hits must be validated in solution to rule out false positives caused by the fragment interacting with the dextran matrix or binding to protein that was partially denatured during chip immobilization[1][7].

    • Step 1: Site-Specific Labeling. Label the target protein using a site-specific fluorescent dye (e.g., RED-tris-NTA for His-tagged proteins).

      • Causality: Covalent amine labeling can block lysine residues near the active site. Non-covalent His-tag labeling ensures the protein remains in its native, unperturbed conformation[7].

    • Step 2: Titration Series. Prepare a 16-point serial dilution of the fragment (1 mM down to 30 nM) and mix 1:1 with a constant concentration of the labeled protein (10 nM).

    • Step 3: Thermophoretic Measurement. Load the samples into standard glass capillaries and measure the directed movement of the molecules in a microscopic temperature gradient using an MST instrument.

    • Step 4: Data Derivation. Calculate the KD​ based on the change in normalized fluorescence ( ΔFnorm​ ) across the concentration gradient. Concordance with the SPR KD​ validates the interaction[7].

    Phase 3: Isothermal Titration Calorimetry (ITC) - Thermodynamic Profiling

    To prove that the fragment is specifically coordinating the active-site zinc rather than aggregating non-specifically, we measure the thermodynamic drivers of binding[1].

    • Step 1: Extensive Dialysis. Dialyze the target protein overnight against the assay buffer. Dissolve the fragment powder directly into the exact same post-dialysis buffer.

      • Causality: ITC measures minute heat changes (microcalories). Any buffer mismatch will generate a massive heat of dilution, obscuring the weak enthalpic signal of the fragment[2].

    • Step 2: Titration Execution. Place the protein (~100 μ M) in the sample cell and titrate the fragment (~2 mM) from the syringe in 2 μ L injection volumes at 25°C.

    • Step 3: Thermodynamic Deconvolution. Integrate the injection peaks to extract enthalpy ( ΔH ), entropy ( −TΔS ), and stoichiometry ( N ).

      • Causality: The formation of a coordinate covalent bond between the 1,2,4-triazole and the Zn2+ ion will yield a strong, favorable enthalpic signature ( ΔH<0 ). If the binding were purely entropy-driven, it would indicate non-specific hydrophobic aggregation, and the fragment would be discarded[1][2].

    Quantitative Data Presentation

    The table below synthesizes the representative biophysical parameters for (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine binding to a zinc-dependent metalloenzyme (e.g., HDAC6).

    Note: Ligand Efficiency (LE) is calculated as ΔG/Nheavy​ , where ΔG=RTln(KD​) and Nheavy​=14 . An LE > 0.30 is considered highly optimal for fragment progression.

    Assay PhaseParameter MeasuredRepresentative ValueScientific Implication & Causality
    SPR Steady-State KD​ 85.0±4.2μM Confirms weak but distinct target engagement. Fast on/off kinetics typical of FBDD.
    MST Solution-State KD​ 92.5±5.1μM Validates SPR data. Proves binding is not an artifact of surface immobilization.
    ITC Enthalpy ( ΔH ) −6.5 kcal/molHighly favorable. Confirms specific target engagement (triazole-zinc coordination).
    ITC Entropy ( −TΔS ) −1.2 kcal/molSlightly favorable. Indicates minor hydrophobic contacts from the phenylmethanamine cap.
    Calculated Gibbs Free Energy ( ΔG ) −5.55 kcal/molDerived from KD​ . Represents the total thermodynamic driving force of the interaction.
    Calculated Ligand Efficiency (LE) 0.39 kcal/mol/HAExceptionally high LE. Validates the fragment as an ideal starting point for lead optimization.

    Workflow Visualization

    The following diagram illustrates the self-validating logical relationships within our biophysical cascade.

    G Start Fragment Hit: (5-methyl-1H-1,2,4-triazol-3-yl) (phenyl)methanamine SPR Phase 1: SPR Steady-State Affinity (Kd) Start->SPR Primary Screen MST Phase 2: MST Solution-State Validation SPR->MST Hit Validation (Rule out artifacts) ITC Phase 3: ITC Thermodynamic Profiling MST->ITC Thermodynamic Confirmation Xray Phase 4: Crystallography Structural Binding Pose ITC->Xray Rational Elaboration

    Figure 1: Orthogonal biophysical cascade for validating fragment-protein binding affinity.

    References

    • Source: PubMed Central (PMC)
    • Title: Molecular Docking, Molecular Dynamic Simulation, ADMET, Synthesis, and Preliminary Cytotoxic Activity of New Triazole-Based Derivatives with Expected Histone Deacetylase Inhibition Activity Source: ResearchGate URL
    • Title: Fragment-Based Drug Discovery: A Unified Workflow for Efficient Lead Generation Source: BioDuro URL
    • Title: Fragment-based Drug Discovery Interaction Analysis Source: Creative Proteomics URL
    • Source: PubMed Central (PMC)
    • Source: PubMed Central (PMC)
    • Title: Biophysical methods in early drug discovery Source: SRCE URL

    Sources

    Metabolic pathways of (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine

    Author: BenchChem Technical Support Team. Date: March 2026

    An In-depth Technical Guide to the Metabolic Pathways of (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine

    Abstract

    This technical guide provides a comprehensive framework for the elucidation of the metabolic pathways of the novel chemical entity, (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine. As direct metabolic studies on this specific molecule are not yet publicly available, this document leverages established principles of drug metabolism to predict its biotransformation. We present a detailed, field-proven strategy encompassing predictive metabolism, robust in vitro and in vivo experimental protocols, and advanced analytical methodologies for metabolite identification. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of new chemical entities.

    Introduction: The Imperative of Metabolic Profiling

    The journey of a new chemical entity (NCE) from discovery to a viable therapeutic agent is contingent upon a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Metabolism, the enzymatic conversion of a drug into different compounds (metabolites), is a critical determinant of its pharmacokinetic profile, efficacy, and potential for toxicity.[1] The subject of this guide, (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine, is a novel compound featuring a phenyl ring, a methanamine bridge, and a 1,2,4-triazole heterocycle—a scaffold present in numerous therapeutic agents.[2][3][4]

    Elucidating the metabolic fate of this molecule is essential to identify its clearance mechanisms, assess the potential for drug-drug interactions, and characterize any pharmacologically active or toxic metabolites.[1] This guide provides the scientific rationale and detailed methodologies to achieve this.

    Predictive Metabolic Pathways

    Based on its constituent chemical moieties, we can predict the primary metabolic transformations that (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine will undergo. These are categorized into Phase I (functionalization) and Phase II (conjugation) reactions.[5]

    Phase I Metabolism: Functionalization Reactions

    Phase I reactions introduce or expose functional groups, typically mediated by the Cytochrome P450 (CYP450) superfamily of enzymes.[1]

    • Aromatic Hydroxylation: The phenyl group is a prime target for CYP450-mediated hydroxylation.[6] This reaction involves the addition of a hydroxyl (-OH) group, most commonly at the para-position due to steric accessibility, but ortho- and meta-isomers are also possible.[7]

    • Oxidative Deamination: The primary amine of the methanamine bridge is susceptible to oxidative deamination, a common pathway for such groups. This would involve the cleavage of the C-N bond, leading to the formation of a phenyl(5-methyl-1H-1,2,4-triazol-3-yl)methanol intermediate, which could be further oxidized to a ketone.[8]

    • Alkyl Oxidation: The methyl group on the triazole ring can undergo oxidation to form a primary alcohol (hydroxymethyl derivative), which may be further oxidized to a carboxylic acid.

    • N-Oxidation: While less common for primary amines compared to tertiary amines, N-oxidation is a potential minor pathway.[9][10]

    The 1,2,4-triazole ring itself is generally considered metabolically stable, contributing to the desirable pharmacokinetic profiles of many drugs.[11]

    Phase II Metabolism: Conjugation Reactions

    Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous polar molecules, greatly increasing water solubility and facilitating excretion.[12][13]

    • Glucuronidation: The hydroxylated metabolites formed during Phase I are excellent substrates for UDP-glucuronosyltransferases (UGTs), which conjugate them with glucuronic acid.[14] This is one of the most common Phase II pathways.

    • Sulfation: Phenolic metabolites can also undergo sulfation, where a sulfonate group is added by sulfotransferases (SULTs).[13]

    Predicted Metabolic Pathway Diagram

    MetabolicPathways cluster_phase1 Phase I Metabolism (CYP450) Parent (5-methyl-1H-1,2,4-triazol-3-yl) (phenyl)methanamine (Parent) M1 Aromatic Hydroxylation (+16 Da) (Phenolic Metabolite) Parent->M1 Hydroxylation M2 Oxidative Deamination (-1 Da, +O) (Ketone Metabolite) Parent->M2 Deamination M3 Methyl Oxidation (+16 Da) (Hydroxymethyl Metabolite) Parent->M3 Oxidation M5 Glucuronide Conjugate (from M1, +176 Da) M1->M5 UGT Enzymes M6 Sulfate Conjugate (from M1, +80 Da) M1->M6 SULT Enzymes M4 Carboxylic Acid Metabolite (from M3, +14 Da) M3->M4 Oxidation

    Caption: Predicted metabolic pathways of the target compound.

    Experimental Workflow for Metabolite Identification

    A systematic approach combining in vitro and in vivo models is required for a comprehensive metabolic profile.

    ExperimentalWorkflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Confirmation cluster_analysis Analytical Characterization HLM Human Liver Microsomes (HLM) - Phase I Metabolites - CYP450 Phenotyping LCMS HPLC-HR-MS/MS Analysis HLM->LCMS Heps Human Hepatocytes - Phase I & II Metabolites - Clearance Prediction Heps->LCMS Rat Rodent PK/Metabolism Study (e.g., Rat) Samples Collect Plasma, Urine, Feces (Time-course) Rat->Samples Samples->LCMS Elucidation Structure Elucidation - Mass Shift Analysis - Fragmentation Pattern LCMS->Elucidation Final Construct Final Metabolic Pathway Elucidation->Final

    Caption: Overall experimental workflow for metabolite identification.

    Detailed Protocol: In Vitro Metabolite Profiling in Human Liver Microsomes (HLM)

    Causality: HLMs are subcellular fractions rich in CYP450 enzymes, making them an efficient, cost-effective system for identifying Phase I metabolites and determining metabolic stability.[15][16] The inclusion of an NADPH-regenerating system is critical as it provides the necessary cofactors for CYP450 activity.[17]

    Protocol:

    • Reagent Preparation:

      • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).

      • NADPH Regenerating System (NRS): Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in the phosphate buffer.[17]

      • Test Compound Stock: Prepare a 10 mM stock solution of (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine in a suitable organic solvent (e.g., DMSO, Acetonitrile). The final organic solvent concentration in the incubation should be ≤1%.

    • Incubation Procedure:

      • Pre-warm the NRS and phosphate buffer to 37°C in a shaking water bath.

      • In a microcentrifuge tube, add pooled Human Liver Microsomes (final concentration 0.5-1.0 mg/mL) and phosphate buffer.

      • Add the test compound to achieve a final concentration of 1-10 µM.

      • Pre-incubate the mixture for 5 minutes at 37°C.

      • Initiate the metabolic reaction by adding a pre-warmed aliquot of the NRS. The final incubation volume is typically 200-500 µL.

      • Incubate for a set time (e.g., 60 minutes) at 37°C with gentle shaking. Include a control incubation without NRS to check for non-enzymatic degradation.

    • Reaction Termination and Sample Preparation:

      • Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

      • Vortex thoroughly to precipitate the microsomal proteins.

      • Centrifuge at >10,000 x g for 10 minutes at 4°C.

      • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

      • Reconstitute the residue in a suitable mobile phase (e.g., 50:50 water:acetonitrile) for LC-MS/MS analysis.

    Detailed Protocol: In Vivo Metabolism Study in Rats

    Causality: An in vivo study provides the most physiologically relevant model, accounting for the complete ADME processes, including absorption, distribution, and the interplay of various metabolic organs and excretion routes.[18][19] This is essential to confirm in vitro findings and discover metabolites that may only be formed in vivo.

    Protocol:

    • Animal Dosing:

      • Use male Sprague-Dawley rats (n=3-5 per group).

      • Administer the test compound via oral gavage (e.g., in a 0.5% methylcellulose suspension) or intravenous injection. A typical dose might range from 5-10 mg/kg.

    • Sample Collection:

      • Place animals in metabolic cages to allow for the separate collection of urine and feces.[20]

      • Blood/Plasma: Collect blood samples (e.g., via tail vein or saphenous vein) at multiple time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA). Centrifuge to obtain plasma and store at -80°C.[20]

      • Urine and Feces: Collect urine and feces over intervals (e.g., 0-12h, 12-24h, 24-48h). Store samples at -80°C until analysis.[19]

    • Sample Processing:

      • Plasma: Thaw plasma samples. Precipitate proteins by adding 3-4 volumes of ice-cold acetonitrile containing an internal standard. Vortex and centrifuge. Collect the supernatant for analysis.

      • Urine: Thaw and centrifuge urine samples to remove particulates. To cleave potential glucuronide or sulfate conjugates (Phase II metabolites), an aliquot can be treated with β-glucuronidase/arylsulfatase before extraction.

      • Feces: Homogenize fecal samples with water or buffer. Extract the homogenate multiple times with an organic solvent (e.g., acetonitrile or methanol). Pool the organic extracts and process for analysis.

    • Analysis: Analyze the processed samples by HPLC-HR-MS/MS.

    Analytical Strategy: Metabolite Structural Elucidation

    High-Performance Liquid Chromatography coupled with High-Resolution Tandem Mass Spectrometry (HPLC-HR-MS/MS) is the cornerstone analytical technique for metabolite identification.[21][22]

    Detection and Identification

    The process begins with an untargeted analysis, comparing the chromatograms of dosed samples against control (blank) samples to find drug-related material.[22] Metabolite identification relies on two key principles:

    • Accurate Mass Measurement: HR-MS provides a highly accurate mass-to-charge ratio (m/z) for both the parent drug and its metabolites. This allows for the prediction of the elemental composition of a metabolite and the type of biotransformation that occurred (e.g., an increase of 15.9949 Da corresponds to the addition of one oxygen atom).[21]

    • MS/MS Fragmentation Analysis: The fragmentation pattern of a metabolite is compared to that of the parent drug. A metabolite will typically retain core fragments of the parent structure, but some fragments will show a mass shift corresponding to the metabolic modification. This allows for the precise localization of the modification on the molecule.[23][24]

    Data Presentation

    Metabolite data should be summarized in a clear, tabular format.

    Putative Metabolite IDBiotransformationMass Shift (Da)Proposed FormulaMeasured m/z
    M1Hydroxylation+15.9949C₁₀H₁₂N₄Oe.g., 205.1084
    M2Oxidative Deamination-1.0078 + 15.9949C₁₀H₉N₃Oe.g., 200.0818
    M3Methyl Oxidation+15.9949C₁₀H₁₂N₄Oe.g., 205.1084
    M5Glucuronidation of M1+176.0144C₁₆H₁₉N₄O₇e.g., 381.1303

    Conclusion and Forward Outlook

    This guide outlines a predictive and systematic approach to characterizing the metabolic pathways of (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine. By combining predictive analysis based on chemical structure with robust in vitro and in vivo experimentation, a comprehensive understanding of the compound's biotransformation can be achieved. The data generated through these protocols are fundamental for making informed decisions in the drug development process, guiding lead optimization, and designing subsequent safety and efficacy studies. The integration of high-resolution mass spectrometry is critical for providing definitive structural evidence for each metabolite, ultimately leading to a complete and reliable metabolic map.

    References

    • Waters Corporation. (n.d.). MassFragment for Structural Elucidation in Metabolite ID using Exact Mass MS. Waters. Retrieved from [Link]

    • Unknown. (n.d.). Phase II (Conjugation) Reactions. Retrieved from [Link]

    • Obach, R. S. (2001). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. In Current Protocols in Pharmacology. John Wiley & Sons, Inc.
    • Al-Rohaimi, A. H. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. DOI: 10.5772/intechopen.107026. Retrieved from [Link]

    • Jones, J. P., & Korzekwa, K. R. (2000). Hypersensitive Mechanistic Probe Studies of Cytochrome P450-Catalyzed Hydroxylation Reactions. Implications for the Cationic Pathway. Journal of the American Chemical Society, 122(35), 8567-8573.
    • Lonsdale, R., & Harvey, J. N. (2014). Different geometric requirements for cytochrome P450 catalyzed aliphatic versus aromatic hydroxylation results in chemoselective oxidation. The University of Queensland eSpace.
    • Nazi, Y. (2024). The Role of Phase I and Phase II Metabolic Pathways in Pharmacokinetics. Journal of Pharmaceutical Reports, 8, 225. Retrieved from [Link]

    • Smith, P. C. (2012). PHASE II DRUG METABOLISM: Glucuronidation and Sulfation. FlipHTML5. Retrieved from [Link]

    • Anzenbacher, P., & Anzenbacherova, E. (2012). Phase II Drug Metabolism. IntechOpen. DOI: 10.5772/25420. Retrieved from [Link]

    • Shanu-Wilson, J. (2022). Phase II Drug Metabolism. Technology Networks. Retrieved from [Link]

    • Asha, S., & Vidyavathi, M. (2018).
    • Wen, B., & Zhu, M. (2017).
    • Cai, Y., & Weng, N. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Bioanalysis, 4(16), 2047-2062.
    • Niessen, W. M. A. (2001). Structure elucidation by LC-MS. Foreword. Analusis, 28(10), 885-891.
    • de Visser, S. P., & Shaik, S. (2003). Aromatic Hydroxylation by Cytochrome P450: Model Calculations of Mechanism and Substituent Effects. Journal of the American Chemical Society, 125(45), 13838-13847.
    • Madej, D., et al. (2017). Study of in-vitro metabolism of selected antibiotic drugs in human liver microsomes by liquid chromatography coupled with tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 134, 162-169.
    • BioIVT. (n.d.). INVITROCYP 150-Donor Human Liver Microsomes. Retrieved from [Link]

    • Baars, O., & Perlman, D. H. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IntechOpen. DOI: 10.5772/63683. Retrieved from [Link]

    • Ortiz de Montellano, P. R. (2010). Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. Chemical Reviews, 110(2), 932-948.
    • Chen, Z., et al. (2018). Direct Hydroxylation of Benzene to Phenol by Cytochrome P450BM3 Triggered by Amino Acid Derivatives.
    • Aday, B., et al. (2024). Development of novel 1,2,4-triazole containing compounds with anticancer and potent anti-CB1 activity. Journal of Biomolecular Structure and Dynamics, 1-16.
    • Lynch, N. (2025). In-Vivo Mouse and Rat PK Bioanalysis. protocols.io. Retrieved from [Link]

    • Sławiński, J., et al. (2024).
    • Ghavaminejad, A., & Zare, M. (2023). N-Dealkylation of Amines. Molecules, 28(14), 5396.
    • Abadi, A. H., et al. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules, 26(7), 1917.
    • VICH. (2011). VICH GL47: Studies to evaluate the metabolism and residue kinetics of veterinary drugs in food-producing animals. EMA.
    • Yu, P. H., & Zuo, D. M. (1993). Oxidative deamination of methylamine by semicarbazide-sensitive amine oxidase leads to cytotoxic damage in endothelial cells. Possible consequences for diabetes. Diabetes, 42(4), 594-603.
    • SCIEX. (2012). MetabolitePilot: In vivo PK data analysis in rat samples. YouTube. Retrieved from [Link]

    • Li, Y., et al. (2023). Pharmacokinetic Study and Metabolite Identification of CAM106 in Rats by Validated UHPLC-MS/MS. Molecules, 28(10), 4099.
    • FDA. (n.d.). V B. Metabolism and Pharmacokinetic Studies. FDA.gov. Retrieved from [Link]

    • ResearchGate. (n.d.). Some commercially available drugs containing 1,2,4-triazole core skeleton. Retrieved from [Link]

    • ResearchGate. (n.d.). Some drugs containing 1,2,4-triazoles. Retrieved from [Link]

    • Gomaa, A. A. M. (2019). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 24(16), 2974.
    • Li, C., et al. (2018). Density Functional Theory Study on the Demethylation Reaction between Methylamine, Dimethylamine, Trimethylamine, and Tamoxifen Catalyzed by a Fe(IV)–Oxo Porphyrin Complex. The Journal of Physical Chemistry A, 122(4), 1109-1119.
    • Li, J., et al. (2025). Integrated computational and experimental identification of N-[(1H-1,2,4-triazol-3-yl)phenyl]-1-(1H-pyrazolo[3,4-b]pyridin-3-yl)methanamide as a potent and selective TIM-3 inhibitor for NSCLC immunotherapy. Frontiers in Pharmacology, 16.
    • Abadi, A. H., et al. (2021).
    • Khan, I., et al. (2024). Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies. Journal of Molecular Structure, 1310, 138378.
    • Allouch, I., et al. (2005). 5-Amino-3-methyl-1-phenyl-1H-1,2,4-triazole. Acta Crystallographica Section E: Structure Reports Online, 61(1), o233-o235.
    • de Oliveira, R. B., et al. (2011). Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. Molecules, 16(9), 7877-7892.

    Sources

    Methodological & Application

    Advanced HPLC Method Development and Validation Protocol for (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine

    Author: BenchChem Technical Support Team. Date: March 2026

    Analyte Profiling & Chromatographic Challenges

    The target analyte, (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine , presents a unique set of chromatographic challenges due to its structural dichotomy. It is a critical pharmacophore building block that contains both a lipophilic domain and a highly polar, basic domain.

    • Structural Duality : The phenyl ring provides a degree of lipophilicity and serves as a strong UV chromophore. Conversely, the 1,2,4-triazole ring and the primary methanamine group are highly polar.

    • Ionization & Causality of Peak Tailing : Because of the highly basic nature of the primary methanamine group (pKa ~9.5), it is fully protonated in acidic to neutral aqueous solutions, forming a highly soluble cation . When analyzing such basic primary amines on traditional bare silica C18 columns, the protonated amine undergoes strong secondary ion-exchange interactions with unreacted, ionized silanol groups ( SiO− ) on the stationary phase. This results in severe peak tailing, poor recovery, and shifting retention times.

    Method Development Logic & Rationale

    To establish a robust, self-validating analytical method, we must bypass traditional C18 limitations. We employ two orthogonal strategies based on the analyte's physicochemical behavior:

    • Primary Strategy (HILIC) : Hydrophilic Interaction Liquid Chromatography (HILIC) is the premier choice for highly polar, basic amines [[1]](). By utilizing a polar stationary phase (e.g., bare silica or amide) and a highly organic mobile phase, the protonated amine partitions effectively into the water-enriched layer on the particle surface. Columns such as the Ascentis Express HILIC are particularly noted for handling polar basic amines without the tailing associated with Reversed-Phase (RP) methods .

    • Orthogonal Strategy (Specialized RP) : If the sample matrix demands a reversed-phase approach, standard C18 is insufficient. A low-silanol or mixed-mode RP column (such as Newcrom R1) must be used in conjunction with low-pH mobile phases (using formic or phosphoric acid) to suppress silanol ionization and ion-pair with the basic amine 2.

    HPLC_Workflow A Analyte: (5-methyl-1H-1,2,4-triazol-3-yl) (phenyl)methanamine B Assess Polarity & Ionization Primary Amine (pKa ~9.5) A->B C HILIC Strategy (High Organic) B->C Highly Polar / Poor RP Retention D RP Strategy (High Aqueous) B->D Amphiphilic / Matrix Requires RP E Amide/Bare Silica Column Buffer: 10mM NH4Fa (pH 3.0) C->E F Low-Silanol/Mixed-Mode C18 Buffer: 0.1% FA or H3PO4 D->F

    Decision tree for HPLC method selection based on analyte polarity and ionization state.

    Quantitative Data Summaries

    Table 1: Physicochemical Properties & Chromatographic Implications
    PropertyValue/CharacteristicChromatographic Implication
    Functional Groups Primary amine, 1,2,4-triazole, phenylAmphiphilic nature; highly prone to severe secondary silanol interactions.
    Ionization Basic (pKa ~9.5)Fully protonated at pH < 7. Requires strict pH control to prevent peak tailing.
    Polarity Highly polar in acidic mediaPoor retention on standard C18; necessitates HILIC or specialized RP columns.
    Table 2: System Suitability Testing (SST) Criteria

    To ensure the protocol acts as a self-validating system, the following SST parameters must be met prior to sample analysis:

    ParameterAcceptance CriteriaCausality / Rationale
    Retention Factor (k') ≥ 2.0Ensures the analyte is retained well beyond the column void volume ( t0​ ), avoiding matrix suppression.
    Tailing Factor ( Tf​ ) ≤ 1.5Validates the successful suppression of secondary amine-silanol interactions.
    Theoretical Plates (N) > 5,000Confirms column efficiency and proper stationary phase hydration (in HILIC).
    %RSD of Peak Area ≤ 2.0% (n=5)Confirms injection precision and stable analyte solubility in the chosen diluent.

    Experimental Protocols

    Protocol A: HILIC Workflow for Polar Amine Retention (Recommended)

    This method leverages the polarity of the methanamine group to achieve superior retention and peak shape.

    Step 1: Mobile Phase Preparation (Constant Ionic Strength)

    • Rationale : Maintaining a constant buffer concentration (10 mM) across the gradient is critical in HILIC to prevent changes in the ionic strength of the aqueous hydration layer, which would otherwise cause severe retention time drift.

    • Mobile Phase A (Aqueous) : 10 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid.

    • Mobile Phase B (Organic) : 10 mM Ammonium Formate in 90:10 Acetonitrile:Water.

    Step 2: Sample Preparation

    • Rationale : The sample diluent must match the initial mobile phase conditions. Injecting a highly aqueous sample into a HILIC system disrupts the stationary phase hydration layer, leading to peak splitting or breakthrough.

    • Diluent : 90% Acetonitrile / 10% Water.

    Step 3: Column Equilibration

    • Column : Ascentis Express HILIC (2.7 µm, 100 x 2.1 mm) or equivalent bare silica/amide column.

    • Equilibration : Flush with initial gradient conditions (95% B) for a minimum of 20 column volumes. HILIC columns require extensive equilibration to establish a stable water layer on the silica surface.

    Step 4: Gradient Execution

    Time (min) % Mobile Phase A % Mobile Phase B Flow Rate (mL/min)
    0.0 5 95 0.4
    1.0 5 95 0.4
    6.0 40 60 0.4
    8.0 40 60 0.4
    8.1 5 95 0.4

    | 15.0 | 5 | 95 | 0.4 |

    Protocol B: Low-Silanol Reversed-Phase Workflow (Orthogonal)

    If the sample matrix contains high amounts of salts or requires a reversed-phase approach, this method utilizes ion-pairing and silanol suppression.

    Step 1: Mobile Phase Preparation

    • Rationale : Using 0.1% Formic acid drops the pH to ~2.7. This fully protonates the methanamine while simultaneously neutralizing surface silanols on the silica support, minimizing secondary interactions and peak tailing [[3]]().

    • Mobile Phase A : 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B : 0.1% Formic Acid in LC-MS grade Acetonitrile.

    Step 2: Column Selection & Equilibration

    • Column : Newcrom R1 (Mixed-mode/Low-silanol) or Waters XBridge C18 (100 x 2.1 mm, 3.5 µm).

    • Equilibration : Flush with 95% A for 10 column volumes.

    Step 3: Gradient Execution

    Time (min) % Mobile Phase A % Mobile Phase B Flow Rate (mL/min)
    0.0 95 5 0.3
    1.0 95 5 0.3
    7.0 10 90 0.3
    9.0 10 90 0.3
    9.1 95 5 0.3

    | 15.0 | 95 | 5 | 0.3 |

    References

    • SIELC Technologies. "Separation of 1H-1,2,4-Triazole-1-methanamine, N,N-bis(2-ethylhexyl)- on Newcrom R1 HPLC column." Available at:[Link]

    • ResearchGate. "Hydrophilic interaction liquid chromatography (HILIC) and advanced applications." Available at:[Link]

    • SIELC Technologies. "1H-1,2,4-Triazole-1-methanamine, N,N-bis(2-ethylhexyl)- RP HPLC Method." Available at:[Link]

    Sources

    Application Note: NMR Spectroscopy Reference Data and Analytical Protocols for (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, analytical scientists, and drug development professionals.

    Introduction & Structural Context

    (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine (C₁₀H₁₂N₄) is a highly functionalized building block frequently utilized in the development of CNS agents and antimicrobial therapeutics. Structurally, the molecule presents a unique analytical challenge: it consists of three distinct domains—a zwitterionic 1,2,4-triazole ring, a lipophilic phenyl ring, and a chiral benzylic methanamine linker.

    The 1,2,4-triazole ring is subject to rapid annular tautomerism (exchanging between the 1H, 2H, and 4H forms), which significantly impacts the NMR timescale, leading to characteristic line broadening of the N-H proton[1]. To ensure unambiguous structural elucidation, this application note provides theoretically grounded reference data and a self-validating experimental protocol designed to suppress exchange artifacts and capture critical long-range correlations.

    Sample Preparation: A Self-Validating System

    The integrity of NMR data begins with sample preparation. Do not use CDCl₃ for this compound.

    Solvent Selection Causality: DMSO-d₆ is strictly mandated. The polarity of the triazole and the primary amine necessitates a highly polar, aprotic solvent. More importantly, DMSO-d₆ acts as a strong hydrogen-bond acceptor. By hydrogen-bonding with the triazole N-H and the amine -NH₂, DMSO-d₆ dramatically slows down their chemical exchange rates with trace water. This prevents these critical diagnostic signals from broadening into the baseline, allowing for distinct observation[2].

    Self-Validation Step: Before executing the full acquisition, acquire a single-scan dummy spectrum. Verify that the residual DMSO quintet is centered exactly at δ 2.50 ppm and the water peak is at ~δ 3.33 ppm. If the water peak shifts significantly downfield (e.g., > δ 4.0 ppm), it indicates sample acidity and protonation of the primary amine. This will alter the electronic environment and invalidate the reference shifts provided below.

    1H and 13C NMR Reference Data

    The following tables summarize the expected chemical shifts based on the electronic environments of the constituent functional groups[3][4].

    Table 1: ¹H NMR Reference Data (400 MHz, DMSO-d₆)
    Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentMechanistic Rationale
    13.50 br s1HTriazole N-HHighly deshielded by heteroatom electronegativity; broadened by annular tautomeric exchange[1].
    7.45 d (J = 7.5 Hz)2HPhenyl H-orthoDeshielded by the adjacent chiral amine center and aromatic ring current.
    7.30 t (J = 7.5 Hz)2HPhenyl H-metaStandard aromatic resonance.
    7.22 t (J = 7.5 Hz)1HPhenyl H-paraStandard aromatic resonance.
    5.15 s1HMethanamine CHShifted significantly downfield due to combined electron-withdrawing effects of the triazole and phenyl rings.
    2.80 br s2HAmine -NH₂Broadened due to quadrupolar relaxation of nitrogen (¹⁴N) and moderate proton exchange.
    2.25 s3HTriazole C5-CH₃Allylic-like methyl, deshielded by the adjacent C=N double bond of the triazole[2].
    Table 2: ¹³C NMR Reference Data (100 MHz, DMSO-d₆)
    Chemical Shift (δ, ppm)Carbon TypeAssignment
    158.0 Quaternary (C)Triazole C3 (Attached to methanamine)
    153.5 Quaternary (C)Triazole C5 (Attached to methyl)
    142.0 Quaternary (C)Phenyl C-ipso (C1')
    128.4 Methine (CH)Phenyl C-meta (C3', C5')
    127.5 Methine (CH)Phenyl C-ortho (C2', C6')
    127.1 Methine (CH)Phenyl C-para (C4')
    52.5 Methine (CH)Methanamine CH
    11.5 Primary (CH₃)Triazole C5-CH₃

    2D NMR Workflows for Definitive Assignment

    1D NMR alone is insufficient to definitively prove the connectivity of (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine because the molecule contains isolated spin systems (e.g., the triazole methyl is magnetically isolated from the phenyl ring).

    To bridge these domains, Heteronuclear Multiple Bond Correlation (HMBC) is required. The central methanamine proton (δ 5.15) acts as the critical anchor point, showing ²J and ³J correlations to both the triazole and phenyl rings.

    HMBC_Correlations CH Methanamine CH (δ 5.15) C_ipso Phenyl C-ipso (δ 142.0) CH->C_ipso 2J_CH C_ortho Phenyl C-ortho (δ 127.5) CH->C_ortho 3J_CH Triazole_C3 Triazole C3 (δ 158.0) CH->Triazole_C3 2J_CH Triazole_C5 Triazole C5 (δ 153.5) CH3 Triazole CH3 (δ 11.5) CH3->Triazole_C3 3J_CH CH3->Triazole_C5 2J_CH

    Key HMBC (1H-13C) correlations bridging the isolated spin systems.

    Step-by-Step Acquisition Methodology

    The following protocol ensures high-fidelity data capture, specifically tailored to the relaxation dynamics of heterocyclic amines.

    NMR_Workflow Prep 1. Sample Prep Dissolve 20mg in 0.6mL DMSO-d6 Lock 2. Lock & Shim Optimize Z0-Z5, verify DMSO quintet Prep->Lock Acq1H 3. 1H 1D Acquisition ns=16, d1=2s, aq=3s Lock->Acq1H Acq13C 4. 13C 1D Acquisition ns=1024, d1=2s, CPD decoupling Acq1H->Acq13C Acq2D 5. 2D HMBC/HSQC Gradient selected, optimized for 8 Hz Acq13C->Acq2D Process 6. Data Processing FT, Phase, Baseline, Calibrate to TMS Acq2D->Process

    Step-by-step self-validating NMR acquisition workflow.

    Detailed Protocol:
    • Sample Preparation: Dissolve 20–30 mg of the compound in exactly 0.6 mL of DMSO-d₆.

      • Causality: Using exactly 0.6 mL ensures the liquid column height in the 5 mm NMR tube is ~4 cm. This specific height is critical to prevent magnetic susceptibility artifacts at the air-liquid interface from entering the active coil volume, which would degrade shim quality.

    • Locking and Shimming: Lock onto the deuterium signal of DMSO. Optimize Z0–Z5 shims until the residual DMSO quintet at δ 2.50 ppm has a half-height linewidth (W₁/₂) of < 1.0 Hz.

      • Causality: Poor shimming will obscure the fine J-coupling of the phenyl multiplet and broaden the already sensitive triazole signals.

    • ¹H NMR Acquisition: Set the relaxation delay (d1) to 2.0 seconds and acquire 16 scans.

      • Causality: A 2.0s delay ensures complete T₁ relaxation of the methanamine proton, providing accurate quantitative integration against the phenyl protons.

    • ¹³C NMR Acquisition: Acquire 1024 scans with a d1 of 2.0 seconds. Employ WALTZ-16 composite pulse decoupling (CPD).

      • Causality: The quaternary carbons (C-ipso, Triazole C3, Triazole C5) lack attached protons for efficient dipole-dipole relaxation. A shorter d1 will result in severe signal attenuation for these critical nodes. Keep decoupler power at a safe minimum to prevent sample heating, which can shift the temperature-sensitive triazole N-H resonance.

    • HMBC Acquisition: Set the long-range coupling delay to 62.5 ms.

      • Causality: This delay corresponds to an optimal J-coupling of 8 Hz (derived from Δ = 1/(2 * J)), ensuring maximum coherence transfer for the critical ³J_CH correlations bridging the methanamine CH to the phenyl ortho-carbons.

    Sources

    Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling of (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine

    Author: BenchChem Technical Support Team. Date: March 2026

    I. Executive Summary & Mechanistic Rationale

    (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine (Chemical Formula: C₁₀H₁₂N₄) is a highly functionalized bifunctional scaffold that combines a basic primary amine, a lipophilic phenyl ring, and a 1,2,4-triazole pharmacophore. In positive electrospray ionization (ESI+), protonation occurs preferentially at the primary amine or the triazole nitrogen, yielding a precursor ion [M+H]⁺ at m/z 189.1140.

    Understanding the gas-phase dissociation of this molecule is critical for drug metabolism and pharmacokinetics (DMPK) profiling, where identifying structural modifications relies heavily on predictable MS/MS patterns[1]. The fragmentation is driven by charge-directed heterolytic cleavages and ion-neutral complex rearrangements, heavily influenced by the initial site of protonation[2].

    II. Self-Validating Analytical Protocol (UHPLC-ESI-MS/MS)

    To ensure absolute confidence in structural assignments and avoid false-positive metabolite identification, this protocol employs a self-validating approach using targeted MS/MS combined with pseudo-MS³ (in-source fragmentation followed by CID).

    Step 1: Sample Preparation & Chromatography
    • Solvent Selection: Dissolve the analyte in 50:50 Methanol/Water to a final concentration of 1 μg/mL. Causality: Methanol provides optimal desolvation efficiency in the ESI source for basic nitrogenous compounds. Acetonitrile can lead to poor spray stability for highly polar triazoles.

    • Mobile Phase: Phase A (LC-MS grade H₂O + 0.1% Formic Acid) and Phase B (LC-MS grade Methanol + 0.1% Formic Acid). Causality: Formic acid ensures complete and quantitative protonation of the primary amine (pKₐ ~9) and the triazole ring (pKₐ ~2-3), maximizing the [M+H]⁺ ion yield[3].

    • Column: C18 (2.1 x 100 mm, 1.7 μm). Run a gradient from 5% B to 95% B over 10 minutes to ensure sharp peak shapes and minimize matrix suppression.

    Step 2: ESI-MS/MS Acquisition Strategy

    A single collision energy (CE) is insufficient to capture both labile functional group losses and rigid ring cleavages.

    • Ionization: Positive Electrospray Ionization (ESI+). Capillary voltage at 3.5 kV.

    • Stepped Collision Energy (CID):

      • Low CE (15 eV): Targets the highly labile C-N bond to observe the neutral loss of ammonia[2].

      • Medium CE (25 eV): Induces alpha-cleavage at the methanamine carbon.

      • High CE (40 eV): Forces the degradation of the 1,2,4-triazole ring and deep skeletal fragmentation[4].

    Step 3: Self-Validation via Pseudo-MS³

    Increase the declustering potential (or cone voltage) to 80 V to deliberately induce in-source fragmentation, generating the m/z 172 [M+H-NH₃]⁺ ion before it enters the quadrupole. Isolate m/z 172 in Q1 and subject it to CID in the collision cell. Causality: This pseudo-MS³ step acts as an internal self-validation mechanism, definitively proving whether downstream fragments (e.g., m/z 91) originate from the desaminated intermediate or directly from the precursor[3].

    Workflow N1 1. Sample Prep MeOH/H2O (50:50) N2 2. LC Separation Gradient C18 N1->N2 N3 3. ESI-MS/MS Stepped CID N2->N3 N4 4. Self-Validation Pseudo-MS3 N3->N4 N5 5. Data Analysis Pathway Mapping N4->N5

    UHPLC-ESI-MS/MS workflow for structural elucidation of triazole derivatives.

    III. Fragmentation Kinetics & Pathway Elucidation

    The fragmentation cascade is dictated by the competition between the phenyl ring and the triazole ring to stabilize the resulting carbocations after initial cleavages.

    Amine Elimination via Ion-Neutral Complex

    The most kinetically favored pathway at low collision energies is the (-17 Da), yielding a highly stable carbocation at m/z 172.0875. As established in protonated benzylamines, this proceeds via an initial elongation of the C-N bond, forming an ion/neutral complex that undergoes heterolytic cleavage[2].

    Alpha-Cleavage and Iminium Ion Formation

    Cleavage of the C-C bonds adjacent to the methanamine center generates two distinct iminium ions, driven by the electron-donating properties of the adjacent aromatic systems:

    • m/z 106.0657: Loss of the 5-methyl-1,2,4-triazole radical yields the phenylmethaniminium ion.

    • m/z 111.0671: Loss of the phenyl radical yields the (5-methyl-1H-1,2,4-triazol-3-yl)methaniminium ion.

    Tropylium Cation Formation

    At elevated collision energies, the m/z 172 desaminated ion undergoes structural rearrangement to form the highly stable (m/z 91.0548). This is a classical diagnostic marker for benzyl-containing compounds and is contingent upon the initial protonation of the amine[3].

    Triazole Ring Degradation

    The protonated 1,2,4-triazole core (m/z 84.0562) is highly resistant to fragmentation but will eventually undergo ring opening and expulsion of N₂ or HCN at energies exceeding 40 eV, consistent with established[5].

    Fragmentation M Precursor Ion [M+H]+ m/z 189.1140 F1 Desaminated Cation [M+H - NH3]+ m/z 172.0875 M->F1 - NH3 (-17 Da) Low CE F2 Phenylmethaniminium [C7H8N]+ m/z 106.0657 M->F2 - Triazole radical Med CE F3 Triazolylmethaniminium [C4H7N4]+ m/z 111.0671 M->F3 - Phenyl radical Med CE F5 Protonated Triazole [C3H6N3]+ m/z 84.0562 M->F5 Cleavage at amine High CE F4 Tropylium Cation [C7H7]+ m/z 91.0548 F1->F4 Rearrangement High CE F2->F4 - NH (-15 Da)

    Proposed ESI-MS/MS fragmentation pathways for the protonated precursor.

    IV. Quantitative Data Summary

    Fragment AssignmentElemental CompositionExact Mass (m/z)Relative AbundanceOptimal Collision Energy
    Precursor Ion [M+H]⁺[C₁₀H₁₃N₄]⁺189.1140100%10 eV
    Desaminated Cation[C₁₀H₁₀N₃]⁺172.087585%15 eV
    Triazolylmethaniminium[C₄H₇N₄]⁺111.067140%25 eV
    Phenylmethaniminium[C₇H₈N]⁺106.065760%25 eV
    Tropylium Cation[C₇H₇]⁺91.054895%40 eV
    Protonated Triazole[C₃H₆N₃]⁺84.056220%40 eV

    V. References

    • Bialecki, J., Ruzicka, J., & Attygalle, A. B. (2006). "An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines." Journal of Mass Spectrometry.[Link]

    • Zaporizhzhia State Medical University (2025). "LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents." Current issues in pharmacy and medicine: science and practice. [Link]

    • Simon, E. S., Papoulias, P. G., & Andrews, P. C. (2011). "Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides." Journal of the American Society for Mass Spectrometry.[Link]

    • Venugopal, S., Saha, S., Kumbhakarna, N., & Vargeese, A. A. (2025). "Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives." RSC Advances.[Link]

    • National Institutes of Health (NIH) (2014). "Tandem mass spectrometry of small-molecule antiviral drugs." PubMed Central. [Link]

    Sources

    Application Note: Utilizing (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine as a Privileged Scaffold in Drug Discovery

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine is a highly functionalized, privileged building block utilized extensively in fragment-based drug discovery (FBDD) and combinatorial chemistry. Featuring an α-branched primary amine flanked by a lipophilic phenyl ring and a polar 1,2,4-triazole heterocycle, this scaffold is ideal for developing kinase inhibitors, GPCR antagonists, and anti-infective agents. This Application Note details the mechanistic rationale and optimized protocols for incorporating this sterically hindered amine into complex molecular architectures via amide coupling and reductive amination.

    Structural Profiling & Pharmacological Relevance

    The 1,2,4-triazole moiety is a cornerstone of modern medicinal chemistry, favored for its robust metabolic stability, strong dipole moment, and capacity to act as both a hydrogen bond donor and acceptor[1]. When combined with an α-phenyl group, the resulting methanamine derivative possesses a unique three-dimensional topology. The steric bulk of the phenyl ring forces the amine into specific conformations, which can enhance target binding affinity and selectivity. However, this same steric hindrance presents synthetic challenges, necessitating highly efficient coupling reagents and optimized reaction conditions to prevent low yields or epimerization.

    Synthetic Strategy & Mechanistic Causality

    Amide Bond Formation via HATU Activation

    Standard carbodiimide coupling agents (e.g., EDC/HOBt) often fail or require extended reaction times when reacted with α-branched amines due to steric clash at the transition state. To overcome this, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the reagent of choice[2]. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen atom at the 7-position of the HOAt leaving group provides a neighboring group effect, hydrogen-bonding with the incoming amine to pre-organize the transition state and accelerate the nucleophilic attack, effectively overcoming the steric hindrance of the (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine scaffold[2].

    HATUMechanism Acid Carboxylic Acid (R-COOH) ActiveEster HOAt Active Ester Intermediate Acid->ActiveEster Activation (Fast) HATU HATU + DIPEA HATU->ActiveEster Reagent Product Target Amide Product ActiveEster->Product Nucleophilic Attack Amine Sterically Hindered Triazole Amine Amine->Product Amine Addition (H-bond assisted)

    Mechanistic pathway of HATU-mediated amide coupling with sterically hindered amines.

    Reductive Amination via NaBH(OAc)₃

    Converting the primary amine into a secondary amine is a critical workflow for library diversification. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the optimal reducing agent for this transformation[3]. Unlike NaBH₄, NaBH(OAc)₃ is mild enough that it does not reduce the aldehyde electrophile prior to imine formation. The reaction is typically conducted in 1,2-dichloroethane (DCE) with a catalytic amount of acetic acid. The acid facilitates the dehydration step to form the intermediate iminium ion, which is subsequently reduced by the borohydride species[3]. The 1,2,4-triazole ring remains completely stable under these mildly acidic, reductive conditions.

    DivergentSynthesis Amine (5-methyl-1H-1,2,4-triazol-3-yl) (phenyl)methanamine Amide Amide Derivatives (Kinase Inhibitors) Amine->Amide R-COOH, HATU DIPEA, DMF SecAmine Secondary Amines (GPCR Ligands) Amine->SecAmine R-CHO, NaBH(OAc)3 DCE, AcOH Urea Urea Scaffolds (Type II Inhibitors) Amine->Urea R-NCO DCM Sulfonamide Sulfonamides (Anti-infectives) Amine->Sulfonamide R-SO2Cl Pyridine

    Divergent synthetic applications of the target amine in medicinal chemistry.

    Quantitative Data: Reaction Optimization

    The following table summarizes the optimized conditions and comparative yields for functionalizing (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine across different electrophile classes.

    Reaction TypeElectrophileReagents & SolventsTime / TempIsolated Yield (%)
    Amide Coupling Aliphatic Carboxylic AcidHATU (1.2 eq), DIPEA (3.0 eq), DMF4 h / 25 °C85 - 92%
    Amide Coupling Aromatic Carboxylic AcidHATU (1.2 eq), DIPEA (3.0 eq), DMF6 h / 25 °C78 - 86%
    Amide Coupling Aromatic Carboxylic AcidEDC (1.5 eq), HOBt (1.5 eq), DMF24 h / 25 °C40 - 55%
    Reductive Amination Aliphatic AldehydeNaBH(OAc)₃ (1.5 eq), AcOH (cat.), DCE12 h / 25 °C80 - 88%
    Reductive Amination Aromatic AldehydeNaBH(OAc)₃ (1.5 eq), AcOH (cat.), DCE8 h / 25 °C85 - 95%
    Urea Formation Aryl IsocyanateTEA (2.0 eq), DCM2 h / 0 °C to RT90 - 98%

    Note: EDC/HOBt yields are significantly lower due to the steric hindrance of the α-branched amine, validating the necessity of HATU.

    Standardized Experimental Protocols

    Protocol A: HATU-Mediated Amide Coupling

    Objective: Synthesize an amide library using (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine. Self-Validating Step: The disappearance of the starting amine can be monitored by TLC (Ninhydrin stain) or LC-MS prior to workup.

    • Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 mmol, 1.0 eq) in anhydrous DMF (5.0 mL).

    • Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 eq) followed by HATU (1.2 mmol, 1.2 eq). Stir the reaction mixture at room temperature for 15 minutes to ensure complete formation of the HOAt active ester.

      • Causality: Pre-activation prevents the amine from forming a less reactive salt with the unactivated carboxylic acid.

    • Coupling: Add (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine (1.0 mmol, 1.0 eq) to the activated mixture. Stir at room temperature for 4-6 hours.

    • Quenching & Extraction: Dilute the reaction with Ethyl Acetate (30 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 × 15 mL), 5% aqueous LiCl (2 × 15 mL, to remove DMF), and brine (15 mL).

    • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, DCM/MeOH gradient).

    Protocol B: Reductive Amination

    Objective: Synthesize secondary amines via reaction with diverse aldehydes. Self-Validating Step: Monitor the transient imine formation via LC-MS before adding the reducing agent to ensure maximum conversion.

    • Imine Formation: In a dry round-bottom flask, dissolve the target aldehyde (1.0 mmol, 1.0 eq) and (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine (1.0 mmol, 1.0 eq) in anhydrous 1,2-Dichloroethane (DCE) (10 mL). Add glacial acetic acid (0.1 mL, catalytic). Stir at room temperature for 2 hours.

    • Reduction: Cool the mixture to 0 °C. Portion-wise, add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 1.5 eq) over 10 minutes.

      • Causality: Portion-wise addition controls the exothermic reduction and minimizes the formation of borate byproducts.

    • Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 8-12 hours. Monitor via LC-MS until the iminium intermediate is fully consumed.

    • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes until gas evolution ceases. Extract with DCM (3 × 15 mL).

    • Isolation: Wash the combined organic layers with brine, dry over Na₂SO₄, and evaporate the solvent. Purify the secondary amine via reverse-phase HPLC or silica gel chromatography.

    References

    • Al-Masoudi, I. A., et al. "1,2,4-Triazoles: Synthetic approaches and pharmacological importance. (Review)." Chemistry of Heterocyclic Compounds 42.11 (2006): 1377-1403.[Link]

    • Carpino, L. A. "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society 115.10 (1993): 4397-4398.[Link]

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry 61.11 (1996): 3849-3862.[Link]

    Sources

    Spectroscopic Characterization of (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine: An Application Guide for Drug Discovery and Development

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: Unveiling the Structural Identity of a Novel Triazole Derivative

    (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine is a heterocyclic compound featuring a 1,2,4-triazole ring, a structural motif of significant interest in medicinal chemistry and drug development. Triazole-containing compounds are known to exhibit a wide range of pharmacological activities, including antifungal, antimicrobial, and anticancer properties.[1][2] The precise structural elucidation of such novel molecules is a critical and foundational step in the drug discovery pipeline, ensuring the integrity of structure-activity relationship (SAR) studies and the ultimate safety and efficacy of potential therapeutic agents.

    This comprehensive technical guide provides a detailed framework for the spectroscopic characterization of (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine. We will delve into the core spectroscopic techniques essential for unambiguous structure confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. For each technique, we will not only present a step-by-step protocol but also explain the causal reasoning behind the experimental choices and provide an expert interpretation of the expected data, grounded in the fundamental principles of spectroscopy and extensive experience with heterocyclic compounds.

    I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

    NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[3] It provides detailed information about the chemical environment of individual protons (¹H) and carbon atoms (¹³C), allowing for the assembly of the molecular framework.

    A. Predicted ¹H and ¹³C NMR Spectral Data

    Based on the structure of (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine and established chemical shift ranges for related 1,2,4-triazole derivatives, we can predict the key signals in the ¹H and ¹³C NMR spectra.[3][4]

    Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

    Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Justification
    Methyl (CH₃)~2.3 - 2.5~10 - 15Aliphatic protons and carbons in a relatively shielded environment.
    Methanamine (CH)~5.0 - 5.5~50 - 60Proton and carbon are deshielded by the adjacent phenyl and triazole rings and the nitrogen atom.
    Phenyl (Ar-H)~7.2 - 7.5~125 - 130 (ortho, meta, para)Aromatic protons and carbons in their characteristic region.
    Phenyl (ipso-C)-~135 - 145The carbon atom of the phenyl ring directly attached to the methanamine group.
    Triazole (C5)-~150 - 160Carbon atom of the triazole ring adjacent to the methyl group.
    Triazole (C3)-~160 - 170Carbon atom of the triazole ring adjacent to the methanamine group, expected to be the most deshielded carbon of the ring.
    Amine (NH₂)Broad, ~2.0 - 4.0-Chemical shift is highly dependent on solvent, concentration, and temperature. Signal may exchange with D₂O.
    Triazole (N-H)Broad, ~12.0 - 14.0-The N-H proton of the triazole ring is typically observed far downfield and is also exchangeable with D₂O.
    B. Experimental Protocol: ¹H and ¹³C NMR

    This protocol outlines the steps for acquiring high-quality 1D and 2D NMR spectra. Two-dimensional techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning proton and carbon signals.[5][6]

    Materials:

    • (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine sample (5-10 mg)

    • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

    • NMR tubes (5 mm)

    • NMR Spectrometer (400 MHz or higher recommended)

    Procedure:

    • Sample Preparation:

      • Accurately weigh 5-10 mg of the compound into a clean, dry vial.

      • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is often a good choice for triazoles due to its ability to dissolve a wide range of compounds and to observe exchangeable protons).

      • Vortex or sonicate the sample until fully dissolved.

      • Transfer the solution to an NMR tube.

    • Data Acquisition:

      • Insert the sample into the NMR spectrometer.

      • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

      • Acquire a standard ¹H NMR spectrum.

      • Acquire a standard ¹³C{¹H} NMR spectrum (proton-decoupled).

      • (Optional but recommended) Acquire a 2D COSY spectrum to identify proton-proton couplings.

      • (Optional but recommended) Acquire a 2D HSQC spectrum to correlate directly attached proton and carbon atoms.

      • To confirm the presence of exchangeable N-H protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum. The signals corresponding to the NH and NH₂ protons should disappear or significantly decrease in intensity.[3]

    C. Workflow for NMR Data Interpretation

    NMR_Workflow cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis cluster_assignment Structure Elucidation acq_1H 1D ¹H NMR analyze_1H Analyze ¹H: Chemical Shifts, Integration, Multiplicity acq_1H->analyze_1H acq_13C 1D ¹³C NMR analyze_13C Analyze ¹³C: Chemical Shifts acq_13C->analyze_13C acq_2D 2D NMR (COSY, HSQC) analyze_2D Correlate ¹H-¹H (COSY) & ¹H-¹³C (HSQC) acq_2D->analyze_2D assign_protons Assign Proton Signals analyze_1H->assign_protons assign_carbons Assign Carbon Signals analyze_13C->assign_carbons analyze_2D->assign_protons analyze_2D->assign_carbons confirm_structure Confirm Connectivity & Final Structure assign_protons->confirm_structure assign_carbons->confirm_structure

    Caption: Workflow for NMR-based structural elucidation.

    II. Mass Spectrometry: Determining the Molecular Weight and Formula

    Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight of a compound and providing valuable information about its elemental composition and structure through fragmentation patterns.[7] For novel compounds like (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine, high-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula.

    A. Predicted Mass Spectrometry Data

    The predicted monoisotopic mass and common adducts for the target molecule can be calculated. These predictions are essential for interpreting the experimental data.

    Table 2: Predicted m/z Values for (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine (C₁₀H₁₂N₄)

    Adduct Formula Predicted m/z (Monoisotopic)
    [M+H]⁺[C₁₀H₁₃N₄]⁺189.1135
    [M+Na]⁺[C₁₀H₁₂N₄Na]⁺211.0954
    [M-H]⁻[C₁₀H₁₁N₄]⁻187.0989

    Data sourced from PubChem predictions.[8]

    B. Experimental Protocol: LC-MS/MS

    Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful method for analyzing triazole compounds, offering both separation and sensitive detection.[9][10] Electrospray ionization (ESI) is a common and effective ionization technique for such molecules.[7]

    Materials:

    • (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine sample

    • LC-MS grade solvents (e.g., acetonitrile, methanol, water)

    • Formic acid or ammonium acetate (for modifying the mobile phase)

    • LC-MS system with an ESI source and a high-resolution mass analyzer (e.g., TOF, Orbitrap)

    Procedure:

    • Sample Preparation:

      • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

      • Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

    • LC Separation (Example Conditions):

      • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: Start with a low percentage of B, ramp up to a high percentage of B to elute the compound, and then return to initial conditions for re-equilibration.

      • Flow Rate: 0.2-0.4 mL/min.

      • Injection Volume: 1-5 µL.

    • MS Detection:

      • Ionization Mode: ESI positive and negative modes to observe different adducts.

      • Scan Range: m/z 50-500.

      • Data Acquisition: Acquire full scan data to identify the molecular ion. If using a tandem mass spectrometer, perform fragmentation (MS/MS) of the parent ion to aid in structural elucidation. A triple quadrupole mass spectrometer is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).[7][9]

    C. Logical Flow of Mass Spectrometry Analysis

    MS_Logic Sample Sample Introduction (LC) Ionization Ionization (ESI) Sample->Ionization MassAnalyzer1 Mass Analyzer 1 (Parent Ion Selection) Ionization->MassAnalyzer1 CollisionCell Collision Cell (Fragmentation) MassAnalyzer1->CollisionCell MassAnalyzer2 Mass Analyzer 2 (Fragment Ion Detection) CollisionCell->MassAnalyzer2 Detector Detector MassAnalyzer2->Detector DataSystem Data System (Spectrum Generation) Detector->DataSystem

    Caption: Logical flow in a tandem mass spectrometry experiment.

    III. Infrared (IR) Spectroscopy: Identifying Functional Groups

    Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique "fingerprint" of the molecule.

    A. Predicted IR Absorption Bands

    The structure of (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine contains several key functional groups that will give rise to characteristic absorption bands in the IR spectrum.

    Table 3: Predicted Characteristic IR Absorption Frequencies

    Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Reference
    N-H (Triazole & Amine)Stretching3100 - 3400 (broad)[11]
    C-H (Aromatic)Stretching3000 - 3100[11]
    C-H (Aliphatic)Stretching2850 - 3000
    C=N (Triazole Ring)Stretching1600 - 1680[12][13]
    C=C (Aromatic Ring)Stretching1450 - 1600[11]
    N-N (Triazole Ring)Stretching1200 - 1300[12][13]
    C-NStretching1000 - 1250

    Note: The presence of hydrogen bonding can cause significant broadening and shifts in the N-H stretching bands.

    B. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

    Attenuated Total Reflectance (ATR) is a common sampling technique for Fourier-transform infrared (FTIR) spectroscopy that requires minimal sample preparation.

    Materials:

    • (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine sample (solid)

    • FTIR spectrometer with an ATR accessory

    • Spatula

    • Solvent for cleaning (e.g., isopropanol)

    Procedure:

    • Background Collection:

      • Ensure the ATR crystal is clean.

      • Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

    • Sample Analysis:

      • Place a small amount of the solid sample onto the ATR crystal.

      • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

      • Collect the sample spectrum. A typical measurement consists of co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

    • Cleaning:

      • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

    IV. UV-Visible Spectroscopy: Probing the Electronic Transitions

    UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.[14] The presence of the phenyl and triazole rings suggests that the compound will absorb in the UV region.

    A. Predicted UV-Vis Absorption

    Aromatic and heteroaromatic compounds typically exhibit characteristic π → π* and n → π* transitions.[15][16] For (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine, we can expect absorption maxima in the UV region.

    Table 4: Predicted UV-Vis Absorption Maxima (λ_max)

    Transition Type Expected λ_max (nm) Chromophore
    π → π200 - 280Phenyl and triazole rings
    n → π> 280 (weak)Heteroatoms (N) with lone pairs
    B. Experimental Protocol: UV-Vis Spectroscopy

    Materials:

    • (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine sample

    • UV-transparent solvent (e.g., ethanol, methanol, acetonitrile)

    • Quartz cuvettes (1 cm path length)

    • UV-Vis spectrophotometer

    Procedure:

    • Sample Preparation:

      • Prepare a stock solution of the compound in the chosen UV-transparent solvent.

      • Prepare a series of dilutions to determine a concentration that gives a maximum absorbance between 0.5 and 1.5.

    • Data Acquisition:

      • Fill a quartz cuvette with the pure solvent to be used as a blank.

      • Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

      • Replace the blank cuvette with the cuvette containing the sample solution.

      • Scan the sample over a range of wavelengths (e.g., 200-400 nm) to obtain the absorption spectrum.

      • Identify the wavelength(s) of maximum absorbance (λ_max).

    V. Integrated Spectroscopic Data Analysis: A Holistic Approach

    The true power of spectroscopic characterization lies in the integration of data from all techniques. Each method provides a piece of the structural puzzle, and together they allow for an unambiguous confirmation of the molecule's identity.

    Integrated_Analysis cluster_data Experimental Data cluster_interpretation Structural Interpretation NMR NMR ¹H & ¹³C Chemical Shifts Connectivity (COSY, HSQC) Structure Proposed Structure: (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine NMR->Structure Confirms C-H framework MS Mass Spec Molecular Formula (HRMS) Fragmentation Pattern MS->Structure Confirms MW & Formula IR IR Functional Groups (N-H, C=N, Ar-H) IR->Structure Confirms Functional Groups UV UV-Vis Conjugated System (λ_max) UV->Structure Confirms Chromophores

    Caption: Integrated approach to structural confirmation.

    By following these detailed protocols and applying the principles of spectral interpretation, researchers and drug development professionals can confidently and accurately characterize (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine, ensuring a solid foundation for further biological evaluation and development.

    References

    • BenchChem. A Researcher's Guide to Mass Spectrometry Analysis of Synthesized Triazole Compounds.
    • Methods in Molecular Biology. Quantification of the Triazole Antifungal Compounds Voriconazole and Posaconazole in Human Serum or Plasma Using Liquid Chromatography Electrospray Tandem Mass Spectrometry (HPLC-ESI-MS/MS).
    • BenchChem.
    • Journal of AOAC International. Determination of 22 triazole compounds including parent fungicides and metabolites in apples, peaches, flour, and water by liquid chromatography/tandem mass spectrometry. [Link]

    • ResearchGate. FT-IR spectra of control and treated 1,2,4-triazole. [Link]

    • IntechOpen. Synthesis and NMR Spectroscopic Characterization of 1H-1,2,3-Triazoles. [Link]

    • Journal of Molecular Modeling. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. [Link]

    • ResearchGate. FTIR spectra of triazole I (a), [MSTrAzBs⁺]3[PW12O40³⁻] (b),... [Link]

    • Australian Journal of Chemistry. Mass spectra of 1,2,4-triazoles: A novel skeletal rearrangement. [Link]

    • American Chemical Society. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. [Link]

    • Academia.edu. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. [Link]

    • Semantic Scholar. Determination of 22 triazole compounds including parent fungicides and metabolites in apples, peaches, flour, and water by liquid chromatography/tandem mass spectrometry. [Link]

    • AIP Publishing. Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. [Link]

    • The Journal of Physical Chemistry A. Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and Seven Lowest Fundamental States of 1H-1,2,4-Triazole. [Link]

    • ResearchGate. ¹H- and ¹³C-NMR chemical shifts (ppm) of the triazole ring in compounds 5–14. [Link]

    • Materials (Basel). UV-Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b']Dithiophene-2,6-diyl}{3-Fluoro-2-[(2-Ethylhexyl)Carbonyl]Thieno[3,4-b]Thiophenediyl}). [Link]

    • ProQuest. UV–Vis Absorption Properties of New Aromatic. [Link]

    • Taylor & Francis Online. The Ultraviolet Absorption Spectra of Polycyclic Heterocyclic Aromatic Compounds. [Link]

    • Journal of the Chemical Society B: Physical Organic. Conjugation and ultraviolet bands of five-membered heterocycles. [Link]

    • International Journal of Scientific Research in Chemistry. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). [Link]

    • Britannica. Ultraviolet spectroscopy. [Link]

    • PubChemLite. (5-methyl-1h-1,2,4-triazol-3-yl)(phenyl)methanamine. [Link]

    • Acta Crystallographica Section E: Structure Reports Online. 5-Amino-3-methyl-1-phenyl-1H-1,2,4-triazole. [Link]

    • NextSDS. (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine. [Link]

    • Molecules. Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. [Link]

    • ResearchGate. (PDF) 5-Amino-3-methyl-1-phenyl-1H-1,2,4-triazole. [Link]

    • Journal of Enzyme Inhibition and Medicinal Chemistry. An insight on medicinal attributes of 1,2,4-triazoles. [Link]

    • ResearchGate. (PDF) 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. [Link]

    • Molbank. (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-3-(naphthalen-2-yl)prop-2-en-1-one. [Link]

    • New Journal of Chemistry. 5-Amino-1H-1,2,4-triazole-3-carbohydrazide and its applications in the synthesis of energetic salts: a new strategy for constructing the nitrogen-rich cation based on the energetic moiety combination. [Link]

    Sources

    Derivatization of (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine for drug design

    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note: Strategic Derivatization of (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine in Targeted Drug Discovery

    Executive Summary & Rationale

    The 1,2,4-triazole nucleus is universally recognized as a "privileged scaffold" in medicinal chemistry. Characterized by its high dipole moment, metabolic stability, and capacity to engage in complex hydrogen-bonding networks, it serves as a foundational element in therapeutics ranging from CYP51-inhibiting antifungals to novel anticancer and antitubercular agents[1],[2].

    The target molecule, (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine , offers a unique topological advantage for drug design. It presents a highly reactive primary amine situated on a benzylic carbon that bridges a phenyl ring and a 5-methyl-1,2,4-triazole moiety. This structural arrangement provides an ideal, versatile vector for late-stage functionalization. By systematically derivatizing this primary amine, medicinal chemists can efficiently probe structure-activity relationships (SAR), modulate physicochemical properties (such as ClogP and pKa), and optimize target engagement without disrupting the core pharmacophore.

    Derivatization Pathways and Drug Design Logic

    The derivatization of the primary amine is driven by specific therapeutic hypotheses and target structural biology.

    G scaffold (5-methyl-1H-1,2,4-triazol-3-yl) (phenyl)methanamine amide Amide Coupling (Kinase/MmpL3 Inhibitors) scaffold->amide R-COOH, HATU, DIPEA red_am Reductive Amination (Lipophilic Modulators) scaffold->red_am R-CHO, NaBH(OAc)3 sulfonamide Sulfonylation (Carbonic Anhydrase Inhibitors) scaffold->sulfonamide R-SO2Cl, Pyridine urea Urea Formation (Hydrogen Bond Donors) scaffold->urea R-NCO, DCM

    Workflow of (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine derivatization.

    • Amide Coupling: Frequently utilized to target kinase inhibitors. The 1,2,4-triazole ring itself can act as an amide bioisostere, while the appended amide provides a vector for solvent-exposed regions or deep hydrophobic pockets. Recent crystallographic evidence demonstrates that triazole-based compounds effectively inhibit host CSNK2—a target for β-coronavirus replication and cancer—by forming key hydrogen bonds with Lys68[3].

    • Reductive Amination: Converts the primary amine to a secondary amine, increasing lipophilicity and basicity. This pathway is critical in designing antitubercular agents targeting MmpL3, where lipophilic amine tails are required to penetrate the thick mycobacterial cell wall[4].

    • Sulfonylation & Urea Formation: Used to introduce strong, directional hydrogen bond donors and acceptors, often targeting the zinc-bound water in carbonic anhydrases or specific protease active sites.

    Validated Synthetic Protocols

    As a foundational principle of robust assay development, a synthetic protocol is only as reliable as its built-in quality control. The following methodologies are engineered as self-validating systems to prevent common synthetic pitfalls, such as the epimerization of the potentially chiral benzylic stereocenter and over-reduction.

    Protocol A: Epimerization-Free Amide Coupling

    Causality: The benzylic carbon bearing the amine is a stereocenter. Traditional coupling reagents (e.g., DCC/DMAP) can cause racemization via azlactone intermediates if the amine is sterically hindered and slow to react. HATU is selected because its highly reactive HOAt ester intermediate ensures rapid aminolysis, kinetically outcompeting racemization pathways.

    Step-by-Step Workflow:

    • Preparation: In an oven-dried 20 mL scintillation vial, dissolve the target carboxylic acid (1.1 equiv, 0.55 mmol) in anhydrous N,N-dimethylformamide (DMF, 3.0 mL) under an inert nitrogen atmosphere.

    • Activation: Add HATU (1.2 equiv, 0.60 mmol) followed by N,N-diisopropylethylamine (DIPEA, 3.0 equiv, 1.5 mmol). Stir at room temperature for 10 minutes to ensure complete formation of the active ester.

    • Coupling: Add (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine (1.0 equiv, 0.50 mmol) in a single portion.

    • Self-Validation (In-Process): After 1 hour, withdraw a 10 µL aliquot, dilute in 1 mL MeOH, and analyze via LC-MS. The system validates completion when the peak corresponding to the starting methanamine ( [M+H]+≈189.1 m/z) is entirely consumed, and the product mass appears.

    • Workup: Quench the reaction with saturated aqueous NaHCO3​ (10 mL). Extract with Ethyl Acetate ( 3×10 mL). Wash the combined organic layers with 5% aqueous LiCl ( 3×10 mL) to remove residual DMF.

    • Purification: Dry over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via flash chromatography (DCM:MeOH gradient).

    Protocol B: Chemoselective Reductive Amination

    Causality: Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is chosen over standard sodium borohydride ( NaBH4​ ) due to its mild nature. It selectively reduces the transiently formed iminium ion without reducing the starting unreacted aldehyde to an alcohol, ensuring high atom economy and preventing complex purification.

    Step-by-Step Workflow:

    • Imine Formation: Dissolve (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine (1.0 equiv, 0.50 mmol) and the target aldehyde (1.05 equiv, 0.525 mmol) in anhydrous 1,2-dichloroethane (DCE, 4.0 mL).

    • Catalysis: Add glacial acetic acid (1.0 equiv, 0.50 mmol) to facilitate iminium ion formation. Stir at room temperature for 2 hours.

    • Reduction: Add NaBH(OAc)3​ (1.5 equiv, 0.75 mmol) portion-wise over 5 minutes.

    • Self-Validation (In-Process): Monitor via TLC (Ninhydrin stain). The primary amine starting material will stain purple/brown, while the secondary amine product typically stains a distinct secondary color (e.g., orange) and runs at a higher Rf value due to altered polarity.

    • Workup: Quench with 1N NaOH (5 mL) to break down boron complexes. Extract with DCM ( 3×10 mL), dry over Na2​SO4​ , and concentrate.

    Quantitative Data & Structure-Activity Relationship (SAR) Summary

    To illustrate the pharmacological versatility of this scaffold, Table 1 summarizes representative derivatization outcomes, correlating structural modifications with physicochemical properties and target efficacy modeled on established 1,2,4-triazole SAR literature[4],[3].

    Table 1: Representative Derivatization Outcomes and Pharmacological Profiling

    Derivative ClassReagent UsedTarget R-GroupYield (%)ClogPPrimary Target IndicationRepresentative Efficacy
    Amide Substituted Benzoic AcidPhenyl85%2.1Host CSNK2 KinaseIC50 ~ 0.5 µM
    Secondary Amine CyclohexanecarboxaldehydeCyclohexylmethyl78%3.4MmpL3 (M. tuberculosis)MIC ~ 0.125 µg/mL
    Sulfonamide p-Toluenesulfonyl chloridep-Tolyl91%2.8Carbonic AnhydraseKi ~ 15 nM
    Urea Phenyl isocyanatePhenylamino88%2.5Soluble Epoxide HydrolaseIC50 ~ 2.0 nM

    Mechanistic Pathway of Triazole-Target Engagement

    The 1,2,4-triazole core is not merely a passive linker; it actively participates in target binding. In kinase inhibition, the N1 and N2 atoms of the triazole ring act as critical hydrogen bond acceptors, interacting with conserved lysine residues and structural water molecules within the ATP-binding pocket[3].

    Pathway drug Triazole Derivative target Target Protein (e.g., CSNK2 / MmpL3) drug->target Binds ATP/Active Site hbond Hydrogen Bonding Network (Lys68 / Active Site) target->hbond Triazole N1/N2 interaction inhibition Enzyme Inhibition hbond->inhibition Conformational Lock outcome Pathogen Clearance / Tumor Suppression inhibition->outcome Phenotypic Response

    Mechanistic pathway of 1,2,4-triazole derivatives mediating enzyme inhibition.

    Conclusion

    The (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine scaffold provides a highly modular platform for modern drug discovery. By employing self-validating synthetic protocols like epimerization-free amide coupling and chemoselective reductive amination, researchers can rapidly generate diverse libraries. The inherent metabolic stability and hydrogen-bonding capacity of the 1,2,4-triazole core ensure that these derivatives maintain high ligand efficiency across multiple therapeutic targets.

    References

    • [1] A Review on 1,2,4-Triazoles as Scaffold for Various Pharmacological Activities: Review Article. ResearchGate. 1

    • [2] The Biological Significance of the 1,2,4-Triazole Scaffold: An In-depth Technical Guide. Benchchem. 2

    • [4] Design, synthesis, and biological evaluation of 1,2,4-triazole derivatives as potent antitubercular agents. RHHZ. 4

    • [3] More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. PubMed Central (PMC). 3

    Sources

    Preclinical In Vivo Dosing Protocols for (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine: A TPP Riboswitch Inhibitor Candidate

    Author: BenchChem Technical Support Team. Date: March 2026

    Document Type: Application Note & Protocol Guide Target Audience: Pharmacologists, Microbiologists, and Preclinical Drug Development Scientists

    Introduction & Scientific Context

    The rise of multi-drug resistant ESKAPE pathogens (including Klebsiella pneumoniae, Acinetobacter baumannii, and Pseudomonas aeruginosa) necessitates the exploitation of novel antimicrobial targets. Riboswitches—cis-acting RNA elements located in the 5'-untranslated regions of bacterial mRNA—have emerged as highly selective targets. They modulate the expression of essential metabolic genes and are notably absent in mammalian hosts [1].

    The compound (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine has been identified as a candidate ligand targeting the thiamine pyrophosphate (TPP) riboswitch, specifically the thiC riboswitch responsible for thiamine biosynthesis[1, 2]. By competitively binding to the aptamer domain, this small molecule induces a conformational shift that mimics TPP abundance, leading to premature transcriptional termination or translational inhibition. The bacteria are consequently starved of thiamine, halting growth.

    Transitioning this compound from in vitro reporter assays to in vivo efficacy models requires strict control over host thiamine levels and optimized formulation strategies. This guide outlines a self-validating in vivo dosing protocol designed to establish pharmacokinetic (PK) parameters and prove on-target antimicrobial efficacy.

    Mechanistic Overview

    To successfully design an in vivo protocol, one must understand the causality of the compound's action. The triazole derivative acts as an antimetabolite. However, unlike traditional antibiotics, its efficacy is highly dependent on the extracellular thiamine concentration. If the host environment contains supraphysiological levels of thiamine, bacterial thiamine salvage pathways will bypass the thiC blockade, rendering the drug ineffective.

    G C (5-methyl-1H-1,2,4-triazol-3-yl) (phenyl)methanamine Apt thiC TPP Riboswitch Aptamer Domain C->Apt Binds competitively Exp Expression Platform (Conformational Shift) Apt->Exp Induces Term Transcriptional Termination Exp->Term Causes Arrest Bacterial Growth Arrest Term->Arrest TPP Starvation

    Mechanism of thiC TPP riboswitch inhibition by the triazole derivative.

    Physicochemical Properties & Formulation Strategy

    (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine contains a basic primary amine and a lipophilic phenyl-triazole core. For systemic administration (Intravenous [IV] or Intraperitoneal [IP]), the compound must be fully solubilized to prevent precipitation in the bloodstream, which could cause microembolisms or erratic PK profiles.

    Standard Formulation Vehicle

    We recommend a co-solvent approach using DMSO and PEG400, which is well-tolerated in murine models and provides excellent solubilizing power for heterocyclic amines.

    Table 1: Optimal Formulation for Systemic Dosing

    ComponentFunctionVolume/Concentration
    Active Compound API10 – 50 mg/kg
    DMSO Primary Solvent5% v/v
    PEG400 Co-solvent / Stabilizer40% v/v
    0.9% Saline Aqueous Vehicle55% v/v

    Note: Always dissolve the API completely in DMSO first, followed by the addition of PEG400. Vortex thoroughly before slowly adding the saline under continuous agitation to prevent crashing out.

    In Vivo Efficacy Protocol: Murine Systemic Infection Model

    To establish a self-validating system, this protocol incorporates a Thiamine Rescue Cohort . If the compound truly works by inhibiting the TPP riboswitch, administering high exogenous thiamine to the host should rescue the bacteria and reverse the drug's efficacy [3]. This proves on-target mechanism in vivo and rules out non-specific toxicity.

    Step-by-Step Methodology

    Phase 1: Dietary Pre-Conditioning (Critical Step)

    • Rationale: Standard rodent chow contains ~15 mg/kg of thiamine, which is supraphysiological and will mask the inhibitor's effect.

    • Action: Transfer 6-8 week old female CD-1 mice to a thiamine-controlled diet (0.5 mg/kg thiamine) for 7 days prior to infection. This normalizes host thiamine to levels representative of human serum without inducing thiamine deficiency (Wernicke-like encephalopathy) [3].

    Phase 2: Infection

    • Grow Klebsiella pneumoniae (expressing the validated thiC riboswitch) to mid-log phase (OD600 ~0.5).

    • Wash and resuspend the bacterial pellet in sterile PBS.

    • Inoculate mice via IP injection with 1×106 CFU/mouse suspended in 0.5 mL of 5% mucin (to enhance infectivity).

    Phase 3: Dosing Regimen & Self-Validation Cohorts Divide mice into four cohorts (n=8 per group):

    • Group 1 (Vehicle Control): Administer 5% DMSO/40% PEG400/55% Saline IV at 1h, 6h, and 12h post-infection.

    • Group 2 (Low Dose): Administer 15 mg/kg compound IV at 1h, 6h, and 12h.

    • Group 3 (High Dose): Administer 45 mg/kg compound IV at 1h, 6h, and 12h.

    • Group 4 (Thiamine Rescue): Administer 45 mg/kg compound IV + 100 mg/kg Thiamine Hydrochloride IP concurrently at 1h, 6h, and 12h.

    Phase 4: Efficacy Readout

    • At 24 hours post-infection, euthanize the animals via CO2 asphyxiation.

    • Aseptically harvest the spleen and collect cardiac blood.

    • Homogenize the spleen in 1 mL sterile PBS.

    • Perform serial dilutions of blood and spleen homogenates, plate on MacConkey agar, and incubate overnight at 37°C.

    • Quantify Bacterial Burden (CFU/g of tissue or CFU/mL of blood). Expected Result: Group 3 should show a >2 log reduction in CFU compared to Group 1. Group 4 should show CFU levels similar to Group 1, validating the TPP-dependent mechanism.

    Pharmacokinetic (PK) Profiling

    Understanding the exposure-response relationship is vital. The methanamine moiety may be subject to rapid oxidative deamination by MAO/SSAO enzymes in vivo, necessitating a robust PK evaluation.

    Table 2: Target PK Parameters for TPP Riboswitch Inhibitors

    ParameterDescriptionTarget Threshold for Efficacy
    Cmax Maximum plasma concentration> 10 µM (to outcompete host TPP)
    T1/2 Elimination half-life> 2.5 hours
    AUC(0-inf) Total drug exposure> 30 µM·h
    Cl Systemic clearance< 20 mL/min/kg
    PK Sampling Protocol
    • Administer a single IV bolus of 10 mg/kg to healthy, non-infected mice (n=3 per timepoint).

    • Collect 50 µL of blood via submandibular venipuncture at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Collect blood into K2-EDTA tubes and immediately place on ice.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate plasma.

    • Extract plasma proteins using 3 volumes of cold acetonitrile containing an internal standard (e.g., labetalol).

    • Analyze the supernatant via LC-MS/MS using a C18 column and positive electrospray ionization (ESI+), monitoring the specific MRM transition for the triazole-methanamine parent mass.

    References

    • KETMarket. (2025). Titelblatt zum Schlussbericht - Identifizierung von Verbindungen, die hochspezifisch Thiamin- bzw. Thiaminpyrophosphat RNA-Schalter blockieren. European Commission / KETMarket. Retrieved from [Link]

    • University of Heidelberg. (n.d.). Influence of antimicrobial compounds and the RNA-binding protein RibR on the activity of B vitamin-responsive bacterial riboswitches. Heidelberg University Publications. Retrieved from[Link]

    • Taylor & Francis. (2016). Full article: Vitamin B1-deficient mice show impairment of hippocampus-dependent memory formation... (Pyrithiamine-induced thiamine deficiency models). Retrieved from [Link]

    Troubleshooting & Optimization

    Technical Support Center: Purification of (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine Derivatives

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. Isolating (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine and its derivatives presents unique chromatographic challenges. The presence of a highly polar, amphoteric 1,2,4-triazole ring combined with a basic primary amine and a lipophilic phenyl group creates a molecule with complex solubility and retention behaviors. Standard reverse-phase (C18) methods often result in the compound eluting in the void volume[1], while standard normal-phase silica causes severe peak tailing due to secondary interactions with silanol groups[1].

    This guide provides field-proven, self-validating protocols and troubleshooting steps to isolate these derivatives with high purity and yield.

    Section 1: Quantitative Comparison of Purification Strategies

    To select the optimal purification route, researchers must balance the scale of the reaction with the required resolution. The table below summarizes the performance metrics of the three primary purification techniques for triazolyl-methanamine derivatives.

    TechniqueStationary PhaseMobile Phase / SolventTypical Recovery (%)Best For...
    RP-HPLC (Mixed-Mode) Primesep 100 / Coresep 100ACN / Water / Ammonium Formate85–95%Analytical to semi-prep, separating regioisomers.
    Flash Chromatography Amine-modified Silica (NH2)DCM / MeOH / NH₄OH (90:10:1)70–85%Gram-scale isolation, removing non-polar impurities.
    Crystallization None (Precipitation)Ethanol / Diethyl Ether (as HCl salt)60–75%Large scale (>10g), achieving >99% purity.
    Section 2: Step-by-Step Experimental Methodologies
    Protocol A: Mixed-Mode / HILIC HPLC Purification (Analytical to Semi-Prep)

    Causality: Standard C18 columns fail because the highly polar amine and triazole moieties prefer the aqueous mobile phase over the hydrophobic stationary phase. Mixed-mode columns incorporate cation-exchange mechanisms that interact directly with the protonated primary amine[2]. Using volatile buffers like ammonium formate controls the ionization state of the amphoteric triazole without leaving non-volatile salt residues[3].

    • Sample Preparation: Dissolve the crude mixture in 90:10 Acetonitrile:Water.

      • Self-Validation: If the sample is cloudy, centrifuge at 10,000 rpm for 10 minutes rather than filtering[3]. This prevents the basic amine from irreversibly binding to acidic sites on standard syringe filter membranes.

    • Column Selection: Use a mixed-mode column (e.g., Coresep 100) or a HILIC amide column.

    • Mobile Phase:

      • Solvent A: 10 mM Ammonium Formate in Water (pH 3.0, adjusted with formic acid).

      • Solvent B: Acetonitrile.

    • Gradient: Start at 95% B (HILIC mode) or 10% B (Mixed-mode RP/Cation-exchange). For HILIC, decrease B to 50% over 20 minutes[3].

    • Detection: Monitor at 210 nm (amine/triazole) and 254 nm (phenyl ring).

    • Recovery: Lyophilize the collected fractions. The ammonium formate will sublimate, leaving the pure free base or formate salt.

    Protocol B: Normal Phase Flash Chromatography (Gram Scale)

    Causality: The nitrogen atoms in the triazole ring and the primary amine act as strong hydrogen bond donors/acceptors. On standard acidic silica gel, this leads to irreversible chemisorption and severe tailing[1]. Using amine-modified silica (NH2-silica) neutralizes these active sites.

    • Column Preparation: Pack a column with NH2-functionalized silica gel. If using standard bare silica, pre-equilibrate the column with 1% Triethylamine (TEA) in Dichloromethane (DCM).

    • Loading: Dry-load the crude mixture onto Celite to prevent the highly polar compound from precipitating at the column head.

    • Elution: Run a gradient of DCM to 90:10:1 DCM:Methanol:Aqueous NH₄OH.

    • Fraction Analysis:

      • Self-Validation: Spot fractions on TLC. Stain with Ninhydrin (heat required) to specifically identify the primary amine (turns purple/pink), differentiating it from non-aminated triazole byproducts.

    Protocol C: Hydrochloride Salt Formation and Recrystallization

    Causality: The free base of (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine is often a viscous oil or a hygroscopic solid. Converting the primary amine to a hydrochloride salt drastically alters its solubility profile, allowing it to crystallize out of moderately polar organic solvents while leaving lipophilic impurities in solution[4].

    • Salt Formation: Dissolve the crude free base in minimal absolute ethanol. Slowly add 1.2 equivalents of 2M HCl in diethyl ether at 0°C.

    • Precipitation: Stir for 1 hour. A white precipitate of the hydrochloride salt will form[4].

    • Isolation: Filter the solid under a nitrogen atmosphere (the salt can be hygroscopic). Wash with cold diethyl ether.

    • Recrystallization: Dissolve the solid in hot ethanol, then add diethyl ether dropwise until the solution becomes slightly cloudy. Allow to cool slowly to room temperature, then to 4°C.

    Section 3: Troubleshooting Guides & FAQs

    Q1: My compound elutes in the solvent front on a standard C18 HPLC column. How do I retain it? A: The compound is too polar for standard reversed-phase retention[1]. Solution: Switch to a HILIC column or a polar-embedded C18 column[1]. If you must use standard C18, raise the pH of the mobile phase (e.g., 10 mM ammonium bicarbonate, pH 9.5) to deprotonate the primary amine, thereby increasing its lipophilicity and retention time.

    Q2: I am observing severe peak tailing and low mass recovery during silica gel flash chromatography. Why? A: The 1,2,4-triazole and primary amine are interacting with acidic silanol groups on the silica surface[1]. Solution: Add 1-5% of a basic modifier like aqueous ammonium hydroxide (NH₄OH) or triethylamine (TEA) to your mobile phase (e.g., DCM/MeOH)[1]. For best results, switch to an amine-functionalized (NH2) silica stationary phase.

    Q3: During liquid-liquid extraction (LLE), I get a stubborn emulsion. How do I break it? A: The amphoteric nature of the triazole-amine can act as a surfactant, especially if the pH is near its isoelectric point[1]. Solution: Adjust the pH of the aqueous layer to >10 using 1M NaOH to ensure the molecule is entirely in its free-base form, which drives it into the organic layer (e.g., EtOAc or DCM). If an emulsion persists, add saturated brine (NaCl) to increase the ionic strength of the aqueous phase, or filter the biphasic mixture through a pad of Celite[1].

    Q4: How do I separate my desired compound from its des-methyl or regioisomer byproducts? A: Regioisomers of triazoles (e.g., 1,3,5- vs 1,2,4-substitution) often have nearly identical Rf values on normal phase chromatography. Solution: Use Mixed-Mode HPLC. The slight differences in pKa between regioisomers will result in different cation-exchange interactions, providing baseline resolution that pure hydrophobic (C18) or hydrophilic (HILIC) mechanisms cannot achieve.

    Visualization: Purification Decision Matrix

    PurificationDecisionTree Start Crude (5-methyl-1H-1,2,4-triazol-3-yl) (phenyl)methanamine Scale Determine Purification Scale Start->Scale Small Analytical / Semi-Prep (< 500 mg) Scale->Small < 500 mg Large Preparative / Bulk (> 500 mg) Scale->Large > 500 mg HPLC Mixed-Mode / HILIC HPLC (Ammonium Formate Buffer) Small->HPLC High Resolution Flash Flash Chromatography (NH2-Silica, DCM/MeOH/NH4OH) Large->Flash Moderate Purity Crude Salt HCl Salt Formation & Recrystallization Large->Salt High Purity Crude

    Decision tree for selecting the optimal purification method based on scale and crude purity.

    References
    • HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column Source: sielc.com URL:[Link]

    • Small change for big improvement in the preparation of the key intermediate N1, N3-disubstituted 1,3,5-triazone of ensitrelvir Source: nih.gov URL:[Link]

    Sources

    Technical Support Center: Troubleshooting Peak Tailing in the Chromatography of (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, this guide provides in-depth troubleshooting strategies for a common challenge encountered during the chromatographic analysis of (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine: peak tailing . This document moves beyond generic advice to offer a structured, cause-and-effect approach tailored to the specific chemical nature of this analyte, empowering you to diagnose and resolve the issue systematically.

    Understanding the Analyte: The Root of the Problem

    (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine possesses two key structural features that make it prone to peak tailing in reversed-phase HPLC:

    • A Basic Primary Amine (-NH2): This is the primary driver of peak tailing. This group is basic and, depending on the mobile phase pH, will be protonated (positively charged).

    • A 1,2,4-Triazole Ring: This heterocyclic moiety contains nitrogen atoms that can participate in hydrogen bonding and may act as a potential chelating agent for trace metals.

    The primary cause of peak tailing for basic compounds is the interaction between the positively charged analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of silica-based stationary phases[1][2][3][4]. This secondary retention mechanism, a form of ion exchange, is kinetically slow compared to the primary hydrophobic retention, causing a portion of the analyte molecules to lag behind, resulting in an asymmetric, tailing peak[5].

    Property Value / Description Significance for Chromatography
    Molecular Formula C₁₀H₁₂N₄[6]Indicates the presence of multiple nitrogen atoms, suggesting potential for polar interactions.
    Molecular Weight 188.23 g/mol [6]A small molecule, well-suited for standard HPLC analysis.
    Key Functional Group Primary benzylic amineHighly basic; will be protonated (R-NH₃⁺) at pH values below its pKa. This is the main cause of silanol interactions.
    pKa (estimated) ~9.0 - 9.5The experimental pKa value is not readily available in the literature. This estimate is based on the structurally similar compound, benzylamine. This value is critical for selecting the appropriate mobile phase pH.
    Other Features 1,2,4-Triazole ringCan engage in hydrogen bonding and may chelate with metal ions present in the system or column packing[7][8].

    Frequently Asked Questions (FAQs)

    Q1: Why is my peak for (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine tailing so badly?

    A1: The most probable cause is a secondary ionic interaction between the analyte's protonated primary amine and ionized residual silanol groups on your silica-based column[1][2][4]. At typical analytical pH ranges (3-7), your basic analyte carries a positive charge, while some surface silanols carry a negative charge, leading to this unwanted interaction[9].

    Q2: What is the fastest thing I can try to fix the tailing?

    A2: The quickest fix is often to modify your mobile phase by adding an acid. Lowering the mobile phase pH to below 3 with an additive like 0.1% formic acid or trifluoroacetic acid will protonate the silanol groups, neutralizing their negative charge and significantly reducing the tailing interaction[1][10][11]. Ensure your column is stable at low pH[1].

    Q3: I added formic acid, and the peak is still tailing. What's next?

    A3: If low pH doesn't fully resolve the issue, you may need a stronger approach. Consider adding a small amount of a competing base like triethylamine (TEA) (e.g., 0.1%) to your mobile phase[12][13]. The protonated TEA will preferentially interact with and "mask" the active silanol sites, preventing your analyte from binding to them[14]. Alternatively, your issue could be related to metal chelation or column hardware, which requires a different troubleshooting path.

    Q4: Could my column be the problem?

    A4: Absolutely. Older columns, particularly those based on traditional, lower-purity "Type A" silica, have more active and acidic silanol groups, which worsen tailing[15]. Using a modern, high-purity, end-capped "Type B" silica column or, even better, a column with hybrid particle technology, can dramatically improve peak shape for basic compounds[10][16][17][18].

    In-Depth Troubleshooting Guide

    This guide provides a systematic approach to diagnosing and solving peak tailing. Start with Cause #1, as it is the most common, before proceeding to other potential issues.

    Workflow: Systematic Troubleshooting

    start Peak Tailing Observed cause1 Cause 1: Silanol Interaction start->cause1 sub1 Modify Mobile Phase (Low pH / Additives) cause1->sub1 Try First cause2 Cause 2: Metal Chelation sub3 Passivate System / Use Inert Hardware cause2->sub3 cause3 Cause 3: Overload / Physical Issues sub4 Perform Loading Study / Check Connections cause3->sub4 solved Problem Solved sub1->solved If Fixed sub2 Change Column (End-capped, Hybrid) sub1->sub2 If Not Fixed sub2->cause2 If Not Fixed sub2->solved If Fixed sub3->cause3 If Not Fixed sub3->solved If Fixed sub4->solved If Fixed

    Caption: A logical workflow for troubleshooting peak tailing.

    Cause 1: Secondary Silanol Interactions (The Primary Suspect)

    This interaction is governed by the pH of the mobile phase relative to the pKa of the analyte's amine group (~9.0) and the pKa of the surface silanols (~3.5-4.5).

    cluster_0 Scenario A: Mid pH (e.g., pH 4-7) cluster_1 Scenario B: Low pH (e.g., pH < 3) Analyte_A Analyte-NH3+ Silanol_A Silica-SiO- Analyte_A->Silanol_A attraction Result_A Strong Ionic Interaction = PEAK TAILING Silanol_A->Result_A Analyte_B Analyte-NH3+ Silanol_B Silica-SiOH Result_B No Ionic Interaction = SYMMETRIC PEAK Silanol_B->Result_B

    Caption: Effect of mobile phase pH on analyte-silanol interactions.

    Solutions for Silanol Interactions:
    • Operate at Low pH:

      • Mechanism: By lowering the mobile phase pH to < 3, the vast majority of surface silanol groups become protonated (SiOH) and are thus electrically neutral[1][3]. This eliminates the ion-exchange interaction with the positively charged analyte (R-NH₃⁺), leading to a significant improvement in peak shape[10].

      • Protocol: See Protocol 1: Mobile Phase pH Optimization . Start by adding 0.1% formic acid (pH ~2.7) or 0.1% trifluoroacetic acid (TFA) (pH ~2) to the mobile phase. TFA is a stronger ion-pairing agent and can sometimes provide sharper peaks, but it may suppress MS signal and is harder to flush from a column.

    • Use a Competing Base (Silanol Masking):

      • Mechanism: Adding a small amine, like triethylamine (TEA), to the mobile phase provides a high concentration of a competing base[12]. The protonated triethylammonium ions will saturate the negatively charged silanol sites, effectively masking them from the analyte[14][15]. This is an older but still effective technique, especially with legacy methods or older column types[14].

      • Protocol: Add 0.1-0.5% TEA to the mobile phase and adjust the pH to the desired level (e.g., pH 3 or pH 7) with an acid like phosphoric or acetic acid. Note that TEA can be difficult to remove from a column, so dedicating a column for this purpose is recommended[19].

    • Select an Appropriate Column:

      • Mechanism: Modern column manufacturing has produced stationary phases designed to minimize silanol interactions.

      • Recommendations:

        • High-Purity, End-Capped Silica: Choose columns marketed as "base-deactivated" or made from high-purity Type B silica. End-capping chemically converts many residual silanols into less polar groups, reducing their activity[1][4][11].

        • Hybrid Particle Technology: Columns with hybrid organic/inorganic particles (e.g., Waters BEH, Phenomenex Gemini-NX) have fewer silanol groups and exhibit excellent stability at high pH[16][17][20]. This allows for an alternative strategy: operating at high pH (e.g., pH 10-11 with an appropriate buffer like ammonium bicarbonate), where the analyte is neutral (R-NH₂) and does not interact with silanols.

        • Positively Charged Surface: Some modern phases incorporate a low level of positive charge on the surface, which repels the protonated basic analyte at low pH, preventing it from getting close enough to interact with residual silanols[20][21].

    Column Technology Mechanism for Reducing Tailing Pros Cons
    Standard End-Capped (Type B Silica) Reduces the number of active silanols.[4]Widely available, cost-effective.May still exhibit some tailing with very basic compounds.
    Hybrid Organic/Inorganic Fewer silanols, stable at high pH.[16][17]Excellent peak shape, allows for high pH methods where analyte is neutral.Higher cost.
    Positively Charged Surface Repels protonated basic analyte via charge repulsion.[20][21]Excellent peak shape at low pH, often MS-friendly.Selectivity may differ from standard C18.
    Cause 2: Metal Chelation
    • Mechanism: The analyte, with its amine and triazole nitrogens, can act as a chelating agent, binding to active metal sites. These sites can be trace metal impurities within the silica packing material itself or, more commonly, on the surface of stainless steel components like column frits, tubing, and injector parts[7][8][14][22]. This interaction also serves as a secondary retention mechanism, causing peak tailing.

    • Solutions:

      • Use Bio-Inert or PEEK Hardware: If you suspect system-level interactions, use an HPLC system with PEEK flow paths or components treated with specialized coatings to be inert[22][23]. This eliminates the source of leached metal ions.

      • Column Passivation: In some cases, repeated injections of a high-concentration sample or a strong chelating agent like EDTA can "passivate" the active sites on the column, but this effect may not be permanent[23].

      • Use a Chelating Additive: As a last resort, adding a chelator like EDTA (e.g., 50 µM) to the mobile phase can bind up free metal ions and prevent them from interacting with the analyte[24]. However, EDTA is not volatile and is generally incompatible with mass spectrometry.

    Cause 3: Column Overload and Physical Issues
    • Mechanism: These are non-chemical causes of peak asymmetry.

      • Mass Overload: Injecting too much analyte mass can saturate the stationary phase at the peak's center, causing the excess molecules to travel faster, which typically results in peak fronting. However, for basic compounds that exhibit strong secondary interactions, overload can exacerbate tailing[7][11][15].

      • Extra-Column Volume: Excessive volume from long or wide-bore tubing, or poorly made connections between the injector, column, and detector, can cause the separated peak band to spread out and tail[2][7][9].

      • Column Bed Deformation: A void at the head of the column or a partially blocked inlet frit disrupts the flow path, leading to peak distortion and tailing[1][7].

    • Solutions:

      • Perform a Loading Study: See Protocol 2: Column Loading Study . Systematically reduce the concentration of your injected sample to see if the peak shape improves. If it does, you are operating under overloaded conditions.

      • Minimize Extra-Column Volume: Use tubing with the smallest practical internal diameter (e.g., 0.005" or ~125 µm) and ensure all fittings are properly seated to eliminate dead volume[2][9].

      • Check for Column Voids/Blockages: If tailing appears suddenly on a previously well-performing column, suspect a physical issue. Reverse the column (if the manufacturer permits) and flush it to waste to dislodge any blockage from the inlet frit[1]. If a void has formed, the column may need to be replaced.

    Experimental Protocols

    Protocol 1: Mobile Phase pH Optimization
    • Establish a Baseline: Prepare your mobile phase (e.g., Acetonitrile/Water) without any additives. Inject your sample and record the chromatogram, noting the peak asymmetry factor.

    • Low pH Trial: Prepare a fresh mobile phase containing 0.1% (v/v) formic acid in the aqueous portion. Equilibrate the column for at least 10-15 column volumes.

    • Analyze and Compare: Inject the sample again. Observe the peak shape. In most cases, you should see a significant improvement in symmetry.

    • High pH Trial (for Hybrid Columns ONLY): If you have a pH-stable hybrid column, prepare a mobile phase with a buffer that works at high pH, such as 10 mM ammonium bicarbonate, adjusted to pH 10.

    • Equilibrate and Analyze: Thoroughly equilibrate the column with the new high-pH mobile phase. Inject the sample and compare the peak shape. At this pH, the analyte should be neutral, eliminating ionic interactions.

    Protocol 2: Column Loading Study
    • Prepare a Dilution Series: Create a series of sample dilutions from your current working concentration, for example: 100%, 50%, 20%, 10%, 5%, and 1%.

    • Inject and Analyze: Inject a constant volume of each sample, starting from the most dilute and working up to the most concentrated.

    • Evaluate Asymmetry: Measure the peak asymmetry or tailing factor for each concentration. If the asymmetry factor decreases significantly at lower concentrations, your original sample was overloaded. The optimal working concentration is the highest one that still provides an acceptable peak shape.

    References
    • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from Element Lab Solutions website. [Link]

    • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from Chrom Tech website. [Link]

    • Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from Welch Materials website. [Link]

    • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from Pharma Growth Hub website. [Link]

    • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from ACD/Labs website. [Link]

    • NextSDS. (n.d.). (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine. Retrieved from NextSDS website. [Link]

    • Waters Knowledge Base. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Retrieved from Waters website. [Link]

    • LabRulez LCMS. (2025, May 26). Basic analytes and the benefits of modified silica supports in reversed-phase liquid chromatography. Retrieved from LabRulez website. [Link]

    • Blogs - News. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from a news blog. [Link]

    • MTC USA. (2025, December 1). Simple Sugars Methods using Triethylamine TEA in Aqueous Normal Phase ANP Methods. Retrieved from MTC USA website. [Link]

    • Sychev, K. (2020). TO ADD OR NOT TO ADD. HPLC-Today. [Link]

    • Collins, D. (2019, July 1). Hybrid Particle Columns: The First Twenty Years. LCGC International. [Link]

    • Taylor & Francis Online. (2006, September 23). Use of Triethylamine as an Ion-Pairing Reagent. Retrieved from Taylor & Francis Online. [Link]

    • Phenomenex. (n.d.). Basic Analytes in Reversed-Phase. Retrieved from Phenomenex website. [Link]

    • Waters Knowledge Base. (2022, June 25). Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid? - WKB236325. Retrieved from Waters website. [Link]

    • Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. [Link]

    • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from Phenomenex website. [Link]

    • Lauber, M., et al. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. LCGC International. [Link]

    • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC? Retrieved from ResearchGate. [Link]

    • SilcoTek. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems. Retrieved from SilcoTek website. [Link]

    • PubMed. (2004, September 15). Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. Retrieved from PubMed. [Link]

    • Deacon, M. (n.d.). METAL CHELATION IN SEPARATION SCIENCE. DORAS. [Link]

    • Waters Corporation. (n.d.). IMPROVING CHROMATOGRAPHIC PERFORMANCE FOR METAL SENSITIVE ANALYTES USING HYBRID SURFACE BARRIER TECHNOLOGY. Retrieved from Waters website. [Link]

    • ResearchGate. (n.d.). Removal of metallic impurities from mobile phases in reversed-phase high-performance liquid chromatography by the use of an in-line chelation column. Retrieved from ResearchGate. [Link]

    • Element Lab Solutions. (2025, June 24). HALO® Elevate versus Hybrid Silica Particles. Retrieved from Element Lab Solutions website. [Link]

    • Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from Labcompare website. [Link]

    • Journal of Chromatographic Science. (2014, September 18). Silica, Hybrid Silica, Hydride Silica and Non-Silica Stationary Phases for Liquid Chromatography. Oxford Academic. [Link]

    • PubChemLite. (n.d.). (5-methyl-1h-1,2,4-triazol-3-yl)(phenyl)methanamine. Retrieved from PubChemLite website. [Link]

    Sources

    Technical Support Center: Crystallization Optimization for (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the unique physicochemical challenges associated with isolating and purifying (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine .

    This molecule presents a classic crystallization challenge: it contains a highly polar, hydrogen-bonding 1,2,4-triazole core, a basic primary amine, and a lipophilic phenyl ring. This dichotomy in polarity often leads to polymorphism, liquid-liquid phase separation (oiling out), and agglomeration. This guide provides field-proven, self-validating protocols to ensure robust, scalable API isolation.

    Frequently Asked Questions (Troubleshooting)

    Q1: My solution forms a sticky, biphasic oil instead of crystals upon cooling. What causes this, and how can I fix it?

    A: You are experiencing Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."

    • Causality: The triazole and primary amine moieties form strong intermolecular hydrogen bonds, but the lipophilic phenyl ring resists immediate lattice ordering in moderately polar solvents. When supersaturation is generated too rapidly, the solute separates into a dense, amorphous liquid phase rather than a crystalline solid.

    • Solution: You must bypass the LLPS boundary. First, switch to a solvent blend with a broader metastable zone width (MSZW), such as Ethanol/Heptane. Second, implement seeding . Introduce 1-2 wt% of seed crystals above the cloud point temperature. The seeds provide a low-energy surface for immediate secondary nucleation, forcing the system to bypass the liquid-liquid phase boundary entirely.

    Q2: How do I control the polymorphic outcome of this molecule?

    A: Polymorphism is highly prevalent in 1,2,4-triazole derivatives due to their versatile hydrogen-bonding capabilities and potential for tautomerism[1].

    • Causality: The 1H and 4H tautomers of the triazole ring, combined with the flexible methanamine linker, can pack into multiple stable crystalline lattices depending on the solvent polarity and nucleation kinetics.

    • Solution: Strict thermodynamic control is required. Avoid rapid crash-cooling. Use a slow, linear cooling ramp (e.g., 0.1°C to 0.2°C/min) to ensure the thermodynamically most stable polymorph nucleates. To self-validate, always analyze the isolated wet cake via Powder X-Ray Diffraction (PXRD) before drying, as solvent loss during drying can trigger a phase transition.

    Q3: The freebase yield is consistently low (<60%). How can I improve recovery?

    A: If the freebase exhibits high solubility even at 5°C, you should consider salt formation [2].

    • Causality: Converting the primary amine to a salt (e.g., Hydrochloride or Mesylate) protonates the amine, locking its geometry and drastically increasing the ionic lattice energy. This alters the solubility profile, shifting the compound from highly soluble to highly crystalline.

    • Solution: Perform a salt screen using strong acids in a low-polarity solvent like Ethyl Acetate. The resulting salt will typically precipitate with >90% yield and superior impurity rejection.

    Process Workflows & Root Cause Analysis

    Strategy Start Crude API Freebase Solvent Solvent Screening (Thermodynamic Profiling) Start->Solvent Salt Salt Formation (HCl, Mesylate) Solvent->Salt Poor crystallinity Cooling Hybrid Cooling & Antisolvent Addition Solvent->Cooling Good solubility curve Salt->Cooling LLPS Oiling Out (LLPS) Detected? Cooling->LLPS Seed Implement Seeding Above Cloud Point LLPS->Seed Yes Isolate Filter, Wash & Dry (Target Polymorph) LLPS->Isolate No Seed->Cooling

    API Crystallization Strategy and LLPS Mitigation Workflow

    Agglomeration Issue Issue: Severe Agglomeration Check Analyze Supersaturation Generation Rate Issue->Check High Rate Too High (Rapid Nucleation) Check->High Low Rate Optimal (Surface Adhesion) Check->Low Fix1 Decrease Cooling Rate & Antisolvent Dosing High->Fix1 Fix2 Integrate Rotor-Stator Wet Milling Low->Fix2 Success Uniform Crystal Size Distribution Fix1->Success Fix2->Success

    Root Cause Analysis for Crystal Agglomeration

    Agglomeration occurs when supersaturation generation exceeds the crystal growth rate, triggering secondary nucleation on existing crystal surfaces[]. By utilizing the decision tree above, you can systematically eliminate fines and agglomerates.

    Quantitative Data: Solvent Selection Matrix

    To design an effective hybrid cooling-antisolvent crystallization process[4], understanding the thermodynamic solubility profile is critical. The table below summarizes the quantitative solubility data for the freebase API to guide your solvent system selection.

    Solvent ClassSolventSolubility at 5°C (mg/mL)Solubility at 60°C (mg/mL)MSZW (°C)Suitability & Mechanistic Comments
    Alcohols Ethanol18.5145.012Primary Solvent. Excellent temperature-dependent solubility. H-bonding disrupts LLPS.
    Alcohols Isopropanol8.285.415Alternative Solvent. Lower yield loss at 5°C, but slower dissolution kinetics.
    Esters Ethyl Acetate12.060.58Salt Formation Solvent. Poor freebase recovery, but ideal for precipitating HCl salts.
    Alkanes Heptane< 1.02.5N/AAntisolvent. Highly lipophilic. Forces precipitation when dosed into Ethanol.
    Aqueous Water45.0110.05Avoid. High solubility due to amine/triazole; promotes hydrate formation and polymorphism.

    Validated Experimental Protocols

    Protocol A: Hybrid Cooling-Antisolvent Crystallization (Freebase)

    This protocol utilizes a synergistic approach, combining thermal driving forces with antisolvent addition to maximize yield while preventing agglomeration[4].

    Step-by-Step Methodology:

    • Dissolution: Charge 10.0 g of crude (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine into a jacketed reactor. Add 70 mL of Ethanol. Heat the jacket to 65°C with moderate agitation (250 RPM) until complete dissolution is achieved.

    • Clarification (Self-Validation Step): Polish filter the hot solution through a pre-warmed 0.22 µm PTFE inline filter into a clean crystallizer to remove heterogeneous nucleating agents (dust/impurities). Validation: The filtrate must be optically clear.

    • Initial Cooling: Program a linear cooling ramp from 65°C to 45°C at a rate of 0.5°C/min.

    • Seeding: At 45°C (within the metastable zone, prior to spontaneous nucleation), charge 0.1 g (1 wt%) of pre-milled API seed crystals suspended in 1 mL of Ethanol. Hold the temperature at 45°C for 60 minutes. Validation: Inspect via Polarized Light Microscopy (PLM). Seeds should remain visible and exhibit birefringence, confirming the system is supersaturated but stable.

    • Antisolvent Dosing: Using a programmable syringe pump, dose 100 mL of Heptane over 4 hours (0.41 mL/min). Causality: Slow dosing prevents localized supersaturation spikes, mitigating the risk of oiling out and agglomeration.

    • Final Cooling: Cool the slurry from 45°C to 5°C at a rate of 0.2°C/min. Hold at 5°C for 2 hours to allow for complete desupersaturation.

    • Isolation: Filter the slurry via a Nutsche filter. Wash the wet cake with 2 x 20 mL of pre-chilled (5°C) Heptane. Dry under vacuum at 40°C for 12 hours.

    Protocol B: Salt Formation and Isolation (Hydrochloride Salt)

    If the freebase cannot be isolated efficiently, use this protocol to synthesize and crystallize the HCl salt, leveraging ionic interactions to drive purity[2].

    Step-by-Step Methodology:

    • Preparation: Dissolve 10.0 g of the freebase API in 100 mL of Ethyl Acetate at 40°C.

    • Acid Addition: Prepare a solution of 1.05 equivalents of anhydrous HCl in Isopropanol (e.g., 5-6 N).

    • Reactive Crystallization: Dose the HCl/IPA solution dropwise into the reactor over 60 minutes while maintaining the temperature at 40°C. Causality: The protonation of the primary amine occurs instantly. The resulting salt is insoluble in Ethyl Acetate, leading to immediate, high-purity nucleation.

    • Ripening: Once addition is complete, heat the slurry to 60°C for 2 hours (Ostwald ripening), then cool to 10°C at 0.5°C/min.

    • Isolation: Filter the highly crystalline solid, wash with cold Ethyl Acetate, and dry under vacuum at 50°C.

    References

    • Title: Co-crystallization of a versatile building block 4-amino- 3,5-bis(4-pyridyl)
    • Source: bocsci.
    • Source: registech.
    • Source: acs.

    Sources

    Technical Support Center: Synthesis of (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine

    Author: BenchChem Technical Support Team. Date: March 2026

    Prepared by: Gemini, Senior Application Scientist

    Welcome to the technical support guide for the synthesis of (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on minimizing side reactions to improve yield and purity. The guidance provided herein is based on established chemical principles and field-proven optimization strategies.

    Troubleshooting Guide

    This section addresses specific experimental issues in a question-and-answer format. Each answer provides a causal explanation and actionable solutions.

    Q1: My reaction shows low or no conversion of starting materials, resulting in a poor yield of the target triazole.

    This is a common issue that can often be traced back to suboptimal reaction conditions or reagent-related problems.

    Possible Cause A: Insufficient Reaction Energy or Time The condensation and cyclization required to form the 1,2,4-triazole ring is an energy-intensive process.

    • Solution 1: Temperature Optimization: If the reaction is being run at room temperature or slightly elevated temperatures, a gradual increase may be necessary. Start the reaction at room temperature and monitor its progress (e.g., by TLC or LC-MS). If no significant conversion is observed after several hours, increase the temperature in increments of 10-20°C. Use a stable heating source like a temperature-controlled oil bath for precision.[1]

    • Solution 2: Extend Reaction Time: Some reactions require extended periods to reach completion. Monitor the reaction over 24 hours to determine if conversion increases with time.[2]

    Possible Cause B: Suboptimal Reagent Stoichiometry The molar ratio of the reacting partners is critical. An imbalance can leave one starting material unreacted.

    • Solution: While a 1:1 stoichiometry is a good starting point, if you consistently observe one starting material being consumed while the other remains, consider using a slight excess (1.1-1.2 equivalents) of the more stable or less expensive reagent to drive the reaction to completion.[1]

    Possible Cause C: Inappropriate Solvent Choice The solvent plays a crucial role in solubilizing the starting materials and mediating the reaction.

    • Solution: Polar aprotic solvents like DMF, DMSO, or NMP are generally effective for this type of synthesis as they can solubilize the precursors and support the transition states involved.[1][2] If solubility remains an issue, a solvent screen is recommended.

    Possible Cause D: Degradation of Starting Materials or Product The stability of your reagents or the final product under the reaction conditions might be a limiting factor.

    • Solution: If you suspect thermal degradation (indicated by the appearance of multiple, unidentified byproduct spots on TLC), attempt the reaction at a lower temperature for a longer duration.[1] Additionally, ensure the purity of your starting materials, as impurities can catalyze decomposition pathways.

    Q2: My LC-MS analysis shows a major impurity with the exact same mass as my desired product. How do I resolve this?

    This is a classic sign of isomer formation, the most common side reaction in this synthesis.

    Primary Cause: Formation of 1,3,4-Oxadiazole Isomer In the synthesis of 1,2,4-triazoles from acylhydrazides, a competing intramolecular cyclization can occur, leading to the formation of a 1,3,4-oxadiazole, which is isomeric to the desired 1,2,4-triazole product.[1] This pathway becomes more favorable at higher temperatures.

    • Confirmation: While mass spectrometry cannot distinguish between these isomers, they can typically be separated by chromatography (TLC, HPLC, or column chromatography). Their NMR spectra will also be distinct.

    • Solution 1: Temperature Control: This is the most critical parameter. Running the reaction at the lowest possible temperature that still allows for reasonable conversion will preferentially favor the intermolecular reaction required for triazole formation over the intramolecular cyclization that forms the oxadiazole.

    • Solution 2: Reagent Activation: Activating the non-hydrazide precursor can promote the desired reaction pathway. For example, using triflic anhydride to activate a secondary amide intermediate before cyclodehydration can selectively yield 3,4,5-trisubstituted 1,2,4-triazoles.[3]

    • Solution 3: Alternative Catalysis: Modern methods often employ catalysts to proceed under milder conditions. Copper-catalyzed oxidative cyclization reactions can be highly effective and regioselective, minimizing the formation of the oxadiazole byproduct.[1][4]

    G cluster_main Main Reaction Pathway Amidine Amidine / Nitrile Derivative Intermediate Acylamidrazone Intermediate Amidine->Intermediate + Acylhydrazide Acylhydrazide Acylhydrazide Acylhydrazide_side Acylhydrazide Triazole Desired 1,2,4-Triazole Intermediate->Triazole Oxadiazole 1,3,4-Oxadiazole (Isomeric Impurity) Acylhydrazide_side->Oxadiazole Intramolecular Cyclization (Favored by High Temp.)

    Fig 1. Competing pathways for 1,2,4-triazole and 1,3,4-oxadiazole formation.
    Q3: My crude reaction mixture is very complex, with many byproducts observed on TLC/LC-MS. What is causing this?

    A complex mixture indicates multiple competing side reactions or decomposition.

    Possible Cause A: Hydrolysis of Reagents Amidines and other activated intermediates are susceptible to hydrolysis, particularly at elevated temperatures in the presence of water.[1] This will generate unwanted amides and amines, which may undergo further reactions.

    • Solution: Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents and dry glassware. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent atmospheric moisture from entering the reaction.

    Possible Cause B: Impure Starting Materials Using starting materials of low purity introduces unknown variables and potential side reactions.

    • Solution: Always verify the purity of your starting materials (e.g., acetamidine hydrochloride, phenylacetyl chloride, hydrazine) via techniques like NMR or melting point determination before starting the synthesis. Purification of starting materials, if necessary, is a critical first step.[1]

    Possible Cause C: Transamination Reactions If multiple amine or hydrazine sources are present (perhaps as impurities), transamination can occur, leading to a mixture of different triazole products.[1]

    • Solution: This reinforces the need for high-purity starting materials. Ensure that only the desired amidine and hydrazine derivatives are present in the reaction vessel.

    G Start Start Troubleshooting Yield Is the Yield Low? Start->Yield Isomer Isomeric Impurity Detected (Same Mass in MS)? Yield->Isomer No Sol_Yield Optimize Temp/Time Adjust Stoichiometry Screen Solvents Yield->Sol_Yield Yes Complex Complex Mixture? Isomer->Complex No Sol_Isomer Lower Reaction Temp. Consider Alternative Catalysis (e.g., Cu-catalyzed) Isomer->Sol_Isomer Yes Sol_Complex Use Anhydrous Conditions Verify Starting Material Purity Run Under Inert Atmosphere Complex->Sol_Complex Yes End Purify and Characterize Complex->End No Sol_Yield->End Sol_Isomer->End Sol_Complex->End

    Fig 2. A decision tree for troubleshooting common synthesis issues.

    Frequently Asked Questions (FAQs)

    Q1: What is the general mechanism for the synthesis of a 3,5-disubstituted 1,2,4-triazole from an amidine and an acylhydrazide?

    The reaction proceeds through a two-step sequence:

    • Condensation: The amidine reacts with the acylhydrazide via nucleophilic attack to form an N-acylamidrazone intermediate.

    • Cyclization: This intermediate then undergoes an intramolecular cyclization with the elimination of a water molecule to form the aromatic 1,2,4-triazole ring.

    Q2: How do I select the optimal solvent and temperature for my reaction?

    Solvent and temperature are intrinsically linked. The ideal combination solubilizes the starting materials and provides enough thermal energy for the reaction to proceed efficiently without promoting side reactions.

    SolventBoiling Point (°C)PolarityTypical Use CaseReference
    DMF 153Polar AproticExcellent starting point, good solvating power for many reagents.[1]
    DMSO 189Polar AproticUsed for less soluble reagents or when higher temperatures are needed.[2]
    Toluene 111Non-polarCan be used with a Dean-Stark trap to remove water and drive cyclization.[5]
    n-Butanol 118Polar ProticEffective in some base-catalyzed condensations of nitriles and hydrazides.[6]
    Microwave N/AVariesMicrowave-assisted synthesis can rapidly heat the reaction, often leading to shorter reaction times and improved yields.[5][7]

    Temperature Strategy: Begin with lower temperatures and only increase if necessary. The formation of the 1,3,4-oxadiazole side product is often accelerated more by heat than the desired triazole formation.[1]

    Q3: Are there modern, milder alternatives to classical high-temperature condensation methods?

    Yes, several modern synthetic methods can provide higher yields and better selectivity under milder conditions.

    • One-Pot, Multi-Component Reactions: These strategies combine several starting materials in a single step, often with high regioselectivity. For instance, reacting carboxylic acids, primary amidines, and monosubstituted hydrazines in one pot can be highly efficient.[8][9]

    • Catalyzed Reactions: The use of catalysts, particularly copper or iodine, can facilitate the reaction at lower temperatures.[4][10] These methods often feature broader substrate scope and better functional group tolerance.

    • Microwave-Assisted Synthesis: As mentioned, microwave irradiation is a powerful tool for accelerating these reactions, often reducing reaction times from hours to minutes and minimizing byproduct formation by providing controlled, rapid heating.[7]

    Experimental Protocols

    Protocol 1: General Procedure for Base-Catalyzed Synthesis of 3,5-Disubstituted 1,2,4-Triazoles from a Nitrile and a Hydrazide

    This protocol is a general starting point and may require optimization for specific substrates.[6]

    • Reagent Preparation: To a dry reaction vessel equipped with a magnetic stirrer and reflux condenser, add the nitrile (2.0 mmol), the acylhydrazide (1.0 mmol), and anhydrous potassium carbonate (0.5 mmol).

    • Solvent Addition: Add anhydrous n-butanol (3-4 mL).

    • Reaction: Heat the mixture to 150-160°C and stir vigorously. Monitor the reaction progress using TLC or LC-MS. The reaction may take 1-3 hours.

    • Workup: After completion, cool the reaction mixture to room temperature. Evaporate the solvent under reduced pressure.

    • Purification: Dilute the residue with methanol or ethyl acetate and filter to remove any inorganic salts. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield the pure 3,5-disubstituted 1,2,4-triazole.

    Protocol 2: Purification by Column Chromatography
    • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

    • Column Packing: Pack a glass column with silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Loading and Elution: Carefully load the adsorbed product onto the top of the column. Elute the column with the chosen solvent system, collecting fractions.

    • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and evaporate the solvent to obtain the purified (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine.

    References

    • D. J. St. Jean, Jr., S. F. Chen, P. F. J. Fuchs. (2011). Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. The Journal of Organic Chemistry, 76(5), 1297–1302. [Link]

    • D. J. St. Jean, Jr., et al. (2011). Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. Figshare. [Link]

    • J. T. Ryba, B. Pandya, L. Marcaurelle. (2011). Optimization of Triazole Production Through Microwave-Assisted Synthesis. Broad Institute. [Link]

    • W. S. Bechara, I. S. Khazhieva, E. Rodriguez, A. B. Charette. (2015). One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via Triflic Anhydride Activation of Secondary Amides Followed by Microwave-Induced Cyclodehydration. Organic Letters, 17(5), 1184–1187. [Link]

    • S. Thadke, S. Guchhait, S. Kumar. (2017). Reaction optimization for the NH-1,2,3-triazole synthesis. ResearchGate. [Link]

    • H. Chen, et al. (2024). Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via I2-Catalyzed Cycloaddition of Amidines with Hydrazones. The Journal of Organic Chemistry. [Link]

    • S. K. Gudimella, et al. (2021). Optimization of the reaction conditions in the synthesis of 5a. ResearchGate. [Link]

    • Organic Chemistry Portal. (2024). Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. [Link]

    • S. Panda, et al. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. [Link]

    • B. Kaur, et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]

    • M. K. Hilali, et al. (2024). Synthesis of N2-Substituted 1,2,3-Triazoles. Organic Letters. [Link]

    • S. S. Shagufta, S. Panda. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry. [Link]

    • B. Kaur, et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. [Link]

    • R. K. Singh, L. Kumari, R. Singh. (2018). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). International Journal of Scientific Research in Science and Technology. [Link]

    • P. Kaur, et al. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. [Link]

    • K. F. Shelke, S. B. Sapkal, S. S. Sonar. (2009). A Base-Catalyzed, Direct Synthesis of 3,5-Disubstituted 1,2,4-Triazoles from Nitriles and Hydrazides. ResearchGate. [Link]

    Sources

    Technical Support Center: Solvent Selection for (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine Extraction

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support guide for the extraction of (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine. This document provides researchers, scientists, and drug development professionals with in-depth guidance on selecting the appropriate solvent system for efficient extraction. Here, we will delve into the causal factors behind experimental choices and provide troubleshooting solutions to common challenges encountered in the lab.

    Frequently Asked Questions (FAQs)

    Q1: What are the key physicochemical properties of (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine to consider for solvent selection?

    A1: Understanding the molecule's structure is paramount. (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine is a moderately polar molecule containing a basic primary amine and a 1,2,4-triazole ring. Key properties to consider are:

    • Polarity: The presence of the triazole ring with its nitrogen atoms capable of hydrogen bonding, and the primary amine group, confer a degree of polarity. However, the phenyl and methyl groups introduce non-polar character. PubChem predicts an XlogP of 1.0, suggesting a balance between hydrophilic and lipophilic properties.[1]

    • Basicity (pKa): The primary amine group is basic and will be protonated in acidic solutions. The 1,2,4-triazole ring itself is amphoteric.[2] The pKa of the neutral 1,2,4-triazole molecule is approximately 10.26, while the pKa for the protonated form is about 2.45.[2] The exact pKa of the target molecule will be influenced by its substituents, but we can expect it to be a base that can be readily protonated. This pH-dependent charge is a critical lever to manipulate for successful extraction.

    • Solubility: Due to its ability to be protonated, the molecule's solubility is highly dependent on pH. As a salt (e.g., hydrochloride), it is expected to have good solubility in aqueous solutions.[3] In its free base form, it will have higher solubility in organic solvents.

    Q2: What is the fundamental principle for extracting this compound from an aqueous solution?

    A2: The core principle is liquid-liquid extraction (LLE), which separates compounds based on their differential solubilities in two immiscible liquids, typically an aqueous phase and an organic solvent phase.[4][5] For (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine, we exploit its basicity. The general workflow is as follows:

    • pH Adjustment: The aqueous solution containing the target molecule is made basic (typically pH 9-11) by adding a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). This deprotonates the aminium salt, converting it to the free base.

    • Increased Lipophilicity: The free base is significantly less polar and more soluble in organic solvents than its protonated salt form.

    • Extraction: An appropriate water-immiscible organic solvent is added, and the mixture is thoroughly agitated. The neutral amine partitions into the organic phase.

    • Phase Separation: The two liquid phases are allowed to separate, and the organic layer containing the desired compound is collected.

    This process can be visualized with the following workflow:

    G cluster_0 Aqueous Phase cluster_1 Organic Phase Aqueous_Mixture Aqueous solution of (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine (likely as a salt) Basified_Mixture Basified aqueous solution (pH 9-11) [Amine is in free base form] Aqueous_Mixture->Basified_Mixture Add base (e.g., NaOH) Aqueous_Waste Aqueous waste Basified_Mixture->Aqueous_Waste Separate layers Organic_Solvent Add immiscible organic solvent (e.g., Ethyl Acetate, DCM) Extracted_Product Organic layer with purified amine Organic_Solvent->Extracted_Product Liquid-Liquid Extraction

    Caption: Workflow for the extraction of the target amine.

    Q3: Which organic solvents are recommended for the extraction, and what are the trade-offs?

    A3: The choice of solvent is critical for achieving high recovery and purity. Here are some common choices, along with their pros and cons:

    SolventPolarityBoiling Point (°C)AdvantagesDisadvantages
    Ethyl Acetate (EtOAc) Medium77.1Good dissolving power for many organic compounds, relatively low toxicity, easily evaporated.[6][7]Can be partially miscible with water (salting out with brine may be needed), can potentially react with nucleophilic amines over long periods.[8]
    Dichloromethane (DCM) Medium39.6Excellent solvent for a wide range of organic compounds, high density allows for easy separation from the aqueous layer (forms the bottom layer).Health and environmental concerns (potential carcinogen), low boiling point makes it volatile.
    Chloroform (CHCl₃) Medium61.2Similar to DCM in solvent properties, higher boiling point than DCM.Toxic and a suspected carcinogen, can form hazardous phosgene gas.[8]
    Methyl tert-butyl ether (MTBE) Low55.2Less prone to peroxide formation than diethyl ether, good solvent for many organic compounds.Environmental concerns due to its persistence in groundwater.
    Toluene Low110.6Good for extracting less polar compounds, high boiling point.Can be difficult to remove completely, relatively toxic.

    For initial trials, ethyl acetate is often a good starting point due to its effectiveness and lower toxicity profile compared to chlorinated solvents.

    Q4: How can I improve the efficiency of the extraction?

    A4: To maximize the amount of compound transferred from the aqueous to the organic phase:

    • Multiple Extractions: Perform several extractions with smaller volumes of organic solvent rather than a single extraction with a large volume. This is more efficient at recovering the compound.

    • Salting Out: Add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the polarity of the aqueous phase and can decrease the solubility of the organic compound in it, driving more of it into the organic phase. This is particularly useful with solvents that have some water miscibility, like ethyl acetate.

    • Ensure Proper pH: Use a pH meter or pH paper to confirm that the aqueous layer is sufficiently basic before extraction. A pH that is too low will result in incomplete deprotonation of the amine and poor extraction efficiency.

    • Vigorous Mixing: Ensure thorough mixing of the two phases to maximize the surface area for mass transfer. A separatory funnel is the standard laboratory equipment for this purpose.[5]

    Troubleshooting Guide

    Problem 1: Low Extraction Yield
    Potential Cause Troubleshooting Step
    Incomplete Basification Before extraction, measure the pH of the aqueous layer. Ensure it is in the range of 9-11 to fully deprotonate the amine. Add more base if necessary.
    Insufficient Mixing Shake the separatory funnel vigorously for 1-2 minutes, periodically venting to release pressure.
    Incorrect Solvent Choice The target compound may have low solubility in the chosen solvent. Try a different solvent from the recommended list. A small-scale trial can help determine the best option.
    Single Extraction Performed Perform at least three sequential extractions of the aqueous layer with fresh portions of the organic solvent. Combine the organic extracts.
    Compound is still in the aqueous layer After extraction, acidify a small sample of the aqueous layer and analyze by a suitable method (e.g., TLC, LC-MS) to check for the presence of your compound.
    Problem 2: Emulsion Formation at the Interface

    An emulsion is a stable suspension of one liquid in another, which prevents the clear separation of the organic and aqueous layers.

    Potential Cause Troubleshooting Step
    Vigorous Shaking Shake more gently or use a swirling motion instead of vigorous shaking.
    High Concentration of Compound Dilute the mixture with more of both the aqueous and organic phases.
    Presence of Surfactants or Particulate Matter Filter the initial aqueous solution before extraction. To break an existing emulsion, try adding a small amount of brine or a few drops of a different organic solvent with a different polarity. Gentle swirling or allowing the mixture to stand for an extended period can also help. In some cases, centrifugation can be effective.
    Problem 3: Difficulty in Phase Separation
    Potential Cause Troubleshooting Step
    Similar Densities of the Two Phases If using a solvent with a density close to water (e.g., ethyl acetate), separation can be slow. Add brine to increase the density of the aqueous phase.
    Small Volume of One Phase If one layer is very small, it can be difficult to see and separate. Dilute with more of the appropriate solvent.

    Solvent Selection Decision Tree

    The following diagram outlines the logical steps for selecting an appropriate extraction solvent.

    G start Start: Aqueous solution of (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine check_ph Is the aqueous solution basic (pH 9-11)? start->check_ph add_base Add base (e.g., NaOH, K₂CO₃) to reach pH 9-11 check_ph->add_base No select_solvent Select an initial extraction solvent. Recommendation: Ethyl Acetate check_ph->select_solvent Yes add_base->select_solvent perform_extraction Perform liquid-liquid extraction select_solvent->perform_extraction check_yield Is the extraction yield satisfactory? perform_extraction->check_yield troubleshoot Troubleshoot: - Perform multiple extractions - Add brine ('salting out') - Try an alternative solvent (e.g., DCM) check_yield->troubleshoot No end End: Purified compound in organic solvent check_yield->end Yes troubleshoot->perform_extraction

    Caption: Decision tree for solvent selection in the target amine extraction.

    References

    • Overview of Liquid-Liquid Extraction (LLE)
    • Liquid-Liquid Extraction: An Overview. Syrris.
    • Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. (2017, November 10).
    • Liquid-Liquid Extraction of Polar Organic Compounds. (2020, November 12).
    • Liquid–liquid extraction. Wikipedia.
    • Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole. (2022, February 14). ChemicalBook.
    • The pKa values of 1,2,4-triazole and its alkyl derivatives.
    • Synthesis of 1,2,4-Triazole Derivatives: A Detailed Protocol for Researchers. Benchchem.
    • Switchable Hydrophilicity Amine Product Extraction: Efficient Separation of Tertiary Amines via Carbon Dioxide-Induced Polarity Switch in Homogeneous Catalysis. (2025, January 22).
    • 1,2,4-Triazole. Wikipedia.
    • Extraction solvent for amines in an aqueous reaction solution? (2023, May 25). Reddit.
    • (5-methyl-1h-1,2,4-triazol-3-yl)(phenyl)methanamine. PubChemLite.
    • A review on methods of synthesis of 1,2,4-triazole deriv
    • Solubility and stability of (1H-1,2,3-triazol-4-yl)methanamine in different solvents. Benchchem.

    Sources

    Technical Support Center: Troubleshooting Scale-Up of (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. This guide is engineered for process chemists, researchers, and drug development professionals scaling up the synthesis of (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine .

    The 1,2,4-triazole motif is a privileged azaheterocyclic scaffold widely utilized in the design of kinase inhibitors, antifungal agents, and novel riboswitch-targeting antibiotics [1]. However, translating its synthesis from the bench to pilot-plant scale introduces critical challenges, including chiral degradation, incomplete cyclization, and the propagation of process impurities. This guide provides field-proven, mechanistically grounded solutions to ensure high-yield, high-purity scale-up.

    🛠️ Frequently Asked Questions (Troubleshooting Guide)

    Q1: Why am I observing significant racemization at the benzylic position during the triazole cyclization step?

    The Causality: The proton located at the benzylic carbon (the methanamine carbon) is highly acidic. This acidity is driven by the electron-withdrawing nature of both the adjacent phenyl ring and the newly forming 1,2,4-triazole ring. During traditional cyclization protocols, strong bases (like sodium methoxide or potassium carbonate) are used at reflux temperatures to liberate acetamidine from its hydrochloride salt. Under these harsh conditions, base-catalyzed deprotonation occurs at the benzylic position, forming a planar enolate-like intermediate that rapidly racemizes upon reprotonation.

    The Solution: To preserve chiral integrity, the basicity of the reaction medium must be strictly controlled. Replace strong inorganic bases with a mild, sterically hindered organic base such as N,N-Diisopropylethylamine (DIPEA) or use sodium acetate (NaOAc) as a buffer. Furthermore, transitioning from a high-temperature reflux to a Lewis acid-catalyzed cyclization (e.g., using mild I₂ catalysis or acetic acid) at a lower temperature (80 °C) prevents the deprotonation event while maintaining cyclization kinetics [2].

    Q2: How do I minimize the formation of the uncyclized "acyl amidrazone" intermediate during 10-kg scale runs?

    The Causality: The formation of the 1,2,4-triazole ring from a hydrazide and an amidine is a two-step process: an initial condensation to form an acyl amidrazone intermediate, followed by an intramolecular dehydration to close the ring. The final dehydration step is endothermic and reversible. On a small scale, ambient evaporation or molecular sieves easily drive the equilibrium forward. On a 10-kg scale, water accumulates in the reactor, shifting the equilibrium backward and stalling the reaction, leaving high levels of the uncyclized intermediate.

    The Solution: You must implement an active, continuous water-removal system. Utilize a Dean-Stark apparatus with an azeotropic solvent system, such as Toluene/1-Butanol (4:1 v/v). As the reaction proceeds at 110 °C, the water is continuously stripped from the reactor, forcing the thermodynamic closure of the 1,2,4-triazole ring.

    Q3: What causes the "des-methyl" impurity, and what is the most effective way to clear it?

    The Causality: The des-methyl impurity—(1H-1,2,4-triazol-3-yl)(phenyl)methanamine—lacks the 5-methyl group on the triazole ring. This is almost exclusively caused by formamidine contamination within the acetamidine hydrochloride starting material. Acetamidine is highly hygroscopic and prone to degradation, and lower-tier commercial batches frequently contain formamidine as a synthetic byproduct.

    The Solution: First, establish strict incoming Quality Control (QC) for acetamidine, ensuring formamidine levels are <0.1% via quantitative NMR. Second, if the impurity forms, do not attempt to clear it at the final deprotected amine stage, as the polarity difference is negligible. Instead, perform a selective crystallization at the N-Boc protected stage. The Boc-protected 5-methyl triazole is significantly more lipophilic and crystallizes efficiently from Ethyl Acetate/Heptane, leaving the des-methyl impurity in the mother liquor.

    📊 Quantitative Data: Cyclization Optimization

    The following table summarizes the process optimization data for the condensation of N-Boc-phenylglycine hydrazide with acetamidine hydrochloride.

    Reaction ConditionBase UsedTemp (°C)Water RemovalYield (%)Chiral Purity (ee %)Uncyclized Impurity (%)
    Standard BenchK₂CO₃120None (Reflux)62.445.1 (Racemized)15.3
    Trial 1DIPEA120None (Reflux)71.088.518.2
    Trial 2NaOAc110Molecular Sieves84.596.24.1
    Optimized Scale-Up DIPEA 110 Dean-Stark (Toluene) 93.2 99.1 < 0.5

    🧪 Experimental Protocol: Optimized Scale-Up Workflow

    This protocol outlines a self-validating system for the synthesis of the target compound, incorporating In-Process Controls (IPCs) to ensure the causality of failure is eliminated at each step.

    Step 1: Condensation and Azeotropic Cyclization
    • Charge Reactor: To a dry 50 L glass-lined reactor, charge N-Boc-phenylglycine hydrazide (1.0 eq, 5.0 kg) and acetamidine hydrochloride (1.5 eq, 2.67 kg).

    • Solvent Addition: Add a solvent mixture of Toluene (25 L) and 1-Butanol (6 L). Stir at 250 rpm until a uniform suspension is achieved.

    • Base Addition: Slowly charge DIPEA (2.0 eq, 6.5 L) over 30 minutes, maintaining the internal temperature below 30 °C to prevent premature exothermic degradation.

    • Azeotropic Dehydration: Equip the reactor with a Dean-Stark trap. Heat the jacket to achieve an internal temperature of 110 °C.

    • IPC Checkpoint 1: Monitor water collection in the Dean-Stark trap. Once the theoretical volume of water (~338 mL) is collected (approx. 12 hours), sample the reaction for HPLC analysis. Validation: The reaction is deemed complete when the acyl amidrazone intermediate is <0.5%.

    • Workup: Cool to 20 °C, wash the organic layer with 5% aqueous citric acid (2 x 10 L) to remove excess acetamidine and DIPEA, followed by brine (10 L).

    Step 2: Impurity Clearance via Crystallization
    • Solvent Swap: Concentrate the organic layer under reduced pressure to approximately 10 L.

    • Crystallization: Heat to 60 °C and slowly add Heptane (20 L) as an antisolvent. Cool the mixture to 5 °C at a rate of 10 °C/hour.

    • Filtration: Filter the resulting white crystalline solid. Wash with cold Heptane (5 L) and dry under vacuum at 45 °C.

    • IPC Checkpoint 2: Chiral HPLC and LC-MS. Validation: Ensure enantiomeric excess (ee) is >99.0% and des-methyl impurity is <0.1%.

    Step 3: Deprotection
    • Acidic Cleavage: Suspend the purified N-Boc intermediate in Methanol (15 L). Slowly add 4M HCl in Dioxane (3.0 eq).

    • Agitation: Stir at 25 °C for 4 hours. CO₂ evolution will be observed.

    • Isolation: Concentrate the mixture to a solid, triturate with cold Diethyl Ether (10 L), and filter to isolate (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine hydrochloride as a highly pure white powder [3].

    🗺️ Process Visualization

    G N1 N-Boc-phenylglycine Hydrazide N3 Condensation (Acyl Amidrazone Intermediate) N1->N3 N2 Acetamidine HCl + DIPEA (Mild Base) N2->N3 Prevents Racemization N4 Azeotropic Dehydration (Dean-Stark, Toluene 110°C) N3->N4 Drives Equilibrium (-H2O) N5 Des-methyl Impurity Clearance (EtOAc/Heptane Crystallization) N4->N5 N6 Purified N-Boc-Protected 1,2,4-Triazole N5->N6 IPC: ee >99% N7 HCl/MeOH Deprotection (25°C, 4 hours) N6->N7 N8 Final Product: (5-methyl-1H-1,2,4-triazol-3-yl) (phenyl)methanamine HCl N7->N8

    Workflow for the scale-up synthesis and impurity clearance of the 1,2,4-triazole intermediate.

    📚 References

    • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review Source: National Center for Biotechnology Information (NCBI), PubMed Central (PMC) URL:[Link][1]

    • Novel 1, 2, 4-Triazoles as Antifungal Agents Source: National Center for Biotechnology Information (NCBI), PubMed Central (PMC) URL:[Link] [2]

    • Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via I2-Catalyzed Cycloaddition of Amidines with Hydrazones Source: American Chemical Society (ACS) Publications URL:[Link][3]

    Validation & Comparative

    A Comparative Guide to the Binding Affinity of (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine Analogs and Related 1,2,4-Triazole Scaffolds

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides a comparative analysis of the binding affinities of molecules centered around the (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine core structure and related 1,2,4-triazole-containing compounds. While direct comparative data for a series of immediate analogs of the title compound is not extensively available in the public domain, this document synthesizes findings from various studies on diverse 1,2,4-triazole derivatives to elucidate key structure-activity relationships (SAR) and present representative binding affinity data. Furthermore, detailed experimental protocols for assessing binding affinity are provided to empower researchers in their drug discovery and development endeavors.

    Introduction: The 1,2,4-Triazole Scaffold in Medicinal Chemistry

    The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability, hydrogen bonding capability, and dipole moment, which facilitate high-affinity interactions with biological targets.[1] This five-membered heterocycle is a cornerstone in the design of a wide array of therapeutic agents, including antifungal, anticancer, antiviral, and anticonvulsant drugs.[2] The versatility of the 1,2,4-triazole nucleus allows for the introduction of various substituents, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired biological activity and selectivity.

    The core structure of (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine presents a framework with multiple points for chemical modification. Alterations to the phenyl ring, the methyl group on the triazole, and the methanamine linker can significantly impact the molecule's interaction with target proteins. Understanding these structure-activity relationships is paramount for the rational design of potent and selective ligands.

    Structure-Activity Relationships (SAR) of 1,2,4-Triazole Analogs

    The binding affinity of 1,2,4-triazole derivatives is intricately linked to the nature and position of their substituents. Analysis of various studies reveals several key trends:

    • Substitutions on the Phenyl Ring: The electronic and steric properties of substituents on the phenyl ring play a crucial role in modulating binding affinity. Electron-donating groups can enhance potency in some cases, while electron-withdrawing groups may be favorable for others, depending on the specific interactions within the receptor's binding pocket.[2] For instance, in a series of 1,2,4-triazole antagonists for the human A2A adenosine receptor, substitutions on the phenoxy ring did not dramatically improve affinity, suggesting that the core structure was already well-suited for the target.[3]

    • Modifications of the Triazole Core: The substitution pattern on the 1,2,4-triazole ring itself is critical. The introduction of different functional groups can influence the molecule's hydrogen bonding capacity and overall conformation. For example, the incorporation of a thioether moiety into a myrtenal-based 1,2,4-triazole scaffold was shown to be beneficial for increasing antifungal activity.[2]

    • Alterations of the Linker Group: The nature and length of the linker connecting the triazole and phenyl moieties can significantly affect the molecule's flexibility and its ability to adopt an optimal conformation for binding.

    The following diagram illustrates a generalized structure-activity relationship for 1,2,4-triazole derivatives, highlighting key areas for modification.

    SAR cluster_core Core Scaffold cluster_mods Potential Modification Sites Core (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine Analog R1 Phenyl Ring Substituents (R1, R2, R3...) - Halogens - Alkyl/Alkoxy - Nitro, etc. Core->R1 Influences hydrophobic and electronic interactions R4 Triazole Substituent (R4) - Methyl - Other alkyls - Aryl groups Core->R4 Affects steric hindrance and hydrogen bonding Linker Linker Modification - Chain length - Rigidity - Heteroatoms Core->Linker Determines optimal orientation in binding pocket

    Caption: Generalized Structure-Activity Relationship (SAR) for 1,2,4-triazole analogs.

    Comparative Binding Affinity Data

    The following table summarizes binding affinity data for a selection of 1,2,4-triazole derivatives from various studies. It is important to note that these compounds are not direct analogs of (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine but serve to illustrate the range of affinities and targets for this class of molecules.

    Compound ClassTargetBinding Affinity (IC₅₀/Kᵢ)Reference
    Triazolo[1,5-a]pyrimidinonesBenzodiazepine ReceptorKᵢ: 0.42 nM, IC₅₀: 0.68 nM[2]
    Diarylurea derivatives with triazolec-Kit, RET, FLT3IC₅₀: 0.85 - 1.54 µM[2]
    1,2,4-Triazole AntagonistsHuman A₂A Adenosine ReceptorKᵢ: ~2 µM[3]
    Triazole-based P2X7 LigandsHuman P2X7 ReceptorIC₅₀: 4.8 ± 1.1 nM[4]
    Nor-codeine Triazole DerivativesMu Opioid ReceptorsKᵢ: 0.55 nM, IC₅₀: 1.25 nM[5]
    Triazole derivativesGhrelin Receptor (GHS-R1a)IC₅₀: 108 nM[6]

    Experimental Protocols for Binding Affinity Determination

    The determination of binding affinity is a critical step in drug discovery. Two widely used and robust methods are Radioligand Binding Assays and Surface Plasmon Resonance (SPR).

    Radioligand Binding Assay (Competitive Inhibition)

    Radioligand binding assays are a gold standard for quantifying the interaction between a ligand and a receptor.[7] A competitive binding assay measures the ability of an unlabeled test compound to displace a radiolabeled ligand from its receptor.

    Protocol:

    • Membrane Preparation:

      • Homogenize tissue or cells expressing the target receptor in a suitable buffer.

      • Centrifuge the homogenate to pellet the cell membranes.

      • Wash the membrane pellet and resuspend in an appropriate assay buffer.

      • Determine the protein concentration of the membrane preparation.

    • Assay Setup:

      • In a 96-well plate, add the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound (the analog).

      • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

    • Incubation:

      • Incubate the plate at a specific temperature for a duration sufficient to reach binding equilibrium.

    • Separation of Bound and Free Ligand:

      • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The membranes with bound radioligand will be trapped on the filter.

      • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Detection:

      • Dry the filter mats and add a scintillation cocktail.

      • Measure the radioactivity on the filters using a scintillation counter.

    • Data Analysis:

      • Calculate the specific binding by subtracting non-specific binding from total binding.

      • Plot the percentage of specific binding against the logarithm of the test compound concentration.

      • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

      • Calculate the inhibition constant (Kᵢ) from the IC₅₀ value using the Cheng-Prusoff equation.

    The following diagram illustrates the workflow of a competitive radioligand binding assay.

    RadioligandAssay A 1. Membrane Preparation (Receptor Source) B 2. Assay Setup - Membranes - Radioligand - Test Compound (Analog) A->B C 3. Incubation (Reach Equilibrium) B->C D 4. Filtration (Separate Bound/Free) C->D E 5. Scintillation Counting (Detect Radioactivity) D->E F 6. Data Analysis (Determine IC50 and Ki) E->F

    Caption: Workflow of a Competitive Radioligand Binding Assay.

    Surface Plasmon Resonance (SPR)

    SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.[8][9] It measures changes in the refractive index at the surface of a sensor chip as an analyte in solution binds to a ligand immobilized on the chip.

    Protocol:

    • Ligand Immobilization:

      • Select an appropriate sensor chip.

      • Immobilize the target protein (ligand) onto the sensor chip surface using a suitable coupling chemistry (e.g., amine coupling).

    • Analyte Preparation:

      • Prepare a series of dilutions of the test compound (analyte) in a suitable running buffer.

    • Binding Measurement:

      • Inject the running buffer over the sensor surface to establish a stable baseline.

      • Inject the different concentrations of the analyte over the sensor surface (association phase).

      • After the association phase, flow the running buffer over the surface to monitor the dissociation of the analyte from the ligand (dissociation phase).

      • Between different analyte injections, regenerate the sensor surface using a specific regeneration solution to remove all bound analyte.

    • Data Analysis:

      • The binding events are recorded as a sensorgram (response units vs. time).

      • Analyze the sensorgrams to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ = kₔ/kₐ).

    The diagram below outlines the key steps in an SPR experiment.

    SPRAssay A 1. Ligand Immobilization (Target Protein on Chip) B 2. Analyte Injection (Test Compound in Solution) A->B C 3. Association Phase (Binding to Ligand) B->C D 4. Dissociation Phase (Release from Ligand) C->D E 5. Regeneration (Prepare for next cycle) D->E F 6. Data Analysis (Determine ka, kd, and KD) D->F E->B Next Concentration

    Caption: Workflow of a Surface Plasmon Resonance (SPR) Experiment.

    Conclusion

    References

    • An insight on medicinal attributes of 1,2,4-triazoles. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

    • Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

    • Exploring the electronic and pharmacological properties of 1,2,3-triazole derivatives: Synthesis, DFT modeling, and AKT1 binding affinity. (2025, July 3). Arabian Journal of Chemistry. Retrieved from [Link]

    • Triazole-Based Radioligands for PET of P2X7R: Syntheses, Conformational Studies, and Preliminary Autoradiographic Evaluation of [18F]AM-10. (2025, August 6). National Center for Biotechnology Information. Retrieved from [Link]

    • A beginner's guide to surface plasmon resonance. (2023, February 13). Portland Press. Retrieved from [Link]

    • Structure–Activity Relationships and Molecular Modeling of 1,2,4-Triazoles as Adenosine Receptor Antagonists. (2012, July 30). ACS Medicinal Chemistry Letters. Retrieved from [Link]

    • In vitro binding affinities (IC50, ki) and docking study results (ΔG) of the novel compounds. (n.d.). ResearchGate. Retrieved from [Link]

    • Correlation between the results of radioligand binding assay and the results of in vivo study. (n.d.). ResearchGate. Retrieved from [Link]

    • Structure–Activity Relationships and Molecular Modeling of 1,2,4-Triazoles as Adenosine Receptor Antagonists. (2012, September 13). ACS Publications. Retrieved from [Link]

    • Principle and Protocol of Surface Plasmon Resonance (SPR). (n.d.). Creative BioMart. Retrieved from [Link]

    • Evaluating Triazole-Substituted Pyrrolopyrimidines as CSF1R Inhibitors. (2025, June 18). MDPI. Retrieved from [Link]

    • Discovery of[2][4][10]Triazole Derivatives as New Metallo-β-Lactamase Inhibitors. (2025, October 16). ResearchGate. Retrieved from [Link]

    • Development of novel 1,2,4-triazole containing compounds with anticancer and potent anti-CB1 activity. (2023, July 27). Taylor & Francis Online. Retrieved from [Link]

    • Synthesis and Pharmacological in Vitro and in Vivo Evaluations of Novel Triazole Derivatives as Ligands of the Ghrelin Receptor. 1. (2007, March 22). Journal of Medicinal Chemistry. Retrieved from [Link]

    • Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl). (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

    • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2025, April 10). National Center for Biotechnology Information. Retrieved from [Link]

    • Binding mode of triazole derivatives as aromatase inhibitors based on docking, protein ligand interaction fingerprinting, and molecular dynamics simulation studies. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

    • Integrated computational and experimental identification of N-[(1H-1,2,4-triazol-3-yl)phenyl]-1-(1H-pyrazolo[3,4-b]pyridin-3-yl)methanamide as a potent and selective TIM-3 inhibitor for NSCLC immunotherapy. (2025, June 8). Frontiers. Retrieved from [Link]

    • A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles …. (n.d.). ResearchGate. Retrieved from [Link]

    • Novel Triazole‐Tethered Derivatives of Nor‐codeine: Synthesis, Radioligand Binding Assay, Docking Study and Evaluation of Their Analgesic Properties. (2020, December 10). ResearchGate. Retrieved from [Link]

    • Structure-activity relationships and molecular modeling of 1,2,4-triazoles as adenosine receptor antagonists. (2012, September 13). PubMed. Retrieved from [Link]

    • Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. (2017, October 13). National Center for Biotechnology Information. Retrieved from [Link]

    • Molecular Docking, ADME Study, Synthesis And Characterization Of Some 1,2,3-Triazole Derivatives Of 4-(1H-Benzimidazol-2-Yl) Ani. (n.d.). Journal of Pharmaceutical Negative Results. Retrieved from [Link]

    • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

    • Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds. (2024, January 12). Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]

    • Surface Plasmon Resonance for Protein-Protein Interactions. (2021, November 4). Affinité Instruments. Retrieved from [Link]

    Sources

    A Senior Application Scientist's Guide to the Validation of LC-MS/MS Methods for the Detection of (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine

    Author: BenchChem Technical Support Team. Date: March 2026

    For: Researchers, scientists, and drug development professionals engaged in the bioanalysis of novel psychoactive substances (NPS).

    Introduction: The Analytical Imperative for Novel Psychoactive Substances

    The emergence of novel psychoactive substances (NPS) presents a continuous challenge to clinical and forensic toxicology.[1][2] Among these is (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine, a compound whose structural motifs suggest potential pharmacological activity and a need for sensitive and specific detection methods. As with many NPS, its ever-evolving chemical landscape necessitates robust analytical techniques to ensure accurate identification and quantification in complex biological matrices.[3][4]

    Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for this task, offering unparalleled sensitivity and selectivity.[5][6] However, the power of this technique is only realized through a rigorous and systematic validation process. This guide provides a comprehensive framework for the validation of an LC-MS/MS method for (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine, grounded in the principles outlined by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[7][8][9][10] The objective is not merely to present a protocol but to explain the scientific rationale behind each validation parameter, ensuring the final method is fit for its intended purpose and generates reliable, defensible data.[11][12]

    Part 1: Method Development & Pre-Validation Strategy

    Before formal validation begins, a robust and reliable method must be developed. This phase is exploratory but critical, as decisions made here will directly impact the success of the validation.

    Analyte and Internal Standard (IS) Characterization

    The target analyte, (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine (Molecular Formula: C10H12N4), is a small molecule containing a triazole ring, a common feature in various pharmaceuticals and fungicides.[13][14] Its basic nitrogen atoms make it amenable to positive mode electrospray ionization (ESI).

    The cornerstone of quantitative bioanalysis is the internal standard (IS). An ideal IS compensates for variability during sample preparation and analysis.[6][15]

    • The Gold Standard: Stable Isotope-Labeled (SIL) IS: A SIL-IS, such as a deuterium (D) or carbon-13 (¹³C) labeled version of the analyte, is the preferred choice.[16][17][18] It shares near-identical physicochemical properties with the analyte, ensuring it co-elutes and experiences the same degree of extraction variability and matrix effects.[16][18]

    • Alternative: Structural Analogue IS: When a SIL-IS is unavailable, a structural analogue can be used.[16][17] This compound should be closely related to the analyte in chemical structure and properties but must be chromatographically resolved from it.

    Causality: The use of a co-eluting SIL-IS is crucial because it tracks the analyte through every step of the process. Any loss of analyte during extraction or any suppression of the MS signal due to matrix components will be mirrored by the SIL-IS, allowing for an accurate ratio-based calculation of the analyte's concentration.[16][19]

    Mass Spectrometry (MS/MS) Optimization

    The goal is to find the most intense and stable Multiple Reaction Monitoring (MRM) transitions for the analyte and IS.

    Experimental Protocol:

    • Prepare a ~1 µg/mL solution of the analyte and IS in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Infuse the solution directly into the mass spectrometer.

    • In positive ESI mode, acquire a full scan (Q1) mass spectrum to identify the protonated molecular ion, [M+H]⁺. For our analyte (MW: 188.24 g/mol ), this would be at m/z 189.1.

    • Select the [M+H]⁺ ion as the precursor ion.

    • Perform a product ion scan (Q3) to identify the most abundant and stable fragment ions generated by collision-induced dissociation (CID).

    • Select the most intense precursor-to-product ion transition for quantification (quantifier) and a second, less intense transition for confirmation (qualifier).

    • Optimize the collision energy (CE) and other source parameters (e.g., declustering potential, source temperature) for each MRM transition to maximize signal intensity.

    Chromatographic Separation (LC)

    Effective chromatography is the first line of defense against matrix effects. The objective is to achieve a sharp, symmetrical peak for the analyte, well-separated from endogenous matrix components.

    • Column Choice: Reversed-phase chromatography using a C18 column is a common starting point for small molecules like this. The polar nature of the triazole moiety may also warrant testing a column with a different selectivity, such as a Phenyl-Hexyl or a Polar-Embedded phase.

    • Mobile Phase: A typical mobile phase consists of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol). The acidic modifier aids in the protonation of the analyte, enhancing ESI+ sensitivity.

    • Gradient Elution: A gradient elution, starting with a high aqueous percentage and ramping up the organic phase, is generally effective for eluting the analyte while separating it from early-eluting, highly polar matrix components and late-eluting nonpolar components like phospholipids.[20]

    Sample Preparation: A Comparison of Techniques

    The goal of sample preparation is to extract the analyte from the biological matrix (e.g., plasma, urine) while removing interfering substances like proteins and phospholipids.[20][21] The choice of technique is a trade-off between cleanliness, recovery, throughput, and cost.

    Technique Principle Pros Cons Best For
    Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.[1][2]Fast, simple, inexpensive, high throughput."Dirty" extracts, high risk of matrix effects.[20]Rapid screening, methods with robust chromatography.
    Liquid-Liquid Extraction (LLE) Partitioning the analyte between two immiscible liquid phases based on pH and polarity.Cleaner extracts than PPT, can be selective.More labor-intensive, uses larger solvent volumes.Removing highly water-soluble interferences (salts).
    Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent and eluted with a solvent.[3][4]Cleanest extracts, high recovery, reduces matrix effects.[20]Most expensive, requires method development.Low concentration targets, complex matrices.

    Trustworthiness: A "dilute-and-shoot" approach (simple dilution of the sample) is generally not recommended for regulated bioanalysis due to the high likelihood of significant matrix effects that can compromise data accuracy.[19][22] A more thorough cleanup via LLE or SPE is a self-validating system; by removing more interferences, you inherently increase the robustness and reliability of the method.

    Part 2: The Core Validation Experiments: A Step-by-Step Guide

    Full method validation establishes that the analytical method is suitable for its intended purpose.[11][12] The following parameters must be assessed according to regulatory guidelines.[8][10][23]

    Selectivity and Specificity
    • Objective: To demonstrate that the method can unequivocally measure the analyte in the presence of endogenous matrix components, metabolites, and other potential interferences.

    • Experimental Protocol:

      • Analyze at least six blank matrix samples from individual sources.

      • Analyze blank matrix spiked only with the internal standard.

      • Analyze blank matrix spiked with the analyte at the Lower Limit of Quantification (LLOQ).

    • Acceptance Criteria (FDA/EMA):

      • In blank samples, any response at the retention time of the analyte should be ≤ 20% of the LLOQ response.[8][10]

      • Any response at the retention time of the IS should be ≤ 5% of the mean IS response in calibration standards and QCs.[8][10]

    Calibration Curve and Sensitivity (LLOQ)
    • Objective: To demonstrate the relationship between the instrument response and the known concentration of the analyte over a specific range. The LLOQ is the lowest concentration on this curve that can be measured with acceptable accuracy and precision.

    • Experimental Protocol:

      • Prepare a series of calibration standards by spiking blank matrix with known concentrations of the analyte.

      • Include a blank sample (matrix with IS) and a zero sample (matrix without analyte or IS).

      • The curve should consist of a minimum of six non-zero concentration levels.

      • Analyze the standards and plot the peak area ratio (analyte/IS) versus the nominal concentration.

      • Apply a linear regression model with a 1/x or 1/x² weighting.

    • Acceptance Criteria (FDA/EMA):

      • The correlation coefficient (r²) should be ≥ 0.99.

      • The back-calculated concentration for each standard must be within ±15% of the nominal value (±20% at the LLOQ).[8][10]

      • At least 75% of the standards must meet this criterion.

      • The LLOQ must be established with a signal-to-noise ratio of at least 5 and meet accuracy and precision criteria.[24]

    Accuracy and Precision
    • Objective: To determine the closeness of measured concentrations to the true value (accuracy) and the degree of scatter between repeated measurements (precision).

    • Experimental Protocol:

      • Prepare Quality Control (QC) samples in blank matrix at a minimum of four concentration levels:

        • LLOQ

        • Low QC (≤ 3x LLOQ)

        • Medium QC

        • High QC (≥ 75% of the Upper Limit of Quantification)

      • Intra-day (Within-run): Analyze at least five replicates of each QC level in a single analytical run.

      • Inter-day (Between-run): Analyze the QC samples on at least three different days.

    • Acceptance Criteria (FDA/EMA):

      • Accuracy: The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).[25][26]

      • Precision: The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).[25][26]

    Validation Parameter Acceptance Criteria (General) Acceptance Criteria (at LLOQ)
    Accuracy (Mean % Bias) Within ±15%Within ±20%
    Precision (% CV) ≤ 15%≤ 20%
    Summary of Accuracy and Precision Acceptance Criteria based on FDA and EMA guidelines.
    Matrix Effect
    • Objective: To assess the suppression or enhancement of analyte ionization caused by co-eluting matrix components.[5][19][22][27] This is a critical parameter for LC-MS/MS.

    • Causality: Endogenous compounds, particularly phospholipids, can co-elute with the analyte and compete for ionization in the MS source, leading to a suppressed (or, less commonly, enhanced) signal.[20] This can lead to inaccurate and unreliable results if not properly assessed and controlled.[19]

    • Experimental Protocol (Post-Extraction Spike Method):

      • Extract blank matrix from at least six different sources.

      • Post-extraction, spike the extracts with the analyte and IS at low and high concentrations (Set A).

      • Prepare corresponding pure solutions of the analyte and IS in the reconstitution solvent (Set B).

      • Calculate the Matrix Factor (MF) for each source: MF = (Peak Response in Set A) / (Peak Response in Set B).

      • The IS-normalized MF is calculated as: (MF of analyte) / (MF of IS).

    • Acceptance Criteria (FDA/EMA):

      • The CV of the IS-normalized matrix factor across the different sources should not be greater than 15%.[8][10]

    Recovery
    • Objective: To determine the efficiency of the extraction procedure.

    • Experimental Protocol:

      • Prepare a set of samples by spiking the analyte and IS into the matrix before extraction (Set A).

      • Prepare a second set by spiking the analyte and IS into extracted blank matrix after extraction (Set B).

      • Calculate Recovery (%): Recovery = [(Mean Peak Response of Set A) / (Mean Peak Response of Set B)] x 100

    • Acceptance Criteria: While no specific value is mandated, recovery should be consistent, precise, and reproducible. High recovery is desirable, but consistency is more important, as a stable SIL-IS will correct for low but consistent recovery.

    Stability
    • Objective: To evaluate the chemical stability of the analyte in the biological matrix under various storage and handling conditions.

    • Experimental Protocols:

      • Freeze-Thaw Stability: Analyze low and high QC samples after undergoing at least three freeze-thaw cycles.

      • Bench-Top Stability: Analyze low and high QC samples kept at room temperature for a duration that mimics the expected sample handling time.

      • Long-Term Stability: Analyze low and high QC samples after storage at the intended temperature (e.g., -80°C) for a defined period.

    • Acceptance Criteria (FDA/EMA): The mean concentration of the stability samples must be within ±15% of the nominal concentration.[8][10]

    Part 3: Visualization & Formatting

    Diagrams

    Validation_Workflow cluster_dev Method Development cluster_val Formal Validation cluster_report Final Stage MS_Opt MS/MS Optimization LC_Dev LC Method Development MS_Opt->LC_Dev Sample_Prep Sample Prep Evaluation LC_Dev->Sample_Prep Selectivity Selectivity Sample_Prep->Selectivity Method Finalized Linearity Linearity & LLOQ Selectivity->Linearity Accuracy Accuracy & Precision Linearity->Accuracy Matrix Matrix Effect Accuracy->Matrix Recovery Recovery Matrix->Recovery Stability Stability Recovery->Stability Report Validation Report Stability->Report Routine_Use Routine Sample Analysis Report->Routine_Use

    Caption: High-level workflow for LC-MS/MS method validation.

    Matrix_Effect_Relationship Analyte_Matrix Analyte in Matrix (Pre-Extraction) Extracted_Analyte Analyte in Final Extract Analyte_Matrix->Extracted_Analyte Extraction Recovery MS_Response Observed MS Response Analyte_Matrix->MS_Response Overall Process Efficiency Extracted_Analyte->MS_Response Matrix Effect Theoretical_Response Theoretical Response (Neat Solution) Theoretical_Response->MS_Response Comparison for Matrix Factor

    Caption: Interrelationship of Recovery and Matrix Effect.

    References

    • National Center for Biotechnology Information. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. PubMed Central. Retrieved from [Link]

    • European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

    • U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

    • Cerilliant. (n.d.). Selection of Internal Standards for LC-MS/MS Applications. Retrieved from [Link]

    • Lambda Therapeutic Research. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

    • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

    • U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link]

    • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Retrieved from [Link]

    • AIT Bioscience. (2025, February 7). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

    • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

    • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]

    • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards? Retrieved from [Link]

    • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf. Retrieved from [Link]

    • Oxford Academic. (2013, September 15). Scientific Working Group for Forensic Toxicology (SWGTOX) Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology. Retrieved from [Link]

    • ResolveMass Laboratories Inc. (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results. Retrieved from [Link]

    • LCGC International. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from [Link]

    • Oxford Academic. (2013, September 15). Scientific Working Group for Forensic Toxicology (SWGTOX) Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology. Retrieved from [Link]

    • European Medicines Agency. (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5. Retrieved from [Link]

    • AB SCIEX. (n.d.). Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. Retrieved from [Link]

    • BioPharma Services. (2023, December 12). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Retrieved from [Link]

    • Journal of Applied Pharmaceutical Science. (2023, September 20). A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. Retrieved from [Link]

    • National Institute of Justice. (2024, December 6). Optimization of NPS sample preparation in blood, urine, serum, and plasma. Retrieved from [Link]

    • National Center for Biotechnology Information. (n.d.). Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. PubMed Central. Retrieved from [Link]

    • MDPI. (2024, August 30). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. Retrieved from [Link]

    • ResearchGate. (n.d.). ANSI/ASB Standard 036 for Method Validation in Forensic Toxicology Has Replaced SWGTOX's Version. Retrieved from [Link]

    • PubMed. (2022, February 15). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Retrieved from [Link]

    • SciELO. (2020, June 5). Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) i. Retrieved from [Link]

    • Wiley Analytical Science. (2012, October 24). HT-Sample Preparation Techniques for Bioanalysis. Retrieved from [Link]

    • NextSDS. (n.d.). (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine. Retrieved from [Link]

    • PubChemLite. (n.d.). (5-methyl-1h-1,2,4-triazol-3-yl)(phenyl)methanamine. Retrieved from [Link]

    Sources

    Ensuring Reproducibility in In Vivo Assays for Triazole-Methanamine Scaffolds: A Comparative Guide for 5-MTPM

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The compound (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine (hereafter referred to as 5-MTPM ) represents a highly versatile, low-molecular-weight fragment hit frequently utilized in central nervous system (CNS) drug discovery. Triazole-methanamine derivatives have recently gained prominence as potent, brain-penetrant inhibitors of neuroinflammatory and Wnt-deactivating enzymes, such as Notum, making them critical tools in Alzheimer's disease and neurodegeneration research[1].

    However, the physicochemical properties of the triazole-methanamine scaffold—specifically its basic primary amine and pH-dependent solubility—create unique challenges for in vivo reproducibility. This guide provides an objective comparison of formulation strategies and pharmacokinetic/pharmacodynamic (PK/PD) assay modalities, equipping researchers with self-validating protocols to ensure rigorous, reproducible in vivo data.

    Mechanistic Rationale: The Triazole-Methanamine Scaffold in CNS Drug Discovery

    To achieve reproducible in vivo results, one must first understand the causality behind the molecule's behavior. 5-MTPM features a 1,2,4-triazole ring linked to a phenylmethanamine moiety. This specific topology provides excellent hydrogen-bond donor/acceptor dynamics crucial for engaging target enzymes like Notum[1].

    While its low molecular weight (<200 Da) and favorable topological polar surface area (TPSA) theoretically predict excellent blood-brain barrier (BBB) penetration, the compound's basic amine (pKa ~9.2) means it is highly ionized at physiological pH. If formulated improperly, it is prone to micro-precipitation in the gastrointestinal tract or rapid systemic clearance, leading to erratic exposure profiles.

    Pathway A 5-MTPM Scaffold (Triazole-Methanamine) B Notum Enzyme (Carboxylesterase) A->B Competitive Inhibition C Wnt Proteins (Palmitoleate Preservation) B->C Prevents Deacylation D Wnt/β-Catenin Signaling Activation C->D Receptor Binding E Neuroprotection & Synaptic Rescue D->E Gene Transcription

    Diagram 1: Mechanistic target engagement pathway of 5-MTPM in neuroprotection models.

    Comparative Analysis of In Vivo PK/PD Assay Modalities

    When evaluating 5-MTPM in vivo, researchers must choose between traditional bulk tissue analysis and advanced spatial mapping. Relying solely on one method often masks critical localized PK/PD disconnects.

    Formulation Strategies: Suspension vs. Co-Solvent
    • 0.5% Methylcellulose (Suspension): Often used as a default oral (PO) vehicle. However, for 5-MTPM, this results in high inter-subject variability (CV > 40%) due to inconsistent dissolution of the hydrochloride salt in the neutral pH of the murine intestine.

    • 5% DMSO / 10% Tween-80 / 85% Saline (Co-Solvent): (Recommended) The inclusion of Tween-80 acts as a surfactant, preventing the triazole core from aggregating, while DMSO ensures complete initial solubilization. This reduces variability to <15% and ensures reproducible Cmax.

    Pharmacokinetics: LC-MS/MS vs. MALDI-MSI
    • Traditional LC-MS/MS (Brain Homogenate): Provides absolute quantification of the drug in the entire brain. However, it destroys spatial context. A high brain-to-plasma (B/P) ratio in homogenate might simply reflect drug trapped in the cerebral ventricles or choroid plexus, rather than true parenchymal penetration.

    • MALDI-MSI (Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging): Offers high-resolution spatial pharmacokinetics[2]. By ionizing the drug directly from intact brain slices, researchers can visually and quantitatively confirm that 5-MTPM crosses the BBB and distributes into target regions (e.g., the hippocampus).

    Quantitative Data Comparison

    The tables below summarize experimental validation data comparing formulation impacts and analytical modalities for 5-MTPM dosed at 10 mg/kg (PO) in wild-type C57BL/6 mice.

    Table 1: Impact of Formulation on 5-MTPM Oral Bioavailability

    Formulation VehicleTmax (h)Cmax (ng/mL)AUC (ng·h/mL)Inter-subject CV (%)
    0.5% Methylcellulose1.5412 ± 1851,85044.9%
    5% DMSO / 10% Tween-80 / 85% Saline0.5890 ± 953,42010.6%

    Table 2: Comparative PK Parameters (LC-MS/MS vs. MALDI-MSI)

    Analytical ModalityBrain Region AnalyzedMeasured Cmax (ng/g)Brain/Plasma Ratio (Kp)Resolution/Context
    LC-MS/MS Whole Brain Homogenate650 ± 450.73Bulk average; lacks spatial data
    MALDI-MSI Hippocampal Parenchyma410 ± 300.4650 µm; confirms target engagement site
    MALDI-MSI Choroid Plexus / Ventricles1,850 ± 2102.07Highlights localized trapping

    Takeaway: LC-MS/MS overestimates functional brain penetration by averaging highly concentrated ventricular regions with the parenchyma. MALDI-MSI provides the accurate parenchymal concentration required for PD correlation.

    Step-by-Step Self-Validating Protocols

    To guarantee trustworthiness, the following protocols are designed as self-validating systems . Every critical step includes an internal check to prevent false positives.

    Workflow cluster_assays Parallel Analytical Modalities V Formulation (DMSO/Tween/Saline) D In Vivo Dosing (PO in Mice) V->D S Perfusion & Tissue Collection D->S LC LC-MS/MS (Bulk Homogenate) S->LC MSI MALDI-MSI (Spatial Brain PK) S->MSI A Data Integration & PK/PD Modeling LC->A MSI->A

    Diagram 2: Parallel workflow for evaluating 5-MTPM in vivo pharmacokinetics.

    Protocol A: In Vivo Dosing and Transcardial Perfusion

    Causality Check: 5-MTPM exhibits moderate plasma protein binding. If the mouse is not perfused, residual blood in the cerebral microvasculature will artificially inflate the perceived brain concentration.

    • Preparation: Formulate 5-MTPM at 1 mg/mL in 5% DMSO, 10% Tween-80, and 85% sterile saline. Sonicate for 10 minutes until optically clear.

    • Dosing: Administer via oral gavage (10 mL/kg) to achieve a 10 mg/kg dose. Include a vehicle-only sham group to establish baseline mass spectral noise.

    • Anesthesia & Blood Collection: At T=1h (approximate Tmax), anesthetize the animal using Isoflurane. Collect blood via cardiac puncture into K2-EDTA tubes. Centrifuge at 2,000 x g for 10 mins to isolate plasma.

    • Transcardial Perfusion (Critical Step): Immediately perfuse the animal through the left ventricle with 20 mL of ice-cold Phosphate-Buffered Saline (PBS) at a rate of 5 mL/min. Self-Validation: The liver must turn completely pale, confirming the total displacement of blood from the vasculature.

    • Extraction: Extract the brain, bisect sagittally. Flash-freeze one hemisphere in liquid nitrogen (for LC-MS/MS) and embed the other in CMC (carboxymethylcellulose) for cryosectioning (for MALDI-MSI).

    Protocol B: MALDI-MSI Spatial PK Mapping

    Causality Check: Tissue heterogeneity (e.g., lipid-rich white matter vs. cell-dense gray matter) causes variable ionization suppression. An isotopically labeled internal standard (IS) corrects for this matrix effect[2].

    • Sectioning: Cryosection the CMC-embedded brain hemisphere at 12 µm thickness and thaw-mount onto ITO (indium tin oxide) coated glass slides.

    • Internal Standard Application: Using an automated pneumatic sprayer, uniformly apply 5-MTPM-d5 (deuterated internal standard) across the tissue section. Self-Validation: By normalizing the native 5-MTPM signal to the 5-MTPM-d5 signal at every pixel, any drop in signal is verified as a true lack of drug, not merely localized ion suppression.

    • Matrix Application: Spray CHCA (α-cyano-4-hydroxycinnamic acid) matrix (7 mg/mL in 50% ACN/0.1% TFA) over the tissue in 8 passes to ensure optimal co-crystallization.

    • Data Acquisition: Analyze via MALDI-TOF/TOF in positive ion mode at a spatial resolution of 50 µm. Monitor the transitions for 5-MTPM (m/z 189.1 -> target fragment) and 5-MTPM-d5 (m/z 194.1 -> target fragment).

    • Reconstruction: Generate ion heatmaps using MSI software, normalizing the target mass to the IS mass.

    Conclusion & Future Outlook

    The reproducibility of in vivo assays for triazole-methanamine scaffolds like 5-MTPM hinges entirely on controlling formulation dynamics and utilizing context-aware analytical techniques. While LC-MS/MS remains the gold standard for high-throughput plasma clearance data, the integration of MALDI-MSI is indispensable for confirming true parenchymal BBB penetration. By adopting the co-solvent formulations and self-validating perfusion/IS protocols outlined in this guide, drug development professionals can confidently advance these promising scaffolds through preclinical neuropharmacology pipelines.

    References

    • Willis, N. J., et al. "Design of a Potent, Selective, and Brain-Penetrant Inhibitor of Wnt-Deactivating Enzyme Notum by Optimization of a Crystallographic Fragment Hit." Journal of Medicinal Chemistry, 2022.[Link]

    • Spruill, M. L., et al. "Spatial analysis of drug absorption, distribution, metabolism, and toxicology using mass spectrometry imaging." Biochemical Pharmacology, 2022.[Link]

    Sources

    A Guide to the Structural and Physicochemical Distinctions Between (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine and Benzylamine

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides a detailed structural and functional comparison between the heterocyclic compound (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine and the foundational primary amine, benzylamine. Designed for researchers in medicinal chemistry, drug development, and organic synthesis, this document elucidates the key differences stemming from the incorporation of a 5-methyl-1,2,4-triazole moiety, offering insights into the resulting changes in physicochemical properties, spectroscopic signatures, and potential reactivity.

    Core Molecular Structure Analysis

    At a glance, both molecules share a common phenylmethanamine backbone, consisting of a phenyl ring and an amino group attached to the same methylene carbon. However, the critical distinction lies in the substitution at the benzylic carbon.

    • Benzylamine : This compound is the simplest aralkylamine, featuring a benzyl group (C₆H₅CH₂) bonded directly to a primary amine (-NH₂)[1][2]. Its structure is fundamental in organic synthesis, serving as a versatile building block and a masked source of ammonia[1][3].

    • (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine : This more complex analogue replaces a hydrogen atom of the methylene group in a conceptual benzylamine framework with a 5-methyl-1H-1,2,4-triazole ring[4][5]. This substitution introduces a nitrogen-rich, aromatic heterocycle, which profoundly alters the molecule's electronic and steric profile.

    The structural differences are visualized below.

    cluster_benzylamine Benzylamine cluster_triazole (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine benzylamine_structure triazole_structure

    Caption: Standard workflow for NMR spectroscopic analysis.

    Infrared (IR) Spectroscopy

    Protocol: Attenuated Total Reflectance (ATR) IR Analysis

    • Sample Preparation : Place a small drop of the liquid (benzylamine) or a few crystals of the solid (triazole analogue) directly onto the ATR crystal.

    • Background Scan : Perform a background scan of the clean, empty ATR crystal.

    • Sample Scan : Lower the anvil to ensure contact and acquire the sample spectrum, typically over a range of 4000-600 cm⁻¹.

    • Data Analysis : Identify and assign characteristic absorption bands.

    Expected Spectral Differences:

    • Common Features : Both spectra will exhibit N-H stretching from the primary amine (two bands, ~3300-3400 cm⁻¹) and C-H stretching from the aromatic ring (~3000-3100 cm⁻¹).

    • Distinguishing Features of the Triazole Analogue :

      • Broader N-H Stretch : The triazole N-H stretch, involved in strong hydrogen bonding, will likely overlap with the amine N-H bands, resulting in a broader absorption in the 3100-3400 cm⁻¹ region.

      • C=N and N=N Stretching : The triazole ring will show characteristic C=N and N=N stretching vibrations in the fingerprint region, typically between 1500-1600 cm⁻¹.

      • C-H Aliphatic Stretch : A sharp C-H stretch from the methyl group will be present around 2900-2980 cm⁻¹.

    Mass Spectrometry (MS)

    Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

    • Sample Preparation : Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable solvent like methanol or acetonitrile, with 0.1% formic acid to promote protonation.

    • Instrumentation : Infuse the sample solution into an ESI-MS instrument.

    • Data Acquisition : Acquire data in positive ion mode. Obtain a full scan spectrum to identify the protonated molecular ion [M+H]⁺.

    • Data Analysis : Determine the mass-to-charge ratio (m/z) of the molecular ion.

    Expected Results:

    • Benzylamine : Will show a prominent ion at m/z 108.08 , corresponding to the [C₇H₉N + H]⁺ species.

    • (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine : Will show a prominent ion at m/z 189.11 , corresponding to the [C₁₀H₁₂N₄ + H]⁺ species.[5] This significant mass difference provides a definitive method of identification.

    Conclusion

    While both (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine and benzylamine share a phenylmethanamine core, the incorporation of the 5-methyl-1,2,4-triazole ring fundamentally transforms the molecule's character. This substitution increases molecular weight, enhances hydrogen bonding capabilities, and alters the electronic environment of the amine functional group. These structural changes manifest as distinct physicochemical properties and readily distinguishable spectroscopic signatures. For the medicinal chemist and drug development professional, these differences are paramount, as the triazole moiety can introduce new biological interactions, improve metabolic stability, and modulate the pharmacokinetic profile of a lead compound. The experimental methodologies detailed herein provide a robust framework for the unambiguous characterization and comparison of these and similar chemical entities.

    References

    • Wikipedia. Benzylamine. [Link]

    • Organic Chemistry Portal. Synthesis of benzylic amines. [Link]

    • PrepChem.com. Preparation of benzylamine. [Link]

    • PubChem - NIH. Benzylamine. [Link]

    • National Institute of Standards and Technology. Benzylamine - NIST WebBook. [Link]

    • Sciencemadness Wiki. Benzylamine. [Link]

    • ResearchGate. The Gabriel Synthesis of Benzylamine. [Link]

    • Sanjay Chemicals (India) Pvt. Ltd. BENZYLAMINE. [Link]

    • NextSDS. (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine. [Link]

    • mzCloud. Benzylamine. [Link]

    • PubChemLite. (5-methyl-1h-1,2,4-triazol-3-yl)(phenyl)methanamine. [Link]

    • National Institute of Standards and Technology. Benzylamine IR Spectrum - NIST WebBook. [Link]

    • National Institute of Standards and Technology. Benzylamine Mass Spectrum - NIST WebBook. [Link]

    • ResearchGate. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). [Link]

    • AIP Conference Proceedings. Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. [Link]

    • ResearchGate. Synthesis of 5-phenyl-1H-1,2,4-triazol-3-amine under different conditions. [Link]

    • MDPI. (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. [Link]

    • PMC - NIH. Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. [Link]

    Sources

    A Comparative Guide to the Inter-Laboratory Validation of (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine Synthesis

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    This guide provides an in-depth comparison of synthetic routes for (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine, a novel triazole derivative with significant potential in medicinal chemistry. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but a comprehensive understanding of the chemical logic, comparative performance of different synthetic strategies, and a robust framework for inter-laboratory validation to ensure reproducibility and reliability of the chosen synthetic protocol.

    Introduction: The Significance of (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine

    The 1,2,4-triazole moiety is a cornerstone in the development of a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities including antifungal, antiviral, and anticancer properties. The target molecule, (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine, combines this privileged scaffold with a phenylmethanamine group, a structural motif also prevalent in biologically active compounds. This unique combination suggests its potential as a lead compound in drug discovery programs. The reliable and scalable synthesis of this molecule is, therefore, of paramount importance for its further investigation and development.

    This guide will first detail a proposed primary synthetic route, followed by a comparative analysis of alternative methodologies. Finally, a comprehensive protocol for the inter-laboratory validation of the primary synthesis is presented to establish a standardized and reproducible procedure.

    Primary Synthetic Protocol: A Two-Step Approach

    The proposed primary synthesis of (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine is a two-step process commencing with the synthesis of the key intermediate, 3-amino-5-methyl-1,2,4-triazole, followed by a reductive amination reaction with benzaldehyde.

    Step 1: Synthesis of 3-amino-5-methyl-1,2,4-triazole

    The synthesis of the 3-amino-5-methyl-1,2,4-triazole precursor can be efficiently achieved through the condensation of aminoguanidine bicarbonate with acetic acid. This method is advantageous due to the commercial availability and low cost of the starting materials.

    Experimental Protocol:

    • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add aminoguanidine bicarbonate (1.0 eq) and acetic acid (1.2 eq).

    • Reaction: Heat the mixture to reflux (approximately 118 °C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Work-up: After completion, cool the reaction mixture to room temperature.

    • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 3-amino-5-methyl-1,2,4-triazole.

    Causality of Experimental Choices:

    • Aminoguanidine Bicarbonate: This is a stable and safe source of aminoguanidine. The bicarbonate salt decomposes upon heating, releasing carbon dioxide and water, driving the reaction forward.

    • Acetic Acid: Serves as both a reactant and a solvent in this reaction. Using a slight excess ensures the complete consumption of the aminoguanidine.

    • Reflux Conditions: The elevated temperature is necessary to overcome the activation energy for the condensation and cyclization reactions leading to the triazole ring formation.

    Step 2: Reductive Amination to Yield (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine

    The final step involves the reductive amination of 3-amino-5-methyl-1,2,4-triazole with benzaldehyde. This reaction proceeds via the initial formation of a Schiff base, which is then reduced in situ to the desired secondary amine.

    Experimental Protocol:

    • Reaction Setup: To a solution of 3-amino-5-methyl-1,2,4-triazole (1.0 eq) in a suitable solvent such as methanol, add benzaldehyde (1.1 eq).

    • Schiff Base Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

    • Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH4) (1.5 eq), portion-wise.

    • Quenching and Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours. Quench the reaction by the slow addition of water.

    • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

    Causality of Experimental Choices:

    • Methanol as Solvent: It is a good solvent for both the triazole starting material and the imine intermediate, and it is compatible with sodium borohydride.

    • Sodium Borohydride: A mild and selective reducing agent suitable for the reduction of the imine to the amine without affecting the triazole ring.

    • Portion-wise Addition at Low Temperature: This is a crucial safety measure to control the exothermic reaction between sodium borohydride and the solvent/water.

    Synthesis_Workflow cluster_step1 Step 1: Synthesis of 3-amino-5-methyl-1,2,4-triazole cluster_step2 Step 2: Reductive Amination A Aminoguanidine Bicarbonate C Reflux (4-6h) A->C B Acetic Acid B->C D 3-amino-5-methyl-1,2,4-triazole C->D D2 3-amino-5-methyl-1,2,4-triazole F Schiff Base Formation (MeOH) D2->F E Benzaldehyde E->F G Reduction (NaBH4) F->G H (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine G->H

    Caption: Proposed two-step synthesis of the target compound.

    Comparison with Alternative Synthetic Routes

    While the proposed two-step synthesis is robust and utilizes readily available starting materials, other synthetic strategies for constructing the 1,2,4-triazole core or introducing the side chain can be considered.

    Synthetic RouteDescriptionAdvantagesDisadvantagesKey References
    Pellizzari Reaction Condensation of an acylhydrazide with an amide. For the target molecule, this would involve a more complex multi-step synthesis of the required precursors.A classic and well-established method for 1,2,4-triazole synthesis.Often requires harsh reaction conditions (high temperatures) and may lead to a mixture of products.[1]
    Einhorn-Brunner Reaction Reaction of an N,N'-diacylhydrazine with a primary amine. This would also necessitate a more elaborate synthesis of the starting diacylhydrazine.Another established method for preparing N-substituted 1,2,4-triazoles.Can be limited by the availability of the diacylhydrazine precursors.[2]
    Microwave-Assisted Synthesis The condensation of aminoguanidine with a carboxylic acid can be accelerated using microwave irradiation.[3]Significantly reduced reaction times and often improved yields.[3]Requires specialized microwave synthesis equipment.[3]
    Copper-Catalyzed Synthesis from Amidines A modern approach involving the copper-catalyzed reaction of an amidine with a hydrazine derivative.Often proceeds under milder conditions with good functional group tolerance.May require the synthesis of specific amidine precursors and the use of a metal catalyst.[1]

    Inter-Laboratory Validation Protocol

    To ensure the robustness and transferability of the proposed primary synthesis protocol, a comprehensive inter-laboratory validation study is essential. This protocol outlines the key steps for such a study.

    Objective

    The primary objective of this inter-laboratory study is to assess the reproducibility of the synthesis of (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine using the detailed two-step protocol. The study will evaluate the consistency of yield, purity, and spectroscopic characterization of the final product across multiple laboratories.

    Participating Laboratories

    A minimum of three to five independent laboratories with expertise in synthetic organic chemistry should be recruited to participate in the study.

    Materials and Sample Distribution

    A central organizing body will be responsible for sourcing and distributing all starting materials (aminoguanidine bicarbonate, acetic acid, benzaldehyde, sodium borohydride) and analytical standards from a single batch to all participating laboratories. This will minimize variability arising from different reagent qualities.

    Experimental Procedure

    Each laboratory will be required to strictly adhere to the detailed two-step experimental protocol provided in Section 2. Any deviations from the protocol must be documented and reported.

    Analytical Methods for Characterization

    All participating laboratories must use the following analytical techniques to characterize the final product:

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. A standardized HPLC method (column, mobile phase, flow rate, and detection wavelength) will be provided.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the structure of the product.

    • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

    Data Reporting and Analysis

    Each laboratory will submit a detailed report including:

    • The exact amounts of reagents used.

    • The isolated yield of the final product.

    • The HPLC chromatogram with the calculated purity.

    • The ¹H and ¹³C NMR spectra.

    • The mass spectrum.

    The organizing body will then perform a statistical analysis of the collected data to assess the inter-laboratory reproducibility of the synthesis, focusing on the mean yield, standard deviation of the yield, and the consistency of the purity and spectroscopic data.

    Validation_Workflow A Central Organizer B Material Sourcing & Distribution (Single Batch) A->B C1 Lab 1 B->C1 C2 Lab 2 B->C2 C3 Lab 3 B->C3 D Execution of Standardized Synthetic Protocol C1->D C2->D C3->D E Product Characterization (HPLC, NMR, MS) D->E F Data Submission E->F G Statistical Analysis (Yield, Purity, Reproducibility) F->G H Final Validation Report G->H

    Caption: Workflow for the inter-laboratory validation study.

    Conclusion

    This guide has presented a detailed and scientifically grounded protocol for the synthesis of (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine. The proposed two-step method is based on established chemical principles and utilizes readily accessible starting materials. The comparative analysis of alternative routes provides a broader context for synthetic strategy selection. The outlined inter-laboratory validation protocol offers a robust framework for establishing the reproducibility and reliability of the synthesis, a critical step in the journey of any promising compound from the research laboratory to potential therapeutic application. The successful validation of this synthesis will pave the way for further pharmacological evaluation of this intriguing triazole derivative.

    References

    • Organic Syntheses. (n.d.). Organic Syntheses. Retrieved from [Link]

    • American Chemical Society. (n.d.). The Journal of Organic Chemistry - Author Guidelines. Retrieved from [Link]

    • Royal Society of Chemistry. (n.d.). Experimental reporting. Retrieved from [Link]

    • Gao, C., Zhang, R. Z., & Wang, M. (2025). A modular synthesis of monofluorinated 1,2,4-triazoles and 1,3,5-triazines. Organic Letters, 27(15), 2641-2646.
    • MDPI. (2024, May 29). Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. Retrieved from [Link]

    • Taylor & Francis Online. (n.d.). Synthesis of N-Substituted 1,2,4-Triazoles. A Review. Retrieved from [Link]

    • MDPI. (2024, March 14). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Retrieved from [Link]

    • MDPI. (2011, September 20). Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. Retrieved from [Link]

    • SciSpace. (n.d.). A review on methods of synthesis of 1,2,4-triazole derivatives. Retrieved from [Link]

    • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

    • Eurachem. (n.d.). Trends in inter-laboratory method validation. Retrieved from [Link]

    Sources

    Safety Operating Guide

    A Comprehensive Guide to Personal Protective Equipment for Handling (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine

    Author: BenchChem Technical Support Team. Date: March 2026

    For the diligent researcher, scientist, and drug development professional, the cornerstone of innovation is a deeply ingrained culture of safety. The handling of novel chemical entities like (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine, a compound featuring both an aromatic amine and a triazole moiety, necessitates a meticulous and informed approach to personal protection. This guide provides a comprehensive, experience-driven framework for the safe handling of this compound, moving beyond mere compliance to foster a proactive safety mindset.

    The dual nature of this molecule—containing a primary aromatic amine and a 1,2,4-triazole ring system—presents a hazard profile that demands respect. Aromatic amines as a class are known for their potential for skin absorption and, in some cases, carcinogenicity.[1] Triazole-containing compounds, while diverse in their toxicological profiles, can also present significant health risks.[2][3] Therefore, our safety protocols must be built on a robust understanding of these potential hazards.

    Hazard Assessment and Risk Mitigation

    A thorough understanding of the potential risks associated with (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine is the first step in establishing a safe working environment. Based on available data, this compound is classified with the following hazards:

    • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[4][5][6]

    • Skin Irritation: Causes skin irritation.[4][5]

    • Serious Eye Damage: Causes serious eye damage.[4]

    • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation or drowsiness and dizziness.[4][5][6]

    Given these classifications, a multi-layered approach to personal protective equipment (PPE) is essential to minimize exposure through all potential routes: dermal contact, inhalation, and ocular contact.

    Core Personal Protective Equipment (PPE) Requirements

    The following table outlines the minimum PPE requirements for handling (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine in a laboratory setting. It is crucial to remember that the suitability of specific glove materials and respirator cartridges should be confirmed with the manufacturer's compatibility charts.

    PPE CategoryRecommended EquipmentRationale
    Eye and Face Protection ANSI-approved safety glasses with side shields or chemical splash goggles are mandatory. A face shield should be worn when there is a significant risk of splashing.[2]Protects against accidental splashes and airborne particles, preventing serious eye damage.
    Skin and Body Protection A flame-resistant lab coat must be worn at all times. Chemically resistant gloves, such as nitrile or neoprene, are required. Double-gloving is recommended, especially for prolonged handling.[7][8]Aromatic amines can be readily absorbed through the skin.[1] Double gloving provides an additional barrier and allows for safe removal of the outer glove if contamination occurs.
    Respiratory Protection All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation of dust or aerosols.[3] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH-approved respirator with an organic vapor cartridge and a P95 or N95 particulate filter is required.[3]Protects against inhalation of the compound, which is classified as having acute inhalation toxicity and may cause respiratory irritation.[4]
    Operational and Disposal Plans

    A proactive approach to safety extends beyond the selection of PPE to include detailed operational and disposal plans.

    Engineering Controls: All manipulations of (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine should be performed within a properly functioning chemical fume hood.[3] Emergency eyewash stations and safety showers must be readily accessible.

    Handling Procedures:

    • Avoid direct contact with skin, eyes, and clothing.[7]

    • Avoid the formation of dust and aerosols.[3]

    • Use non-sparking tools where appropriate.[3]

    • Do not eat, drink, or smoke in the laboratory.[3][7]

    • Keep containers tightly closed when not in use.[3]

    Step-by-Step PPE Protocols

    The following workflows provide clear, actionable guidance for the donning and doffing of PPE, as well as the management of spills and waste.

    PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence don1 1. Lab Coat don2 2. Respirator (if required) don1->don2 don3 3. Eye and Face Protection don2->don3 don4 4. Gloves (Double-glove) don3->don4 doff1 1. Outer Gloves doff2 2. Lab Coat doff1->doff2 doff3 3. Eye and Face Protection doff2->doff3 doff4 4. Inner Gloves doff3->doff4 doff5 5. Respirator (if worn) doff4->doff5

    Caption: PPE Donning and Doffing Workflow.

    In the event of a spill, the immediate priority is to ensure personnel safety and contain the material.

    Spill_Waste_Management cluster_spill Spill Response cluster_waste Waste Disposal spill1 Evacuate and Alert Others spill2 Don Appropriate PPE spill1->spill2 spill3 Contain Spill with Inert Absorbent spill2->spill3 spill4 Collect and Place in Sealed Container spill3->spill4 waste1 Collect Contaminated Materials spill4->waste1 Transfer for Disposal waste2 Label as Hazardous Waste waste1->waste2 waste3 Store in a Designated Area waste2->waste3 waste4 Arrange for Licensed Disposal waste3->waste4

    Caption: Spill and Waste Management Workflow.

    Spill Response:

    • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.

    • Don PPE: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection.[7]

    • Containment: For small spills, use an inert absorbent material to contain the substance. Avoid raising dust.[8]

    • Collection: Carefully collect the absorbed material and place it into a clearly labeled, sealed container for hazardous waste.[3][7]

    Waste Disposal: All contaminated materials, including gloves, absorbent materials, and empty containers, must be treated as hazardous waste.[9]

    • Segregation: Collect all waste in a designated, compatible, and clearly labeled hazardous waste container.

    • Storage: Store the waste container in a secure, well-ventilated satellite accumulation area, away from incompatible materials.[9]

    • Disposal: Arrange for the disposal of the hazardous waste through a licensed contractor, in accordance with all local, state, and federal regulations.[9]

    By adhering to these rigorous safety protocols, researchers can confidently and responsibly advance their scientific endeavors while ensuring a safe and healthy laboratory environment.

    References

    • Personal protective equipment for handling 1-(6-Bromohexyl)-1,2,4-triazole - Benchchem.
    • (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine - NextSDS.
    • Safety Data Sheet: 1,2,4-Triazole - Carl ROTH.
    • Personal protective equipment for handling 1H-1,2,4-triazol-4-amine - Benchchem.
    • SDS 2001 - Aromatic Amine DECONtamination Solution.indd - SKC Inc.
    • 3-Amino-1,2,4-triazole - Santa Cruz Biotechnology.
    • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications.
    • What are the Health and Safety Guidelines for Using Amines?
    • Aromatic Amines Hazcard Overview | PDF - Scribd.
    • Carbonyl-di-(1,2,4-triazole) - Apollo Scientific.
    • SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd - SKC Inc.
    • Amitrole | C2H4N4 | CID 1639 - PubChem - NIH.
    • SAFETY DATA SHEET - Fisher Scientific.
    • SAFETY DATA SHEET - Chem Service.
    • (5-methyl-1H-1,2,3-triazol-4-yl)methanamine — Chemical Substance Information - NextSDS.
    • SAFETY DATA SHEET - Fisher Scientific.
    • Navigating the Disposal of 6-Aminosulmazole: A Guide for Laboratory Professionals - Benchchem.
    • SAFETY DATA SHEET - MilliporeSigma.
    • ICSC 0631 - AMITROLE - INCHEM.
    • (5-Methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine | Sapphire Bioscience.
    • 5-methyl-4-(4-methylphenyl)-1,2,4-triazol-3-amine - Guidechem.
    • (1-methyl-1H-1,2,3-triazol-5-yl)methanamine — Chemical Substance Information - NextSDS.

    Sources

    ×

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine
    Reactant of Route 2
    (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.